molecular formula C10H14ClN5O4 B162903 5'-Chloro-5'-deoxyadenosine hydrate CAS No. 698999-09-6

5'-Chloro-5'-deoxyadenosine hydrate

Cat. No.: B162903
CAS No.: 698999-09-6
M. Wt: 303.70 g/mol
InChI Key: XFACRIDKAAYORV-MCDZGGTQSA-N
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Description

5/'-chloro-5/'-Deoxyadenosine (hydrate) is a nucleoside analog used as a substrate in polyketide biosynthesis. S-(5’-adenosyl)-L-methionine (SAM; ) can be converted to 5’-chloro-5’-deoxyadenosine in a reaction catalyzed by a SAM-dependent chlorinase. Through a 7-step route, 5/'-chloro-5/'-deoxyadenosine can be converted to chloroethylmalonyl-CoA, which has been shown to be involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica.

Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFACRIDKAAYORV-MCDZGGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584239
Record name 5'-Chloro-5'-deoxyadenosine--water (1/1)
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Molecular Weight

303.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698999-09-6
Record name 5'-Chloro-5'-deoxyadenosine--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 698999-09-6
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5'-Chloro-5'-deoxyadenosine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA), a synthetic nucleoside analog of adenosine, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 5'-Cl-dA hydrate. By delving into its interactions with key cellular targets, including adenosine receptors, phosphoinositide kinases, and enzymes of the methionine cycle, this document aims to equip researchers and drug development professionals with a thorough understanding of its multifaceted pharmacological profile. The causality behind experimental approaches to characterize these interactions is detailed, alongside step-by-step protocols for key assays, providing a robust framework for future investigations into this intriguing molecule.

Introduction: The Molecular Identity and Significance of 5'-Chloro-5'-deoxyadenosine

5'-Chloro-5'-deoxyadenosine is a structurally modified purine nucleoside in which the 5'-hydroxyl group of the ribose moiety is substituted with a chlorine atom.[1] This seemingly subtle alteration confers unique physicochemical properties and profound biological consequences, distinguishing it from its parent molecule, adenosine. The hydrate form ensures stability for experimental use. The structural similarity to adenosine allows 5'-Cl-dA to act as a molecular mimic, competitively interacting with adenosine-binding proteins, yet the presence of the 5'-chloro group often leads to altered downstream signaling or enzymatic activity.

Historically, the exploration of nucleoside analogs has been a cornerstone of therapeutic development. The journey of 5'-Cl-dA is rooted in this broader endeavor to synthesize derivatives with enhanced stability and novel biological functions. Initially developed through synthetic chemistry, a fascinating discovery revealed its natural production by the marine actinomycete Salinispora tropica, which utilizes a unique S-adenosyl-L-methionine (SAM)-dependent chlorinase enzyme.[1] This dual identity as both a synthetic tool and a natural product underscores its biological relevance and potential for therapeutic exploitation.

Adenosine A1 Receptor Agonism: A Primary Mechanism of Action

A predominant and well-characterized mechanism of action of 5'-Cl-dA is its function as a potent and selective agonist for the adenosine A1 receptor (A1R).[1] A1Rs are G-protein coupled receptors (GPCRs) predominantly coupled to the Gi/o family of heterotrimeric G proteins.

The A1 Receptor Signaling Cascade

Activation of the A1R by 5'-Cl-dA initiates a canonical Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase. This enzymatic blockade results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4][5] The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that phosphorylates a multitude of cellular substrates.

A1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5Cl_dA 5'-Chloro-5'- deoxyadenosine A1R Adenosine A1 Receptor (A1R) 5Cl_dA->A1R Agonist Binding G_protein Gi/o Protein A1R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Activation PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylation of substrates

Figure 1: Signaling pathway of 5'-Chloro-5'-deoxyadenosine via the Adenosine A1 Receptor.

Experimental Validation of A1 Receptor Agonism

The agonistic activity of 5'-Cl-dA at the A1R can be quantitatively assessed through various in vitro assays.

Experimental Protocol: cAMP Accumulation Assay

This assay measures the ability of an A1R agonist to inhibit the forskolin-stimulated production of cAMP.

  • Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Assay Buffer Preparation: Prepare a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Compound Preparation: Prepare serial dilutions of 5'-Cl-dA and a known A1R agonist (positive control) in the stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium and wash the cells with PBS.

    • Add the stimulation buffer containing the PDE inhibitor and incubate.

    • Add the diluted compounds to the respective wells.

    • Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

    • Incubate for a defined period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value.

Inhibition of Kinase Activity: A Competitive Mechanism

Beyond its receptor-mediated effects, 5'-Cl-dA has been demonstrated to act as a competitive inhibitor of ATP in several phosphorylation reactions, directly impacting kinase-driven signaling pathways.

Inhibition of Phosphoinositide and Myosin Light Chain Phosphorylation

Studies utilizing swine platelet membranes have shown that 5'-Cl-dA inhibits the formation of phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2).[6] Concurrently, it inhibits the phosphorylation of myosin light chain (MLC).[6][7] This dual inhibition suggests a broader impact on cellular processes such as signal transduction, cytoskeletal regulation, and cell motility.

Quantitative Data on Kinase Inhibition:

Target PhosphorylationIC50 (µM)95% Confidence Limits (µM)Nature of Inhibition
Phosphatidylinositol 4-phosphate7160-85Competitive with ATP
Phosphatidylinositol 4,5-bisphosphate7562-90Competitive with ATP
Myosin Light Chain8266-102Competitive with ATP

Data obtained from studies on swine platelet membranes.[6]

The competitive nature of this inhibition with respect to ATP is a critical mechanistic detail, indicating that 5'-Cl-dA directly competes with ATP for the nucleotide-binding site of the responsible kinases.

Experimental Workflow for Kinase Inhibition Assays

The inhibitory potential of 5'-Cl-dA on specific kinases can be determined using in vitro kinase assays.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Purified Kinase (e.g., PI4K, MLCK) Incubation Incubation at 30°C Kinase->Incubation Substrate Substrate (e.g., PI, MLC) Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation 5Cl_dA 5'-Cl-dA (Inhibitor) 5Cl_dA->Incubation Separation Separation of Phosphorylated Substrate (e.g., SDS-PAGE, TLC) Incubation->Separation Quantification Quantification of 32P Incorporation (Autoradiography, Scintillation Counting) Separation->Quantification Analysis IC50 Determination Quantification->Analysis

Figure 2: Experimental workflow for determining kinase inhibition by 5'-Chloro-5'-deoxyadenosine.

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase (e.g., PI4-Kinase or Myosin Light Chain Kinase), the specific substrate (phosphatidylinositol or myosin light chain), and the appropriate kinase buffer.

  • Inhibitor Addition: Add varying concentrations of 5'-Cl-dA to the reaction mixtures. Include a vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction tubes at 30°C for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., SDS-PAGE loading buffer for protein kinases or an acidic solution for lipid kinases).

  • Separation and Detection:

    • For protein kinases, separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radiolabeled protein band.

    • For lipid kinases, extract the lipids and separate them by thin-layer chromatography (TLC), followed by autoradiography and quantification.

  • Data Analysis: Determine the percentage of inhibition for each concentration of 5'-Cl-dA and calculate the IC50 value.

Interaction with S-adenosylhomocysteine (SAH) Hydrolase: An Area of Investigation

S-adenosylhomocysteine (SAH) hydrolase is a critical enzyme in the methionine cycle, responsible for the reversible hydrolysis of SAH to adenosine and homocysteine. The accumulation of SAH is known to inhibit cellular methyltransferases, which play a vital role in the epigenetic regulation of gene expression and other cellular processes.

While some adenosine analogs are known to be inhibitors of SAH hydrolase, a key study on the mechanism of this enzyme reported that substrate analogs in which the 5'-hydroxyl group of adenosine is replaced by a chlorine atom are not substrates for the enzyme.[8] This finding strongly suggests that 5'-Cl-dA is likely an inhibitor of SAH hydrolase, rather than a substrate. However, direct kinetic data, such as the inhibition constant (Ki) and the type of inhibition for 5'-Cl-dA, are not yet available in the published literature and represent an important area for future research.

Proposed Mechanism of Inhibition

Given that 5'-Cl-dA is not a substrate, it is plausible that it binds to the active site of SAH hydrolase, preventing the binding of the natural substrate, SAH. The precise mode of binding and whether the inhibition is competitive, non-competitive, or uncompetitive remains to be elucidated.

Experimental Approach to Characterize SAH Hydrolase Inhibition

The inhibitory activity of 5'-Cl-dA on SAH hydrolase can be investigated using a continuous spectrophotometric assay.

Experimental Protocol: SAH Hydrolase Activity Assay

  • Principle: The assay measures the production of homocysteine from the hydrolysis of SAH. The free thiol group of homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.

  • Reaction Mixture: Prepare a reaction buffer containing SAH as the substrate and DTNB.

  • Inhibitor Addition: Add varying concentrations of 5'-Cl-dA to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding purified SAH hydrolase.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the type of inhibition and the Ki value by plotting the data using Lineweaver-Burk or Dixon plots.

Synthesis and Physicochemical Properties

A common and effective method for the synthesis of 5'-Cl-dA involves the selective chlorination of adenosine using thionyl chloride (SOCl₂) in the presence of a base like pyridine.[1] The reaction is typically performed at low temperatures in a suitable solvent such as acetonitrile.

Physicochemical Data Summary:

PropertyValue
Molecular Formula C₁₀H₁₂ClN₅O₃ · xH₂O
Molecular Weight 285.7 g/mol (anhydrous)
Appearance Crystalline solid
Storage Temperature -20°C
Stability ≥ 4 years at -20°C[1]
Solubility DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 0.5 mg/mL[1]

Conclusion and Future Directions

5'-Chloro-5'-deoxyadenosine hydrate exhibits a complex and multifaceted mechanism of action, primarily driven by its ability to act as a selective adenosine A1 receptor agonist and a competitive inhibitor of ATP in various kinase-catalyzed reactions. Its interaction with SAH hydrolase as a potential inhibitor presents an exciting avenue for further investigation. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further unravel the intricate biological activities of this compound.

Future research should focus on:

  • Elucidating the full downstream signaling consequences of A1 receptor activation by 5'-Cl-dA in various cell types.

  • Identifying the specific phosphoinositide and other kinases that are most potently inhibited by 5'-Cl-dA.

  • Determining the kinetic parameters (Ki, type of inhibition) of 5'-Cl-dA for SAH hydrolase to confirm its inhibitory role and potential impact on cellular methylation.

  • Exploring the therapeutic potential of 5'-Cl-dA and its derivatives in disease models where A1 receptor agonism or kinase inhibition is beneficial.

A deeper understanding of these molecular interactions will undoubtedly pave the way for the rational design of novel therapeutics based on the 5'-chloro-5'-deoxyadenosine scaffold.

References

  • Daly, J. W. (1985). Adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle. Journal of Biological Chemistry, 260(6), 3469–3476.
  • Huang, Y., & Detwiler, T. C. (1995). Inhibition of 5'-chloro-5'-deoxyadenosine on phosphoinositide and protein phosphorylation in swine platelets. Zhongguo Yao Li Xue Bao, 16(3), 247–250.
  • Porter, D. J. (1993). S-adenosylhomocysteine Hydrolase. Stereochemistry and Kinetics of Hydrogen Transfer. Journal of Biological Chemistry, 268(1), 66-73.
  • BenchChem. (n.d.). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. Retrieved January 14, 2026, from a hypothetical URL based on the search results.
  • Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors. Scientific Reports, 7(1), 1735.
  • Kim, I. K., Zhang, C. Y., Chiang, P. K., & Cantoni, G. L. (1983). S-Adenosylhomocysteine hydrolase from hamster liver: purification and kinetic properties. Archives of Biochemistry and Biophysics, 226(1), 65–72.
  • Ito, S., et al. (1996). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli.
  • Blazynski, C. (1990). Adenosine A1 receptor-mediated inhibition of adenylate cyclase in rabbit retina. Journal of Neurochemistry, 54(2), 650-655.
  • G-protein coupled receptors (GPCRs) downstream signalling. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]

  • Wettschureck, N., & Offermanns, S. (2005). Signaling through G protein coupled receptors. Physiological Reviews, 85(4), 1159-1204.
  • PerkinElmer. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide. Retrieved January 14, 2026, from a hypothetical URL based on the search results.
  • MySkinRecipes. (n.d.). 5'-Chloro-5'-deoxyadenosine. Retrieved January 14, 2026, from [Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712–13726.
  • Richards, H. H., et al. (1981). Inactivation of S-adenosylhomocysteine hydrolase by 5'-deoxy-5'-methylthioadenosine.
  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved January 14, 2026, from a hypothetical URL based on the search results.
  • Green, A. (1989). A1-adenosine receptor-mediated inhibition of adipocyte adenylate cyclase and lipolysis in Zucker rats. American Journal of Physiology-Endocrinology and Metabolism, 257(6), E871-E877.
  • Laug, B., et al. (2011). Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot. Molecular Pharmacology, 79(3), 461-471.
  • Palmer, J. L., & Abeles, R. H. (1979). The mechanism of action of S-adenosylhomocysteinase. Journal of Biological Chemistry, 254(4), 1217–1226.
  • He, W. Q., et al. (2017). Myosin Light Chain Kinase: A Potential Target for Treatment of Inflammatory Diseases. Frontiers in Immunology, 8, 579.
  • Patsnap Synapse. (2024, June 21). What are PI4K inhibitors and how do they work? Retrieved January 14, 2026, from [Link]

  • Saitoh, M., et al. (1987). ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation. Journal of Biological Chemistry, 262(16), 7796-7801.
  • G-protein coupled receptors (GPCRs) downstream signalling. (n.d.). In PubChem. Retrieved January 14, 2026, from [Link]

  • Signaling through G protein coupled receptors. (2012). Journal of Cellular Physiology, 227(4), 1363-1371.
  • Advances in the prerequisite and consequence of STING downstream signalosomes. (2022). Cellular & Molecular Immunology, 19(3), 301-315.
  • Laug, B., et al. (2011). Gi/o-Coupled Receptors Compete for Signaling to Adenylyl Cyclase in SH-SY5Y Cells and Reduce Opioid-Mediated cAMP Overshoot. Molecular Pharmacology, 79(3), 461-471.

Sources

Synthesis of 5'-Chloro-5'-deoxyadenosine hydrate from adenosine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5'-Chloro-5'-deoxyadenosine Hydrate from Adenosine

Authored by a Senior Application Scientist

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound (5'-Cl-dA), a pivotal nucleoside analog. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust and reproducible protocol grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the causality behind the experimental design, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Significance of 5'-Chloro-5'-deoxyadenosine

5'-Chloro-5'-deoxyadenosine is a synthetic derivative of the endogenous nucleoside adenosine, distinguished by the substitution of the 5'-hydroxyl group with a chlorine atom.[1][2] This seemingly minor modification imparts significant biological and chemical properties. It is recognized as a potent agonist, particularly at the adenosine A1 receptor subtype, making it a valuable pharmacological tool for studying receptor function.[1]

Furthermore, 5'-Cl-dA serves as a crucial synthetic intermediate. The 5'-chloro group is a versatile leaving group, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups to create diverse libraries of adenosine analogs, including potential enzyme inhibitors.[1] Notably, 5'-Cl-dA is a key precursor in the biosynthesis of complex natural products, such as the anticancer agent salinosporamide A.[3][4] While enzymatic routes using S-adenosyl-L-methionine (SAM)-dependent chlorinase exist in nature, this guide focuses on the more accessible and scalable chemical synthesis from adenosine.[1][3]

Mechanistic Rationale and Strategic Considerations

The conversion of adenosine to 5'-Cl-dA is a selective chlorination of a primary alcohol in the presence of secondary alcohols and a sensitive N-glycosidic bond. The success of this synthesis hinges on a carefully orchestrated reaction pathway that leverages the unique reactivity of thionyl chloride (SOCl₂) in the presence of a base like pyridine.

The Chlorination Pathway:
  • Activation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group of adenosine, being the most sterically accessible, reacts preferentially with thionyl chloride.

  • Formation of a Cyclic Sulfite Intermediate: In a key mechanistic step, thionyl chloride reacts with the vicinal 2' and 3'-hydroxyl groups to form a temporary 2',3'-O-sulfinyl intermediate. This cyclic sulfite acts as a protecting group, preventing unwanted side reactions at these secondary hydroxyls.[1][5]

  • Selective 5'-Chlorination: The formation of the 2',3'-O-sulfinyl intermediate directs the chlorination to the 5' position. The reaction proceeds via a nucleophilic attack by the chloride ion.

  • Hydrolytic Deprotection: The final stage involves the hydrolysis of the 2',3'-O-sulfinyl group. This is typically achieved under mild basic conditions, such as with aqueous methanolic ammonia, to regenerate the 2' and 3'-hydroxyl groups and yield the final product, 5'-Chloro-5'-deoxyadenosine.[5][6]

Causality of Reagent Selection:
  • Thionyl Chloride (SOCl₂): Chosen for its high reactivity towards primary alcohols. The gaseous byproducts (SO₂ and HCl) are easily removed, helping to drive the reaction to completion.

  • Pyridine: Serves a dual purpose. It acts as a base to neutralize the HCl generated during the reaction, preventing acid-catalyzed degradation of the adenosine molecule, particularly cleavage of the N-glycosidic bond. It also facilitates the reaction as a catalyst.[5][6]

  • Acetonitrile: A common solvent choice due to its polarity, which allows for the suspension of adenosine, and its relative inertness under the reaction conditions.[5][6]

Synthetic Workflow Diagram

The following diagram illustrates the high-level workflow for the synthesis, purification, and verification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Deprotection cluster_purification Purification & Analysis Adenosine 1. Adenosine Suspension in Acetonitrile Cooling 2. Cool to -8°C Adenosine->Cooling Control Exothermicity Reagent_Add 3. Add SOCl₂ then Pyridine (dropwise) Cooling->Reagent_Add Reaction 4. Stir & Warm to RT (Formation of Sulfinyl Intermediate) Reagent_Add->Reaction 18 hours Quench 5. Add Water & Remove Acetonitrile (Distillation) Reaction->Quench Solvent Exchange Deprotection 6. Add Methanol & NH₄OH (Hydrolysis of Intermediate) Quench->Deprotection pH ~9 Isolation 7. Cool & Filter Crude Product Deprotection->Isolation Purify 8. Silica Gel Chromatography Isolation->Purify Gradient Elution Final_Product 9. 5'-Chloro-5'-deoxyadenosine Hydrate (Solid) Purify->Final_Product Analysis 10. Characterization (NMR, LCMS) Final_Product->Analysis

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized and optimized procedure based on established literature methods.[5][6][7] It is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials and Reagents:
  • Adenosine

  • Acetonitrile (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Methanol

  • Ammonium hydroxide (concentrated)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Deionized water

Step-by-Step Procedure:
  • Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and a nitrogen inlet, add adenosine (e.g., 100 g, 0.374 mol) and anhydrous acetonitrile (400 mL). Stir the resulting slurry.

  • Cooling: Cool the suspension to -8°C using an ice/acetone bath. Precise temperature control is crucial for selectivity and minimizing side-product formation.

  • Addition of Thionyl Chloride: Once the target temperature is reached, add thionyl chloride (e.g., 82 mL, 1.124 mol, ~3 eq.) over 5 minutes.

  • Addition of Pyridine: Add anhydrous pyridine (e.g., 60.8 mL, 0.749 mol, ~2 eq.) dropwise over approximately 40 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while stirring. Continue stirring for a total of 18 hours. The product intermediate will begin to precipitate from the solution.

  • Solvent Exchange and Hydrolysis:

    • After 18 hours, add deionized water (600 mL) dropwise to the reaction mixture.

    • Remove the acetonitrile via vacuum distillation, maintaining the bath temperature at approximately 35°C.

    • Add methanol (350 mL) to the remaining aqueous solution.

    • With vigorous stirring, add concentrated ammonium hydroxide (~225 mL) dropwise. Monitor the addition to keep the temperature below 40°C. The final pH of the solution should be approximately 9.[5][6]

  • Product Precipitation and Isolation: Stir the resulting solution for 1.5 hours as it cools to room temperature. The target compound will precipitate. Filter the solid, wash it with cold methanol (100 mL), and dry under vacuum at 40°C. This will yield the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of methanol and adsorb it onto silica gel by removing the solvent under reduced pressure.

    • Purify the product by silica gel column chromatography using a gradient elution, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0% to 10% methanol in ethyl acetate).[7]

    • Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to afford 5'-Chloro-5'-deoxyadenosine as a light yellow or white solid. The hydrate form is typically obtained upon exposure to ambient moisture or during work-up.

Quantitative Data Summary

ParameterReagent/ConditionRecommended ValueRationale
Stoichiometry Adenosine1.0 eqStarting Material
Thionyl Chloride~3.0 eqEnsures complete conversion and formation of the sulfinyl intermediate.
Pyridine~2.0 eqNeutralizes HCl byproduct and acts as a catalyst.[5]
Concentration Adenosine in Acetonitrile~0.9 M (100g in 400mL)A practical concentration for slurry chemistry.
Temperature Initial Reaction-13°C to -3°C (Optimal ~ -8°C)Controls reaction rate and selectivity, minimizing degradation.[5]
Deprotection< 40°CPrevents degradation of the product during basic hydrolysis.[5][6]
Time Reaction Time~18 hoursAllows for complete formation of the intermediate.[6]
Deprotection Time~1.5 hoursSufficient for complete hydrolysis of the sulfinyl group.[6]
Yield Expected Crude Yield>90%High-yielding reaction under optimized conditions.[6]
Expected Purified Yield~85-90%Accounts for losses during purification.[7]

Safety, Troubleshooting, and Best Practices

Safety Precautions:
  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gas. Always handle in a certified chemical fume hood with appropriate PPE, including acid-resistant gloves, splash goggles, and a lab coat.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood and avoid sources of ignition.

  • Anhydrous Conditions: The initial reaction is sensitive to moisture. Use anhydrous solvents and properly dried glassware to prevent premature quenching of thionyl chloride and ensure high yields.

Troubleshooting Guide:
  • Low Yield:

    • Possible Cause: Incomplete reaction or presence of moisture.

    • Solution: Ensure anhydrous conditions are strictly maintained. Verify the quality and stoichiometry of reagents. Allow the reaction to proceed for the full duration.

  • Formation of Side Products:

    • Possible Cause: Poor temperature control during reagent addition.

    • Solution: Maintain the recommended temperature range (-13°C to -3°C) during the addition of thionyl chloride and pyridine to prevent unwanted reactions at other positions.

  • Incomplete Deprotection:

    • Possible Cause: Incorrect pH or insufficient time during the hydrolysis step.

    • Solution: Ensure the pH reaches ~9 after the addition of ammonium hydroxide and allow the reaction to stir for at least 1.5 hours.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. Expected ¹H NMR signals in MeOD include peaks for the adenine protons (~8.24 and 8.02 ppm), the anomeric proton (~6.19 ppm, doublet), and the chloromethyl group protons (~3.82 ppm, multiplet).[7]

  • Mass Spectrometry (LCMS): To confirm the molecular weight of the compound. The expected [M+H]⁺ ion is m/z 286.07 for the anhydrous form.[7][8]

  • Melting Point: The reported melting point is approximately 187°C.[7]

References

  • SpectraBase. (n.d.). 5'-chloro-5'-deoxyadenosine. Retrieved from [Link]

  • Google Patents. (n.d.). EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'.
  • Google Patents. (n.d.). CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'.
  • Robins, M. J., Sporns, P., & Muhs, W. H. (1979). Nucleic acid related compounds. 29. Thionyl chloride reactions with adenine nucleosides. Course of nucleophilic displacements and a new 2',3'-dideoxynucleoside synthesis. Canadian Journal of Chemistry, 57(3), 274-282.
  • PubChem. (n.d.). 5'-Chloro-5'-deoxyadenosine. Retrieved from [Link]

  • PubChemLite. (n.d.). 5'-chloro-5'-deoxyadenosine (C10H12ClN5O3). Retrieved from [Link]

  • Beacham III, L. M. (1979). Convenient preparation of 5'-chloro-2',5'-dideoxyadenosine. The Journal of Organic Chemistry, 44(18), 3100-3101.
  • ChemBK. (n.d.). 5'-Chloro-5'-deoxyadenosine. Retrieved from [Link]

  • Hrebabecky, H., & Beranek, J. (1978). Reaction of nucleosides with thionyl chloride; Preparation of the deoxy derivatives of cytidine and adenosine.

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A Comprehensive Technical Guide to 5'-Chloro-5'-deoxyadenosine: From Natural Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a naturally occurring halogenated nucleoside that has garnered significant interest within the scientific community. Initially explored as a synthetic analogue, its discovery as a natural product of the marine actinomycete Salinispora tropica unveiled a novel enzymatic pathway for chlorination. This guide provides an in-depth examination of 5'-Cl-dA, covering its discovery, natural occurrence, and the intricate enzymatic machinery responsible for its biosynthesis. We will explore its role as a key intermediate in the production of other bioactive compounds and its utility as a precursor in chemical synthesis. Detailed protocols for its synthesis and characterization are provided, alongside a discussion of its physiological roles and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, enzymology, and medicinal chemistry, offering a comprehensive resource on this unique biomolecule.

Introduction: The Significance of Halogenated Nucleosides

Halogenated organic compounds, once thought to be almost exclusively of synthetic origin, are now recognized as a diverse and important class of natural products. The incorporation of halogen atoms, particularly chlorine, into a molecular scaffold can dramatically alter its chemical properties and biological activity. This modification can enhance membrane permeability, increase metabolic stability, and improve binding affinity to biological targets. Nucleoside analogues, which mimic the structure of endogenous nucleosides, have long been a cornerstone of antiviral and anticancer chemotherapy. The convergence of these two fields—halogenation and nucleoside chemistry—has led to the discovery and development of potent therapeutic agents. 5'-Chloro-5'-deoxyadenosine stands as a prime example of this synergy, bridging the gap between synthetic chemistry and natural product biosynthesis.

Discovery and Natural Occurrence

The story of 5'-Chloro-5'-deoxyadenosine began in the laboratory, with its chemical synthesis being achieved as part of the broader exploration of nucleoside analogues in the mid-20th century.[1] Early synthetic methods involved the selective chlorination of the primary 5'-hydroxyl group of adenosine.[1] A significant advancement was a three-step synthesis developed by Robins and colleagues, which utilized thionyl chloride and pyridine.[1][2][3]

A pivotal moment in the history of this compound was its discovery as a natural product. Researchers identified 5'-Cl-dA in cultures of the marine actinomycete Salinispora tropica, an organism found in tropical marine sediments.[1][4][5][6][7][8] This bacterium is a prolific producer of biologically active secondary metabolites, including the potent anticancer agent salinosporamide A.[4][5][6][7][8][9] The discovery that S. tropica naturally synthesizes 5'-Cl-dA was significant because it pointed to the existence of a dedicated enzymatic system for nucleoside chlorination, a previously unknown biochemical transformation.[1]

The Enzymatic Basis of Chlorination: Biosynthesis

The natural production of 5'-Chloro-5'-deoxyadenosine in Salinispora tropica is catalyzed by a unique enzyme named SalL.[1] SalL is an S-adenosyl-L-methionine (SAM)-dependent chlorinase.[1][9][10] This enzyme facilitates a nucleophilic attack by a chloride ion on the C5' carbon of SAM, displacing L-methionine to form 5'-Cl-dA.[1][10][11] This enzymatic reaction is a remarkable feat of biological catalysis, as it involves the formation of a carbon-chlorine bond under mild, aqueous conditions.

The discovery of SalL and its fluorinating counterpart, 5'-fluoro-5'-deoxyadenosine synthase (FDAS) from Streptomyces cattleya, has opened up a new chapter in our understanding of enzymatic halogenation.[11][12] These enzymes demonstrate nature's ability to control the reactivity of halides and direct their incorporation into specific molecular scaffolds with high precision.

Biosynthetic Pathway of 5'-Chloro-5'-deoxyadenosine

The biosynthesis is a direct, single-step enzymatic conversion. The causality is clear: the organism requires a chlorinated precursor for downstream metabolic pathways, and the SalL enzyme has evolved to specifically catalyze this chlorination using readily available chloride ions and the ubiquitous biological methyl donor, SAM.

Biosynthesis of 5'-Chloro-5'-deoxyadenosine SAM S-Adenosyl-L-methionine (SAM) SalL SalL Chlorinase SAM->SalL Substrate Chloride Chloride Ion (Cl⁻) Chloride->SalL Co-substrate 5Cl_dA 5'-Chloro-5'-deoxyadenosine SalL->5Cl_dA Product Methionine L-Methionine SalL->Methionine Byproduct

Caption: Enzymatic synthesis of 5'-Cl-dA by SalL chlorinase.

Physiological Role and Downstream Metabolism

In Salinispora tropica, 5'-Chloro-5'-deoxyadenosine is not merely a metabolic endpoint but a crucial intermediate in the biosynthesis of other complex natural products.[9] It serves as the precursor to chloroethylmalonyl-CoA, a key building block for the polyketide synthase that produces the anticancer agent salinosporamide A.[9] This multi-step conversion highlights the strategic importance of the initial chlorination event, setting the stage for the assembly of a complex and potent bioactive molecule.

Beyond its role in biosynthesis, halogenated nucleosides like 5'-Cl-dA and its derivatives have been investigated for a range of pharmacological activities. It is a known potent agonist of the adenosine A1 receptor subtype.[1] Derivatives of 5'-Cl-dA have been shown to have potential in alleviating neuropathic pain.[13] Other chlorinated adenosine analogues, such as 8-chloro-adenosine, have been studied for their anticancer properties, which are linked to the disruption of cellular energy metabolism through the inhibition of ATP synthase and the induction of autophagy.[14][15]

Methodologies: Synthesis and Characterization

For researchers who need to work with 5'-Cl-dA, both chemical synthesis and purification from natural sources are viable options. The choice depends on the required scale and purity.

Chemical Synthesis Protocol

A common and effective laboratory-scale synthesis involves the direct chlorination of adenosine using thionyl chloride (SOCl₂) and a base like pyridine in an appropriate solvent.[1][2][16]

Objective: To synthesize 5'-Chloro-5'-deoxyadenosine from adenosine.

Materials:

  • Adenosine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Acetonitrile (anhydrous)

  • Aqueous methanolic ammonia

  • Silica gel for column chromatography

  • Standard laboratory glassware, stirring and cooling equipment

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend adenosine in anhydrous acetonitrile.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add pyridine to the stirred suspension, followed by the dropwise addition of thionyl chloride. Maintain the temperature at 0°C during the addition.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction proceeds via the formation of a 2',3'-O-sulfinyladenosine intermediate.[1]

  • Deprotection: Quench the reaction by carefully adding it to a chilled solution of aqueous methanolic ammonia. This step hydrolyzes the sulfinyl intermediate to yield the desired product.[2]

  • Work-up: Remove the solvents under reduced pressure. Resuspend the crude product in a minimal amount of water and neutralize if necessary.

  • Purification: Purify the crude 5'-Cl-dA using silica gel column chromatography, eluting with a suitable solvent gradient (e.g., dichloromethane/methanol).

  • Verification: Collect fractions and analyze by thin-layer chromatography (TLC). Combine pure fractions, evaporate the solvent, and characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Isolation and Purification Workflow

This workflow outlines the general steps for isolating 5'-Cl-dA from a culture of Salinispora tropica.

Isolation Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification & Analysis Fermentation 1. S. tropica Fermentation Harvest 2. Harvest Cells & Supernatant Fermentation->Harvest Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration 4. Concentrate Crude Extract Extraction->Concentration Chromatography 5. Column Chromatography (Silica/Reversed-Phase) Concentration->Chromatography HPLC 6. Preparative HPLC Chromatography->HPLC Analysis 7. Purity & Identity Check (NMR, MS) HPLC->Analysis

Caption: General workflow for isolating 5'-Cl-dA from bacterial culture.

Characterization Data

The identity and purity of 5'-Cl-dA are confirmed using standard analytical techniques. The table below summarizes key physical and spectral properties.

PropertyValue
Chemical Formula C₁₀H₁₂ClN₅O₃
Molecular Weight 285.69 g/mol [17]
Melting Point 78 °C[17]
Appearance White to off-white solid
UV λmax ~258 nm[9]
Storage Conditions 2°C - 8°C, under inert gas, protected from light and moisture[17][18]

Note: NMR and Mass Spectrometry data should be acquired to confirm the structure, matching the results with published literature values.

Applications and Future Directions

5'-Chloro-5'-deoxyadenosine is more than a biochemical curiosity; it is a valuable molecule with diverse applications.

  • Synthetic Intermediate: Its primary utility is as a precursor in the chemical synthesis of other nucleoside analogues.[1][16] The 5'-chloro group is a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., thiols, amines) at this position.[1]

  • Enzymology and Mechanistic Studies: As the natural substrate for the SalL chlorinase, 5'-Cl-dA is indispensable for studying the kinetics and mechanism of this novel enzyme family. It can also serve as a substrate for other enzymes, such as fluorinases, in chemoenzymatic synthesis strategies.[1]

  • Drug Discovery Lead: Given its activity as an adenosine A1 receptor agonist, 5'-Cl-dA and its derivatives represent a platform for developing selective modulators of adenosine signaling, with potential applications in pain management, inflammation, and cardiovascular disease.[1][13]

Future research will likely focus on discovering new halogenases with different substrate specificities, engineering these enzymes for novel biocatalytic applications, and further exploring the therapeutic potential of halogenated nucleosides derived from 5'-Cl-dA. The interplay between natural product discovery, enzymology, and synthetic chemistry will continue to drive innovation in this exciting field.

References

  • Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium | Microbiology Society. [Link]

  • Microbe Profile: Salinispora tropica: natural products and the evolution of a unique marine bacterium - NIH. [Link]

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  • The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC - NIH. [Link]

  • EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5' - Google P
  • 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC - PubMed Central. [Link]

  • CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5' - Google P
  • 5'-Chloro-5'-deoxyadenosine | C10H12ClN5O3 | CID 5327118 - PubChem. [Link]

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The Adenosine A1 Receptor Agonist 5'-Chloro-5'-deoxyadenosine Hydrate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adenosine A1 Receptor as a Therapeutic Target

Adenosine is a ubiquitous purine nucleoside that fine-tunes physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] Among these, the adenosine A1 receptor (A1R) has emerged as a compelling target for therapeutic intervention across a spectrum of disorders. Predominantly coupled to inhibitory G proteins (Gi/o), the activation of A1R triggers a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a reduction in cyclic adenosine monophosphate (cAMP) levels.[2][3] This mechanism underlies the A1R's significant modulatory role in the central nervous system, cardiovascular system, and peripheral tissues.

The therapeutic potential of A1R agonists is vast, with preclinical and clinical investigations exploring their utility in neuropathic pain, cardiac arrhythmias, and neuroprotection against ischemic insults.[4] However, the development of A1R agonists has been hampered by on-target side effects, including bradycardia, hypotension, and sedation, which arise from the receptor's widespread distribution.[5] This challenge has spurred the development of highly selective agonists with optimized pharmacokinetic and pharmacodynamic profiles to dissociate therapeutic effects from adverse events. One such promising scaffold is 5'-Chloro-5'-deoxyadenosine. This guide will provide an in-depth technical overview of 5'-Chloro-5'-deoxyadenosine hydrate and its derivatives, with a particular focus on (±)-5'-Chloro-5'-deoxy-ENBA, a potent and highly selective A1R agonist, as a case study for its characterization.

Chemical and Pharmacological Profile of (±)-5'-Chloro-5'-deoxy-ENBA

(±)-5'-Chloro-5'-deoxy-ENBA stands out as a prototypical example of a highly selective A1R agonist derived from the 5'-chloro-5'-deoxyadenosine scaffold. Its chemical structure and key properties are summarized below.

Chemical Properties:

PropertyValueSource
Molecular Formula C17H22ClN5O3[6]
Molecular Weight 379.84 g/mol [6]
Solubility Soluble to 100 mM in DMSO and ethanol.[6] Practically insoluble in water.[7][6][7]
Storage Store at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for over a year.[8][6][8]

Pharmacological Profile:

The defining characteristic of (±)-5'-Chloro-5'-deoxy-ENBA is its exceptional selectivity for the human adenosine A1 receptor. This selectivity is crucial for minimizing off-target effects mediated by other adenosine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)
A1 0.51 nM
A2A 1340 nM
A2B 2740 nM
A3 1290 nM
EC50 (Functional Potency) 6.75 nM

Source:[9]

The sub-nanomolar binding affinity (Ki) for the A1R, coupled with Ki values in the micromolar range for the A2A, A2B, and A3 receptors, underscores its remarkable selectivity profile of over 2500-fold for A1R versus other subtypes.[6] This high selectivity is a direct result of the N6- and 5'-substitutions on the adenosine core. The functional potency, as indicated by the EC50 value of 6.75 nM in a functional assay, confirms its efficacy as an A1R agonist.[9]

Mechanism of Action: The A1R Signaling Cascade

As a Gi/o-coupled GPCR, the activation of the adenosine A1 receptor by an agonist like (±)-5'-Chloro-5'-deoxy-ENBA initiates a well-defined signaling pathway. This cascade is central to the physiological effects mediated by the A1R and forms the basis for the functional assays used to characterize its agonists.

A1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Agonist 5'-Chloro-5'-deoxyadenosine Agonist A1R Adenosine A1 Receptor Agonist->A1R Binds G_protein Gi/o Protein (αβγ) A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A1 Receptor Signaling Pathway.

The binding of an agonist to the A1R induces a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The G protein then dissociates into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP into cAMP.[2] The resulting decrease in intracellular cAMP concentration leads to reduced activation of protein kinase A (PKA) and subsequent alterations in the phosphorylation state of downstream effector proteins, culminating in the physiological response.

In Vitro Characterization: A Step-by-Step Guide

A thorough in vitro characterization is fundamental to understanding the potency, selectivity, and functional activity of a novel A1R agonist. The following sections provide detailed, field-proven protocols for radioligand binding and functional cAMP assays.

Radioligand Binding Assay: Quantifying Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[10] A competitive binding assay is employed to determine the inhibition constant (Ki) of the test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (CHO or HEK293 cells expressing hA1R) Reagent_Prep 2. Prepare Reagents - Test Compound dilutions - Radioligand ([3H]CCPA) - Assay Buffer Incubate 3. Incubate Components (Membranes + [3H]CCPA + Test Compound) ~90 min at RT Reagent_Prep->Incubate Filter 4. Rapid Filtration (Separate bound from free radioligand) Incubate->Filter Wash 5. Wash Filters (Remove non-specific binding) Filter->Wash Count 6. Scintillation Counting (Quantify bound radioactivity) Wash->Count Analyze 7. Data Analysis - Plot % inhibition vs. [Compound] - Calculate IC50 - Convert to Ki using Cheng-Prusoff Count->Analyze cAMP_Assay_Workflow cluster_prep Cell & Compound Prep cluster_stimulation Stimulation cluster_detection Lysis & Detection cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (e.g., CHO-hA1R) in 96-well plates Compound_Prep 2. Prepare Reagents - Test Compound dilutions - Forskolin solution Pre_Incubate 3. Pre-incubate with Test Compound Compound_Prep->Pre_Incubate Stimulate 4. Stimulate with Forskolin (to elevate basal cAMP) Pre_Incubate->Stimulate Lyse 5. Lyse Cells (to release intracellular cAMP) Stimulate->Lyse Detect 6. Detect cAMP (e.g., HTRF, GloSensor) Lyse->Detect Analyze 7. Data Analysis - Plot cAMP inhibition vs. [Compound] - Calculate EC50 Detect->Analyze

Caption: Experimental Workflow for a Gi-coupled cAMP Assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture CHO or HEK293 cells stably expressing the human A1R in a suitable medium.

    • Seed the cells into 96-well plates at an optimized density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or buffer.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., 5'-Chloro-5'-deoxyadenosine derivative) for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM). Forskolin is a direct activator of adenylyl cyclase and is used to increase the basal level of cAMP. This elevation is necessary to create a measurable window for observing the inhibitory effect of the Gi-coupled A1R agonist. [7] * Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescence-based assay (e.g., GloSensor). [6]These assays are based on a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw assay signal into cAMP concentrations.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

In Vivo Evaluation: Assessing Therapeutic Potential and Side Effect Profile

Following robust in vitro characterization, promising A1R agonists must be evaluated in vivo to assess their therapeutic efficacy and potential side effects.

Models of Disease:
  • Neuropathic Pain: The chronic constriction injury (CCI) or spared nerve injury (SNI) models in rodents are widely used to induce neuropathic pain. [4]The efficacy of the A1R agonist is assessed by measuring its ability to reverse mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

  • Cardiac Ischemia: Myocardial ischemia-reperfusion injury models in rats or rabbits are employed to evaluate the cardioprotective effects of A1R agonists. The agonist is typically administered before or during the ischemic event, and the infarct size is measured as the primary outcome.

Assessment of Side Effects:
  • Cardiovascular Effects: Continuous monitoring of heart rate and blood pressure using telemetry in conscious, freely moving animals is the gold standard for assessing the cardiovascular side effects of A1R agonists. [5]* Motor Coordination: The rotarod test is commonly used to evaluate the impact of the compound on motor coordination and sedation. A decrease in the time an animal can stay on a rotating rod indicates motor impairment.

Formulation and Administration

The poor aqueous solubility of many adenosine analogs, including 5'-chloro-5'-deoxyadenosine derivatives, presents a challenge for in vivo studies. [7]

  • In Vitro: For in vitro assays, stock solutions are typically prepared in DMSO at high concentrations (e.g., 10-100 mM) and then diluted in aqueous assay buffers. [6]The final DMSO concentration in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts. [8]

  • In Vivo: For systemic administration in rodents, a common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, Tween 80, and saline. [4]For example, a vehicle could consist of 10% DMSO, 10% Tween 80, and 80% saline. The compound is first dissolved in DMSO, followed by the addition of Tween 80 and then saline. Sonication may be required to achieve a homogenous suspension or solution.

Conclusion

This compound and its derivatives, exemplified by (±)-5'-Chloro-5'-deoxy-ENBA, represent a promising class of highly selective adenosine A1 receptor agonists. Their potent and selective activation of the A1R, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, holds significant therapeutic potential for a range of disorders. This guide has provided a comprehensive technical framework for the in vitro and in vivo characterization of such compounds. By employing robust and validated methodologies, researchers can effectively elucidate the pharmacological profile of novel A1R agonists, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

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An In-Depth Technical Guide to the Structure-Activity Relationship of 5'-Chlorinated Adenosine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adenosine is an endogenous purine nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are ubiquitously expressed and play critical roles in the central nervous system, cardiovascular system, and inflammatory responses.[1][2][3] Consequently, they have emerged as highly attractive targets for therapeutic intervention in conditions ranging from neurodegenerative diseases and cardiac arrhythmias to cancer and inflammatory disorders.[3][4] The development of receptor subtype-selective agonists and antagonists is a primary goal in medicinal chemistry, as selectivity is paramount for achieving desired therapeutic effects while minimizing off-target side effects.[5]

Among the myriad of synthetic adenosine derivatives, 5'-chlorinated adenosine analogs represent a particularly compelling class of compounds. The strategic substitution of the 5'-hydroxyl group with a chlorine atom profoundly influences the molecule's interaction with adenosine receptors.[6] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of these analogs, delving into their synthesis, receptor binding profiles, and the experimental methodologies used for their characterization. We will explore how modifications to the adenosine scaffold, particularly at the 5'- and N6-positions, dictate receptor affinity and selectivity, offering a roadmap for the rational design of novel therapeutic agents.

Adenosine Receptors: Subtypes and Signal Transduction

The biological effects of adenosine are mediated by the four receptor subtypes, which are classified based on their primary G protein coupling and subsequent effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[1][3]

  • A1 and A3 Receptors: These receptors couple to inhibitory G proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][7]

  • A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP concentration.[3][7]

Beyond the canonical cAMP pathway, all four receptor subtypes can also modulate other signaling cascades, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, adding further layers of complexity to their physiological roles.[3][7] Understanding these distinct signaling mechanisms is fundamental to interpreting the functional consequences of ligand binding.

Caption: Canonical signaling pathways of adenosine receptors.

Synthesis of 5'-Chlorinated Adenosine Analogs

The foundational molecule for this class of compounds is 5'-chloro-5'-deoxyadenosine. Its synthesis is a cornerstone procedure that enables the subsequent creation of a diverse library of analogs.

Core Synthesis: 5'-Chloro-5'-deoxyadenosine

The most common and effective method for preparing the 5'-chloro scaffold involves the selective chlorination of the primary 5'-hydroxyl group of adenosine. This transformation requires careful control to prevent unwanted reactions at the secondary 2'- and 3'-hydroxyls of the ribose ring.[6]

A well-established method, pioneered by Robins and colleagues, utilizes thionyl chloride (SOCl₂) and a base like pyridine in an aprotic solvent such as acetonitrile.[6][8] The reaction proceeds through a transient 2',3'-O-sulfinyl protected intermediate. Subsequent treatment with aqueous methanolic ammonia removes this protecting group to yield the desired 5'-chloro-5'-deoxyadenosine.[6][8]

Diversification of the Scaffold

The true utility of 5'-chloro-5'-deoxyadenosine in medicinal chemistry stems from the reactivity of the 5'-chloro group. It serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities to probe the SAR at the 5'-position.[6] Furthermore, modifications at other positions, most notably the N6-position of the adenine base, are critical for tuning receptor selectivity and affinity.[9][10] N6-alkylation is typically achieved by reacting a 6-chloropurine ribonucleoside intermediate with the desired primary or secondary amine.[10] This dual approach of modifying both the 5'- and N6-positions has yielded some of the most potent and selective adenosine receptor ligands known.

Protocol 1: General Synthesis of 5'-Chloro-5'-deoxyadenosine

Causality: This protocol is designed for selective chlorination. Acetonitrile is used as a non-reactive solvent. Thionyl chloride is the chlorinating agent. Pyridine acts as a base to neutralize the HCl byproduct and catalyze the reaction. The initial low temperature controls the reaction rate, while warming to room temperature ensures completion. The final deprotection step with methanolic ammonia is crucial for removing the sulfinyl protecting group formed on the 2' and 3' hydroxyls.

  • Reaction Setup: Suspend adenosine in anhydrous acetonitrile in a flask equipped with a magnetic stirrer and maintain a dry atmosphere (e.g., under nitrogen).

  • Cooling: Cool the suspension to -10 °C to 0 °C using an ice/salt or acetone/dry ice bath.

  • Reagent Addition: Add thionyl chloride dropwise to the stirred suspension, followed by the slow, dropwise addition of pyridine, ensuring the temperature remains low.[11]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. A precipitate of the 2',3'-O-sulfinyl intermediate may form.[11]

  • Deprotection: Isolate the intermediate mixture. Treat the isolated solid with aqueous methanolic ammonia at room temperature for several hours to achieve deprotection.[6][8]

  • Purification: The final product, 5'-chloro-5'-deoxyadenosine, can be purified by crystallization or column chromatography to yield a white solid.

Structure-Activity Relationship (SAR) Analysis

The affinity and selectivity of adenosine analogs are governed by specific structural modifications across the molecule. For 5'-chlorinated derivatives, the interplay between substitutions at the 5'-, N6-, and C2-positions is particularly critical.

The Role of the 5'-Chloro Group

The introduction of a chlorine atom at the 5'-position is a key structural feature that often enhances binding affinity, particularly for the A1 receptor.[6] This modification increases the lipophilicity of the ribose moiety compared to the parent hydroxyl group. Molecular modeling studies have suggested that the relatively small and electronegative chloro group may reduce steric clashes within the A1 receptor's binding pocket, thereby improving both affinity and specificity.[6] This principle is exemplified by compounds like (±)-5'-Chloro-5'-deoxy-ENBA, which is a highly potent and selective A1 agonist.[12][13]

N6-Position: The Selectivity Switch

The N6-position of the adenine ring is arguably the most important locus for dictating receptor subtype selectivity.[9][14]

  • A1 Receptor Selectivity: The introduction of bulky, lipophilic groups, especially cycloalkyl and bicycloalkyl substituents, consistently produces analogs with high potency and selectivity for the A1 receptor.[5][15] For instance, N6-cyclopentyladenosine (CPA) is a well-known A1-selective agonist, and its 5'-chloro derivatives retain and often enhance this selectivity.[5][16] The compound (±)-5'-Chloro-5'-deoxy-ENBA, which contains an N6-bicyclo[2.2.1]heptyl (endonorbornyl) group, exhibits sub-nanomolar affinity for the A1 receptor and over 2500-fold selectivity against the A2A receptor.[12]

  • A2A Receptor Selectivity: Achieving A2A selectivity often involves different structural motifs at the N6-position, such as certain aralkyl groups like 2,2-diphenylethyl.[5]

C2-Position: Fine-Tuning Affinity

Substitution at the C2-position of the purine ring provides another avenue for modulating ligand properties. The addition of small, electron-withdrawing groups like chlorine (e.g., 2-chloro-N6-cyclopentyladenosine, CCPA) can dramatically increase A1 receptor affinity and selectivity.[5][15] Other substitutions at the C2-position, such as alkynyl or amino groups, have been explored to enhance affinity for A2A or A3 receptors.[5][17] The combination of modifications at C2, N6, and 5' allows for a multi-dimensional optimization of the ligand's pharmacological profile.

Data Summary: SAR of Representative 5'-Chlorinated Analogs
Compound NameN6-SubstituentOther Key SubstitutionsA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2B Ki (nM)Selectivity ProfileReference
5'-Cl-dAdo -H5'-ChloroPotent A1 agonist---A1-selective[6]
(±)-5'-Cl-5'-d-ENBA Bicyclo[2.2.1]hept-2-yl5'-Chloro0.51134012902740Highly A1-selective[12]
5'-Cl-5'-d-CPA Cyclopentyl5'-ChloroHigh affinityLower affinityLower affinityLower affinityA1-selective[13][16]

Note: Ki values represent the inhibition constant, a measure of binding affinity; lower values indicate higher affinity. Data is compiled from multiple sources and serves as a representative illustration of SAR trends.

Experimental Characterization: Protocols and Workflows

To validate the SAR of newly synthesized analogs, a rigorous experimental workflow is essential. This typically involves determining the compound's binding affinity for each receptor subtype, followed by functional assays to classify it as an agonist, antagonist, or partial agonist.

Protocol 2: Radioligand Competitive Binding Assay

Causality: This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand ([³H]Radioligand) of known high affinity for the target receptor. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity. The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined and converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • Materials:

    • Cell membrane preparations from cell lines (e.g., CHO, HEK293) stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).[18][19]

    • A subtype-selective radioligand (e.g., [³H]CCPA for A1, [³H]CGS21680 for A2A).[19]

    • Test compounds (5'-chlorinated analogs) dissolved in DMSO.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Agent for defining non-specific binding (e.g., 10 µM NECA).[19]

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubation: In assay tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ligand.[19]

    • Equilibration: Incubate the mixtures at 25 °C for 60-90 minutes to allow the binding to reach equilibrium.[19]

    • Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioactivity.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: Membranes, Radioligand, Test Compound start->prep incubate Incubate Components (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand competitive binding assay.

Protocol 3: cAMP Accumulation Functional Assay

Causality: This assay measures the functional output of A2A/A2B (Gs-coupled) or A1/A3 (Gi-coupled) receptor activation. For Gs-coupled receptors, agonists will increase cAMP. For Gi-coupled receptors, agonists will inhibit the forskolin-stimulated increase in cAMP. The potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) is determined by measuring cAMP levels across a range of compound concentrations.

  • Materials:

    • Whole cells (e.g., HEK293) expressing the adenosine receptor of interest.

    • Cell culture medium and plates.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Test compounds (agonists) or a combination of a known agonist and test compound (for antagonists).

    • (For A1/A3 assays) Forskolin to stimulate basal adenylyl cyclase activity.

    • Cell lysis buffer.

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Procedure:

    • Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor for 15-30 minutes.

    • Stimulation:

      • For A2A/A2B (Gs): Add varying concentrations of the test agonist and incubate for 30-60 minutes.[20]

      • For A1/A3 (Gi): Add varying concentrations of the test agonist, immediately followed by a fixed concentration of forskolin. Incubate for 30-60 minutes.

    • Lysis: Terminate the stimulation by removing the medium and adding cell lysis buffer.

    • Detection: Use a commercial cAMP assay kit to measure the concentration of cAMP in the cell lysates according to the manufacturer's instructions.

    • Data Analysis: Plot the cAMP response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Conclusion

The structure-activity relationship of 5'-chlorinated adenosine analogs is a well-defined and compelling area of medicinal chemistry. The synthetic accessibility of the 5'-chloro-5'-deoxyadenosine core, combined with the profound and predictable influence of substitutions at the N6- and C2-positions, provides a robust framework for the rational design of novel adenosine receptor ligands. The key takeaways from this guide are:

  • The 5'-chloro group is a bioisostere of the 5'-hydroxyl group that often enhances binding affinity, particularly at the A1 receptor.[6]

  • The N6-position is the primary determinant of receptor selectivity, with bulky bicycloalkyl groups conferring exceptional A1 potency and selectivity.[5][12][15]

  • A combination of modifications at the 5'-, N6-, and C2-positions allows for multi-dimensional optimization to achieve high affinity and desired selectivity profiles.

The compounds derived from this scaffold, such as (±)-5'-Chloro-5'-deoxy-ENBA, have proven to be invaluable pharmacological tools for studying adenosine receptor function and hold significant therapeutic potential as analgesics for neuropathic pain and as cardioprotective agents.[3][21] Continued exploration of this chemical space, guided by the SAR principles outlined herein, promises to yield next-generation therapeutics with enhanced efficacy and safety profiles.

References

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5'-Chloro-5'-deoxyadenosine hydrate CAS number 698999-09-6.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine Hydrate (CAS 698999-09-6): From Core Properties to Advanced Applications

Abstract

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a pivotal nucleoside analog that stands at the intersection of chemical synthesis, natural product biosynthesis, and pharmacology. Initially explored as a synthetic derivative of adenosine, its discovery as a natural product in the marine actinomycete Salinispora tropica unveiled a sophisticated enzymatic pathway for its creation and its role as a key precursor to potent bioactive molecules like salinosporamide A.[1][2][3] This guide provides a comprehensive technical overview of this compound (CAS 698999-09-6), detailing its physicochemical properties, synthetic and biosynthetic routes, and mechanisms of action. We delve into its significant role as a highly selective adenosine A1 receptor agonist and its application as a versatile intermediate for the synthesis of novel therapeutic agents and imaging probes.[1] This document serves as an essential resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage the full potential of this unique molecule.

Introduction and Discovery: A Tale of Two Origins

The scientific journey of 5'-Chloro-5'-deoxyadenosine began in the mid-20th century amidst a broader exploration of nucleoside analogs aimed at creating derivatives with enhanced stability and novel biological activities.[1] Early research focused on chemical modifications of the natural nucleoside adenosine, with a notable three-step synthesis involving the selective chlorination of the 5'-hydroxyl group being developed by Robins and colleagues.[1][4] This established 5'-Cl-dA as a valuable synthetic intermediate.

A paradigm shift occurred with the discovery of its natural occurrence. Researchers identified 5'-Cl-dA in the marine bacterium Salinispora tropica, where it is produced enzymatically.[1][2] The bacterium utilizes a unique S-adenosyl-L-methionine (SAM)-dependent chlorinase enzyme, SalL, to halogenate SAM, forming 5'-Cl-dA as a key intermediate in the biosynthetic pathway of salinosporamide A, a potent anticancer agent.[1][2][3] This discovery was pivotal, showcasing nature's elegant enzymatic machinery for targeted halogenation and cementing the importance of 5'-Cl-dA in both synthetic chemistry and natural product biosynthesis.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is critical for its effective use in a laboratory setting. The hydrate form (CAS 698999-09-6) is commonly supplied, and its properties are summarized below. The anhydrous form is identified by CAS 892-48-8.[5]

Table 1: Physicochemical and Handling Data for this compound

PropertyValueSource(s)
CAS Number 698999-09-6 (Hydrate)[2][3][]
892-48-8 (Anhydrous)[1][5][7]
Molecular Formula C₁₀H₁₂ClN₅O₃ · xH₂O[3][]
Molecular Weight 285.69 g/mol (Anhydrous)[5][][7]
303.7 g/mol (Hydrate)[2]
IUPAC Name (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate[]
Appearance White to off-white solid[]
Melting Point 78-85 °C[8]
Solubility DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 0.5 mg/mLDMF:PBS (1:3): 0.25 mg/mL[2][3]
Storage Store at -20°C for long-term stability (≥ 4 years).[3][9]
Shipping Shipped at ambient temperature.[3]
Synonyms 5'-ClDA, 5'-Deoxy-5'-chloroadenosine[3][7]
Protocol: Preparation and Storage of Stock Solutions

Trustworthiness: The following protocol ensures the stability and integrity of the compound for reproducible experimental results.

  • Weighing: As the compound is a hydrate, it is crucial to protect it from excessive moisture. Weigh the desired amount of the solid powder quickly in a controlled environment.

  • Dissolution: For a typical 10 mM stock solution in DMSO, add 392.6 µL of DMSO to 1 mg of the anhydrous equivalent of the compound (Molecular Weight 285.69). If using the hydrate (MW ~303.7), adjust the mass accordingly. Sonication is recommended to ensure complete dissolution.[2][3]

  • Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Long-Term Storage: Store the aliquots at -80°C for periods longer than one year.[2]

  • Short-Term Storage: For frequent use, aliquots can be stored at 4°C for up to one week.[2]

Synthesis and Biosynthesis

The availability of 5'-Cl-dA is dependent on both robust chemical synthesis and an understanding of its natural biosynthetic pathway.

Chemical Synthesis: Selective 5'-Chlorination

Expertise: The primary challenge in synthesizing 5'-Cl-dA is the selective chlorination of the primary 5'-hydroxyl group of adenosine without affecting the secondary 2' and 3' hydroxyls or the amine group on the purine ring. The most effective method utilizes thionyl chloride (SOCl₂) with a base in a non-aqueous solvent at low temperatures.[1][4] The low temperature is critical to control the reactivity of the thionyl chloride and favor the formation of the desired 5'-chloro product over side reactions.

G Adenosine Adenosine Intermediate 2',3'-O-Sulfinyladenosine Intermediate Adenosine->Intermediate Step 1: Chlorination & Protection Reagents SOCl₂ (Thionyl Chloride) Pyridine (Base) Acetonitrile (Solvent) Reagents->Intermediate Conditions Low Temperature (-13°C to 0°C) Conditions->Intermediate Product 5'-Chloro-5'-deoxyadenosine Intermediate->Product Step 2: Deprotection Deprotection Aqueous Methanolic Ammonia Deprotection->Product

Caption: Chemical synthesis workflow for 5'-Chloro-5'-deoxyadenosine.

Protocol: Laboratory-Scale Synthesis of 5'-Cl-dA

This protocol is adapted from methodologies described by Robins et al. and should only be performed by trained chemists with appropriate safety precautions.[4][10]

  • Setup: In a flame-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, suspend adenosine (1 equivalent) in anhydrous acetonitrile (approx. 4 mL/g of adenosine).

  • Base Addition: Add anhydrous pyridine (approx. 2 equivalents) to the stirred suspension.

  • Cooling: Cool the reaction mixture to between -13°C and -8°C using an appropriate cooling bath.[4]

  • Thionyl Chloride Addition: Add thionyl chloride (approx. 3 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at low temperature for 4-6 hours, followed by warming to room temperature and stirring for an additional 16 hours.[11]

  • Deprotection: The reaction mixture, containing the 2',3'-O-sulfinyl intermediate, is then treated with aqueous methanolic ammonia at room temperature to remove the sulfinyl protecting group.[4]

  • Workup and Isolation: The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by silica gel chromatography, to yield pure 5'-chloro-5'-deoxyadenosine. The product is often isolated as a white or off-white solid.

Biosynthesis: Nature's Halogenation Strategy

Expertise: The discovery of the SalL enzyme in S. tropica provided profound insight into enzymatic halogenation. This enzyme bypasses the high energy barrier typically associated with forming a C-Cl bond from unactivated substrates. It achieves this by using the high-energy S-adenosyl-L-methionine (SAM) cofactor as a substrate, converting its adenosyl moiety directly into 5'-Cl-dA. This enzymatic route is highly efficient and specific.[1]

G SAM S-Adenosyl-L-methionine (SAM) Product 5'-Chloro-5'-deoxyadenosine SAM->Product SalL SalL Chlorinase Enzyme (from S. tropica) SalL->Product Catalyzes Reaction Cl_ion Chloride Ion (Cl⁻) Cl_ion->Product Pathway Biosynthesis of Salinosporamide A Product->Pathway Serves as Precursor

Caption: Biosynthetic pathway of 5'-Chloro-5'-deoxyadenosine via SalL enzyme.

Mechanism of Action and Pharmacology

The biological activity of 5'-Cl-dA is primarily defined by its interaction with adenosine receptors.

Adenosine A1 Receptor Agonism

5'-Cl-dA is a potent and highly selective agonist for the adenosine A1 receptor.[1] This selectivity is a key feature of its pharmacological profile.

Structure-Activity Relationship (SAR): The substitution of the 5'-hydroxyl group of adenosine with a chlorine atom is the critical modification that confers high affinity and selectivity for the A1 receptor. Molecular modeling studies suggest the chloro group may reduce steric hindrance within the A1 receptor's binding pocket, thereby enhancing the interaction.[1]

Table 2: Adenosine Receptor Binding Affinity of a 5'-Cl-dA Derivative

Data for the highly selective A1 agonist derivative, (±)-5'-Chloro-5'-deoxy-ENBA.

Receptor SubtypeKᵢ (nM)Source(s)
A₁ 0.51[12]
A₂ₐ 1340[12]
A₂ₑ 2740[12]
A₃ 1290[12]
Downstream Cellular Effects

Activation of the A1 receptor, a Gᵢ-protein coupled receptor, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Furthermore, studies have shown that 5'-Cl-dA can inhibit the phosphorylation of key cellular substrates. In calf aorta smooth muscle, it inhibits the phosphorylation of both phosphatidylinositol and myosin light chain, actions that are consistent with its physiological role as a vasodilator.[13]

G cluster_0 Cell Membrane A1R Adenosine A1 Receptor G_protein Gᵢ Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP Ligand 5'-Cl-dA Ligand->A1R Binds cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., Vasodilation, Inhibition of Phosphorylation) cAMP->Response Leads to

Caption: Simplified signaling pathway for Adenosine A1 receptor activation.

Applications in Research and Drug Development

The unique chemical and biological properties of 5'-Cl-dA make it a valuable molecule in multiple scientific domains.

Precursor in Natural Product Biosynthesis

5'-Cl-dA is a crucial intermediate in the biosynthesis of salinosporamide A in S. tropica. It undergoes a 7-step conversion to chloroethylmalonyl-CoA, which serves as an extender unit in the polyketide synthesis of the final anticancer agent.[2][3] This pathway highlights its importance as a building block for complex natural products.

Versatile Synthetic Intermediate

The chlorine atom at the 5' position is an excellent leaving group, making it susceptible to nucleophilic substitution. This reactivity allows chemists to use 5'-Cl-dA as a scaffold to introduce a wide range of other functional groups, creating a library of novel adenosine analogs.

Exemplary Application: Chemoenzymatic Synthesis of PET Imaging Agents

A powerful application of this reactivity is in the synthesis of 5'-Fluoro-5'-deoxyadenosine ([¹⁸F]-5'-FDA), a key agent for Positron Emission Tomography (PET). In this advanced chemoenzymatic approach, 5'-Cl-dA serves as the substrate for a fluorinase enzyme, which efficiently displaces the chlorine atom with a radioactive fluoride ion ([¹⁸F]⁻).[1] This method provides high radiochemical purity in a short timeframe, which is critical for working with short-lived isotopes.[1]

Therapeutic Potential of Derivatives

While 5'-Cl-dA itself is primarily a research tool, its derivatives are being actively investigated for therapeutic applications. The derivative 5'-Chloro-5'-deoxy-(±)-ENBA has shown significant promise in preclinical models of neuropathic pain.[14] Studies have demonstrated that this potent and selective A1 agonist can alleviate pain by reducing spinal microglial activation without causing significant motor or cardiovascular side effects, making it a strong candidate for further drug development.[14]

Conclusion

This compound is far more than a simple halogenated nucleoside. It is a molecule with a rich history, dual origins in the chemist's flask and marine microbes, and a broad spectrum of applications. Its high selectivity for the adenosine A1 receptor makes it an indispensable tool for pharmacological research, while its chemical reactivity provides a gateway to novel derivatives with significant therapeutic potential, from pain management to oncology. As research continues to uncover the complexities of adenosine signaling and enzymatic halogenation, the importance of 5'-Chloro-5'-deoxyadenosine in advancing science and medicine is set to grow even further.

References

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  • R&D Systems. (±)-5'-Chloro-5'-deoxy-ENBA | Adenosine A1 Receptor Agonists.

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  • Cayman Chemical. 5'-chloro-5'-Deoxyadenosine (hydrate) (CAS 698999-09-6).

  • Google Patents. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'.

  • Google Patents. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'.

  • PubChem. 5'-Chloro-5'-deoxyadenosine | C10H12ClN5O3 | CID 5327118.

  • Chemodex. 5'-Chloro-5'-deoxyadenosine - CAS-Number 892-48-8.

  • PubMed. Adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle.

  • Santa Cruz Biotechnology. 5′-Chloro-5′-deoxyadenosine hydrate, CAS 698999-09-6.

  • PubMed Central. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions.

  • Sigma-Aldrich. chloro-5'-Deoxyadenosine (hydrate) | 698999-09-6.

  • Sapphire North America. 5'-chloro-5'-Deoxyadenosine (hydrate).

  • Biosynth. 5'-Chloro-5'-deoxyadenosine | 892-48-8 | NC05644.

  • Echemi. 5-CHLORO-5-DEOXYADENOSINE 98% powder QSJ-892-48-8 LK-QSJ.

  • bioRxiv. S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment.

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An In-depth Technical Guide to 5'-Chloro-5'-deoxyadenosine Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a synthetic derivative of the naturally occurring nucleoside, adenosine.[1] Its structure is distinguished by the substitution of the 5'-hydroxyl group with a chlorine atom, a modification that significantly influences its chemical reactivity and biological activity.[1] This analog has garnered considerable attention in the scientific community, primarily for its role as a versatile synthetic intermediate and its potent agonism at adenosine receptors.[1] Historically, the exploration of nucleoside analogs like 5'-Cl-dA began in the mid-20th century, with the goal of creating derivatives with enhanced stability and novel biological functions.[1] A significant milestone was the discovery of its natural production by the marine actinomycete Salinispora tropica, which utilizes a specific chlorinase enzyme.[1] This guide aims to provide a detailed technical resource on 5'-Chloro-5'-deoxyadenosine hydrate for professionals engaged in research and drug development.

Core Properties and Specifications

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in experimental settings. The molecular formula of the hydrate form is C₁₀H₁₂ClN₅O₃ • xH₂O.[2] While the anhydrous form has a well-defined molecular weight, the hydrate's weight varies with the number of water molecules.

PropertyValueSource
Molecular Formula (Anhydrous) C₁₀H₁₂ClN₅O₃[3][4][5]
Molecular Weight (Anhydrous) 285.69 g/mol [1][3][4][5][6]
Molecular Weight (Hydrate) 303.7 g/mol (as monohydrate)[7]
Formula Weight (Hydrate) 285.7 (variable with xH₂O)[2]
CAS Number (Anhydrous) 892-48-8[1][3][4]
CAS Number (Hydrate) 698999-09-6[2]
Appearance Crystalline solid[2]
Melting Point 187°C (with exothermic decomposition starting at 144.5°C)[5][8]
Solubility Soluble in DMSO (25 mg/ml) and DMF (30 mg/ml). Slightly soluble in ethanol (0.5 mg/ml) and water.[2][7]
Storage Temperature -20°C[2]

Synthesis and Chemical Reactivity

The primary route for synthesizing 5'-Chloro-5'-deoxyadenosine involves the selective chlorination of the 5'-hydroxyl group of adenosine.[1] This transformation is critical as it introduces a reactive site for further chemical modifications.

Workflow for Chemical Synthesis

G Adenosine Adenosine Suspension in Acetonitrile ReactionMixture Reaction with Thionyl Chloride & Pyridine at -13°C to -3°C Adenosine->ReactionMixture Reagents Intermediate Cyclic Intermediate Formation ReactionMixture->Intermediate Reaction Progression Deprotection Deprotection with Aqueous Methanolic Ammonia Intermediate->Deprotection Isolation Product 5'-Chloro-5'-deoxyadenosine Deprotection->Product Yields >70-90% Purification Filtration, Washing, & Drying Product->Purification

Caption: Chemical synthesis workflow for 5'-Chloro-5'-deoxyadenosine.

A common and effective method utilizes thionyl chloride (SOCl₂) in the presence of a base like pyridine.[1] The reaction is typically performed in a non-aqueous solvent such as acetonitrile at low temperatures (between -13 °C and -3 °C) to ensure selectivity and prevent unwanted side reactions.[1][9] This process yields the desired product in high purity and with yields often exceeding 70-90%.[9]

The chlorine atom at the 5' position is a key functional group, making it susceptible to nucleophilic substitution.[1] This reactivity allows for the introduction of various other functional groups, such as thiols, amines, and fluoride ions, making 5'-Cl-dA a valuable precursor for creating a diverse library of adenosine analogs.[1] For instance, it serves as a substrate for fluorinase enzymes in the chemoenzymatic synthesis of 5'-Fluoro-5'-deoxyadenosine ([¹⁸F]-5'-FDA), a significant agent for Positron Emission Tomography (PET) imaging.[1]

Biological Significance and Mechanism of Action

5'-Chloro-5'-deoxyadenosine is a potent agonist, particularly for the adenosine A₁ receptor subtype.[1] Its structural similarity to adenosine allows it to bind to and activate adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.[10][11][12]

Adenosine Receptor Signaling Pathways

Adenosine receptors are classified into four subtypes: A₁, A₂A, A₂B, and A₃.[10][13] These receptors are coupled to different G proteins and trigger distinct downstream signaling cascades.

  • A₁ and A₃ Receptors: These are typically coupled to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][13][14] They can also activate phospholipase C (PLC), resulting in increased inositol phosphate accumulation and calcium mobilization.[10]

  • A₂A and A₂B Receptors: These receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase, causing an increase in cAMP levels.[10][11][13] This rise in cAMP activates protein kinase A (PKA) and other downstream targets that influence gene expression.[11]

G cluster_0 Adenosine Receptor Signaling Adenosine Adenosine / 5'-Cl-dA A1_A3 A1 / A3 Receptors Adenosine->A1_A3 A2A_A2B A2A / A2B Receptors Adenosine->A2A_A2B Gi Gi/o Protein A1_A3->Gi Gq Gq Protein A1_A3->Gq Gs Gs Protein A2A_A2B->Gs AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate PLC Phospholipase C Gq->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA_inactive PKA (Inactive) cAMP_decrease->PKA_inactive PKA_active PKA (Active) cAMP_increase->PKA_active Ca_release ↑ Ca²⁺ Release IP3_DAG->Ca_release

Caption: Simplified diagram of adenosine receptor signaling pathways.

The introduction of the chlorine atom at the 5'-position enhances the binding affinity of 5'-Cl-dA for the A₁ receptor.[1] Molecular modeling studies suggest that the chloro group may reduce steric hindrance within the A₁ receptor's binding pocket, thereby improving both affinity and specificity.[1] This selectivity makes 5'-Cl-dA a valuable tool for studying the specific roles of the A₁ receptor in various physiological and pathological conditions.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several key areas of research and drug development.

Pharmacological Research

As a selective adenosine A₁ receptor agonist, 5'-Cl-dA is instrumental in elucidating the function of this receptor in different tissues and disease models. For example, derivatives of 5'-Cl-dA, such as 5'-Chloro-5'-deoxy-(±)-ENBA, have shown promise in alleviating neuropathic pain in animal models by modulating glial and microglial activity.[15] It has also been shown to inhibit the phosphorylation of phosphatidylinositol and myosin light chain in smooth muscle, consistent with its action as a vasodilator.[16]

Synthetic Chemistry and Drug Discovery

5'-Cl-dA serves as a crucial building block for the synthesis of more complex molecules.[2] Its ability to undergo nucleophilic substitution at the 5' position allows for the creation of a wide array of adenosine analogs with potentially novel therapeutic properties.[1] This is particularly relevant in the development of inhibitors for enzymes such as methyltransferases.[17] Furthermore, it is a key intermediate in the biosynthesis of the anticancer agent salinosporamide A.[2][7]

Biochemical Assays

The compound is used as a substrate in various biochemical assays. For instance, it is utilized in the study of S-adenosyl-L-methionine (SAM)-dependent chlorinase enzymes.[2][7] It is also an intermediate in the synthesis of 5'-deoxy-5'-(methylthio)adenosine, which is a substrate for studying the kinetics of 5'-methylthioadenosine phosphorylase (MTAP), an enzyme relevant to cancer research.[8]

Experimental Protocols

To ensure the reliable and reproducible use of this compound in a laboratory setting, the following protocols are provided as a guideline.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[7] Sonication may be recommended to aid dissolution.[7]

  • Vortex the tube thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term stability (stable for at least 1 year in solvent at -80°C).[7]

Protocol 2: Cell-Based Apoptosis Assay

Objective: To determine the effective concentration of a 5'-Cl-dA derivative for inducing apoptosis in a cancer cell line. This is a general protocol adaptable for various adenosine analogs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 5'-Cl-dA derivative stock solution

  • 96-well and 6-well culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture: Maintain the selected cancer cell line in the recommended growth medium in a humidified incubator at 37°C with 5% CO₂.[18]

  • Drug Preparation: Prepare a series of working concentrations of the 5'-Cl-dA derivative by diluting the stock solution in a complete culture medium.[18]

  • Dose-Response Experiment: Seed cells in 96-well plates and treat them with a range of drug concentrations. Incubate for defined periods (e.g., 24, 48, 72 hours).[18]

  • Apoptosis Staining (Annexin V/PI):

    • Treat cells grown in 6-well plates with the determined effective concentrations.

    • Harvest the cells and wash them twice with cold PBS.[18]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[18]

    • Incubate for 15 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.[18]

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) to determine the efficacy of the compound.

Conclusion

This compound is a cornerstone molecule in the field of nucleoside chemistry and pharmacology. Its unique chemical properties, particularly the reactive 5'-chloro group, make it an invaluable tool for synthesizing novel therapeutic agents. Its potent and selective agonism at the adenosine A₁ receptor provides researchers with a powerful probe to investigate adenosine signaling pathways and their implications in health and disease. This guide has provided a comprehensive technical overview, from its fundamental properties to its practical applications, to support the endeavors of scientists and drug development professionals in leveraging this important compound for future discoveries.

References

  • Dubey, R. K., Gillespie, D. G., & Jackson, E. K. (1998). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology, 274(4), H1338-H1347. [Link]

  • Montesinos, M. C., & Cronstein, B. N. (2016). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Journal of Clinical Investigation, 126(10), 3697-3705. [Link]

  • Adenosine receptors and their main signaling pathways. Schematic... - ResearchGate. ResearchGate. [Link]

  • Signaling pathways of Adenosine Receptors A1, A2 and A3. A2 receptors... - ResearchGate. ResearchGate. [Link]

  • Haskó, G., Linden, J., Cronstein, B., & Pacher, P. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature reviews Drug discovery, 7(9), 759-770. [Link]

  • 5'-Chloro-5'-deoxyadenosine. ChemBK. [Link]

  • Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'.
  • Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'.
  • 5'-Chloro-5'-deoxyadenosine | C10H12ClN5O3 | CID 5327118. PubChem. [Link]

  • Abbey, S. E., & Koretz, J. F. (1985). Adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle. Biochemical and biophysical research communications, 128(1), 346-352. [Link]

  • Luongo, L., Guida, F., Gatta, L., Giordano, C., de Novellis, V., Maione, S., ... & Boccella, S. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, alleviates neuropathic pain in mice through functional glial and microglial changes without affecting motor or cardiovascular functions. Molecules, 17(12), 13712-13726. [Link]

  • Lange, M., Gastreich, M., Labahn, A., & Klebe, G. (2021). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC medicinal chemistry, 12(11), 1863-1873. [Link]

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Methodological & Application

Using 5'-Chloro-5'-deoxyadenosine (5'-ClDA) in Enzymatic Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide

Introduction: Unveiling a Versatile Nucleoside Analog

5'-Chloro-5'-deoxyadenosine (5'-ClDA) is a naturally occurring halogenated nucleoside analog first identified in the marine actinomycete Salinispora tropica.[1] Its discovery was significant, revealing nature's use of a dedicated S-adenosyl-L-methionine (SAM)-dependent chlorinase enzyme, SalL, to catalyze the formation of a carbon-chlorine bond—a rare event in primary metabolism.[1][2] Initially characterized as a key intermediate in the biosynthesis of the potent proteasome inhibitor salinosporamide A, the utility of 5'-ClDA has expanded considerably.[3][4]

This guide provides an in-depth exploration of 5'-ClDA's applications in enzymatic assays, moving beyond a simple list of facts to explain the causality behind experimental design. We will cover its use as a substrate for halogenases, a selective agonist for adenosine receptors, and a foundational scaffold for developing novel enzyme inhibitors. The protocols herein are designed to be self-validating, providing researchers with the tools to confidently employ this versatile molecule in their work.

Physicochemical Properties and Handling

Proper preparation and handling of 5'-ClDA are paramount for reproducible results. Its properties dictate storage, solubilization, and use in aqueous assay buffers.

Table 1: Properties of 5'-Chloro-5'-deoxyadenosine Hydrate

PropertyValueSource / Notes
CAS Number 699999-09-6 (hydrate)[5][6]
Molecular Formula C₁₀H₁₂ClN₅O₃ • xH₂O[5][6]
Molecular Weight 285.69 g/mol (anhydrous)[6]
Appearance White to off-white crystalline solid[6]
Storage Store solid at -20°C, stable for ≥ 4 years[2][5]
Solubility DMSO: ~25 mg/mL DMF: ~30 mg/mL Ethanol: ~0.5 mg/mL[5] Sonication is recommended to aid dissolution.[3]
Aqueous Solubility Limited. Prepare concentrated stocks in organic solvent.[7]
Protocol 1: Preparation of 5'-ClDA Stock Solutions

Causality: The limited aqueous solubility of 5'-ClDA necessitates the use of an organic solvent for creating a concentrated stock solution. DMSO is the most common choice due to its high solvating power and compatibility with most enzymatic assays at low final concentrations (<1% v/v). Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles.[3]

  • Weighing: Tare a sterile microcentrifuge tube. Carefully weigh out the desired amount of 5'-ClDA powder.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex thoroughly. If needed, sonicate the tube in a water bath for 5-10 minutes until the solution is clear and all solid has dissolved.[3]

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store these aliquots at -80°C, where they are stable for at least one year.[3] For frequent use, a working aliquot can be stored at 4°C for up to a week.[3]

Application 1: Substrate for SAM-Dependent Halogenases

The most direct enzymatic application of 5'-ClDA is in the study of the chlorinase SalL and other related halogenases. SalL catalyzes a reversible reaction, but the equilibrium in vitro favors the synthesis of SAM from 5'-ClDA and L-methionine.[5][7] This makes 5'-ClDA the ideal starting substrate for assaying the "reverse" reaction, which is often more efficient and easier to monitor.

Mechanism: The SalL Catalytic Cycle

The enzyme SalL facilitates the nucleophilic attack of L-methionine's sulfur atom on the C5' carbon of 5'-ClDA, displacing the chloride ion and forming SAM. This reaction is a cornerstone of chemoenzymatic synthesis strategies for producing SAM and its analogs.[5][7]

SalL_Reaction [Reverse Reaction - SAM Synthesis] cluster_reactants Reactants cluster_products Products 5ClDA 5'-Chloro-5'-deoxyadenosine (5'-ClDA) SalL Chlorinase (SalL) 5ClDA->SalL LMet L-Methionine LMet->SalL SAM S-Adenosyl-L-methionine (SAM) Cl_ion Chloride Ion (Cl⁻) SalL->SAM SalL->Cl_ion

Caption: The SalL-catalyzed synthesis of SAM from 5'-ClDA and L-Methionine.

Protocol 2: HPLC-Based Assay for SalL Activity

Causality: This protocol uses reverse-phase High-Performance Liquid Chromatography (HPLC) to monitor the enzymatic reaction. HPLC is the gold standard for this application because it allows for the clear separation and quantification of the substrate (5'-ClDA) and the product (SAM) based on their different polarities. The retention times for each compound are distinct, enabling precise measurement of reaction progress over time.[5]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 6.8. The slightly acidic pH is optimal for SalL activity and helps maintain the stability of SAM.[5]

    • Substrate Stock: 300 mM 5'-ClDA in DMSO.[5]

    • Co-substrate Stock: 150 mM L-methionine in 250 mM NaOH.[5]

    • Enzyme: Purified recombinant SalL enzyme.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, prepare the master mix. For a final volume of 100 µL, combine:

      • 88 µL Assay Buffer

      • 10 µL L-methionine stock (final concentration: 15 mM)

      • 1 µL 5'-ClDA stock (final concentration: 3 mM - Note: concentration can be varied for kinetics)

    • Pre-incubate the reaction mix at 37°C for 5 minutes to ensure temperature equilibrium.

  • Initiation and Sampling:

    • Initiate the reaction by adding 1 µL of SalL enzyme (e.g., to a final concentration of 3 µM). Mix gently.

    • Immediately take a "time zero" (T₀) sample by removing 20 µL of the reaction mixture and quenching it in a new tube containing 20 µL of 10% Trichloroacetic Acid (TCA) or other suitable quenching agent.

    • Incubate the main reaction at 37°C. Take subsequent samples (e.g., at T = 5, 10, 20, 30 minutes) and quench in the same manner.

  • Sample Analysis by HPLC:

    • Instrumentation: An Agilent 1200 series HPLC (or equivalent) with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of Solvent A (50 mM KH₂PO₄, pH adjusted) and Solvent B (Acetonitrile).

    • Detection: Monitor absorbance at 254 nm or 260 nm, the absorbance maximum for adenosine moieties.

    • Analysis: Centrifuge quenched samples to pellet precipitated protein. Inject the supernatant onto the HPLC. Calculate the peak areas for 5'-ClDA and SAM. The rate of reaction is determined by the decrease in the 5'-ClDA peak area and the corresponding increase in the SAM peak area over time.

Application 2: Selective Agonist for Adenosine A₁ Receptors

5'-ClDA and its derivatives are potent and highly selective agonists for the adenosine A₁ receptor.[2] This selectivity makes it an invaluable pharmacological tool for interrogating A₁ receptor signaling pathways without significantly activating other adenosine receptor subtypes (A₂ₐ, A₂ₑ, A₃).

Table 2: Adenosine Receptor Selectivity of a 5'-ClDA Derivative (Data for (±)-5'-Chloro-5'-deoxy-ENBA, a potent derivative)

Receptor SubtypeKᵢ (nM)Selectivity (Fold vs. A₁)
A₁ 0.51-
A₂ₐ 1340~2600x
A₂ₑ 2740~5300x
A₃ 1290~2500x
Source: Data compiled from multiple vendors citing primary literature.[6][8]
Workflow: Using 5'-ClDA in Receptor Studies

Receptor_Workflow cluster_prep Preparation cluster_assay Assay Choice cluster_analysis Data Analysis stock Prepare 5'-ClDA Stock (Protocol 1) binding Competitive Binding Assay (e.g., with [³H]DPCPX) stock->binding functional Functional Assay (e.g., cAMP measurement) stock->functional ic50 Determine IC₅₀ binding->ic50 ec50 Determine EC₅₀ functional->ec50 ki Calculate Kᵢ (Cheng-Prusoff) ic50->ki node_ki Binding Affinity ki->node_ki node_ec50 Functional Potency ec50->node_ec50

Caption: Workflow for characterizing 5'-ClDA at adenosine receptors.

Protocol 3: General Principles for an A₁ Receptor Competitive Binding Assay

Causality: This protocol outlines a competitive binding assay, a fundamental technique in pharmacology. It measures the ability of an unlabeled ligand (5'-ClDA) to compete with a labeled ligand (a high-affinity A₁ antagonist, like [³H]DPCPX) for binding to the receptor. The amount of displaced radioligand is inversely proportional to the binding affinity of 5'-ClDA. This allows for the determination of the inhibitory constant (Kᵢ), a direct measure of binding affinity.

  • Materials:

    • Membrane Preparation: Cell membranes prepared from a cell line overexpressing the human adenosine A₁ receptor (e.g., CHO or HEK293 cells).

    • Radioligand: A tritiated A₁-selective antagonist, such as [³H]DPCPX.

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: A high concentration of a non-radioactive A₁ antagonist (e.g., 10 µM DPCPX).

  • Assay Procedure:

    • Set up a series of tubes or a 96-well plate.

    • Add a fixed amount of cell membrane preparation to each well.

    • Add a fixed, low concentration of the radioligand (typically near its Kₑ value).

    • Add increasing concentrations of the competitor, 5'-ClDA (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding (NSB) wells, add the high concentration of unlabeled antagonist instead of 5'-ClDA. For total binding (B₀) wells, add only buffer.

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes but allows unbound radioligand to pass through.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the NSB counts from all other counts.

    • Plot the percentage of specific binding versus the log concentration of 5'-ClDA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of 5'-ClDA that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Application 3: Scaffold for Methyltransferase Inhibitor Synthesis

While not a direct methyltransferase (MTase) inhibitor itself, 5'-ClDA is an excellent chemical starting point for the synthesis of compound libraries targeting this important enzyme class. MTases use SAM as a methyl donor; their inhibitors often mimic SAM or its product, S-adenosyl-L-homocysteine (SAH). By replacing the 5'-chloro group of 5'-ClDA with other functionalities (e.g., an amino group, which can then be derivatized), researchers can rapidly generate diverse libraries of potential MTase inhibitors.[9]

Strategy: Library Synthesis and Screening

MTase_Strategy start 5'-Chloro-5'-deoxyadenosine (5'-ClDA) step1 Chemical Modification (e.g., Azide substitution, reduction to amine) start->step1 step2 Parallel Synthesis (Amide/Sulfonamide Coupling) step1->step2 library Diverse Compound Library (5'-N-derivatives) step2->library screen High-Throughput Screen (e.g., Fluorescence Polarization) library->screen hit Identify 'Hit' Compounds (Potential MTase Inhibitors) screen->hit

Caption: Logic for using 5'-ClDA as a scaffold for MTase inhibitor discovery.

Protocol 4: Principles of a Fluorescence Polarization (FP) Inhibition Assay

Causality: A Fluorescence Polarization (FP) assay is a powerful high-throughput screening method. It is based on the principle that a small, fluorescently labeled molecule (the "probe," a known MTase binder) tumbles rapidly in solution, resulting in low polarization of emitted light. When this probe binds to a large protein (the MTase), its tumbling slows dramatically, leading to high polarization. A "hit" compound from the synthesized library will bind to the MTase and displace the fluorescent probe, causing the polarization value to decrease. This change provides a direct, homogenous (no-wash) readout of binding inhibition.[9]

  • Assay Components:

    • Target Enzyme: The purified methyltransferase of interest (e.g., DNMT1, G9a, PRMT5).

    • Fluorescent Probe: A fluorescently labeled ligand known to bind to the SAM-binding pocket of the MTase (e.g., a fluorescent SAH analog).

    • Assay Buffer: A buffer optimized for MTase stability and activity.

    • Test Compounds: The library of 5'-ClDA-derived compounds, serially diluted.

  • Assay Procedure (384-well plate format):

    • Add a fixed concentration of the MTase enzyme to each well.

    • Add the test compounds at various concentrations. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Incubate briefly to allow for compound-enzyme binding.

    • Add a fixed concentration of the fluorescent probe to all wells.

    • Incubate for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Detection and Analysis:

    • Read the plate on a microplate reader equipped for fluorescence polarization. The reader measures the polarization (mP) values in each well.

    • High mP value: Indicates the probe is bound to the enzyme (no inhibition).

    • Low mP value: Indicates the probe has been displaced by a test compound (inhibition).

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Compounds that show significant, dose-dependent inhibition are identified as "hits" for further validation.

References

  • Preparation, Assay and Application of Chlorinase SalL for the Chemoenzymatic Synthesis of S-Adenosyl-l-Methionine and Analogs. National Institutes of Health (NIH). [Link]

  • Preparation, Assay, and Application of Chlorinase SalL for the Chemoenzymatic Synthesis of S-Adenosyl-l-Methionine and Analogs. PubMed. [Link]

  • Biosynthesis of the salinosporamide A polyketide synthase substrate chloroethylmalonyl-coenzyme A from S-adenosyl-l-methionine. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics. PubMed Central (PMC). [Link]

  • Enzymatic assembly of the salinosporamide γ-lactam-β-lactone anticancer warhead. National Institutes of Health (NIH). [Link]

  • (+/-)-5'-Chloro-5'-deoxy-ENBA Product Information. BioCrick. [Link]

  • 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A₁ Receptor Agonist, Alleviates Neuropathic Pain in Mice... PubMed Central (PMC). [Link]

  • 5'-Chloro-5'-deoxyadenosine Physical Properties. ChemBK. [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed. [Link]

  • Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. National Institutes of Health (NIH). [Link]

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Application Note: Protocol for the Dissolution of 5'-Chloro-5'-deoxyadenosine Hydrate in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the dissolution of 5'-Chloro-5'-deoxyadenosine hydrate in dimethyl sulfoxide (DMSO), tailored for researchers, scientists, and professionals in drug development. This guide is structured to ensure the preparation of a stable and accurately concentrated stock solution, which is critical for experimental reproducibility. The protocol details every stage, from necessary materials and safety precautions to the dissolution process and subsequent storage, underscoring the scientific rationale behind each step to promote best practices in the laboratory.

Introduction: Compound Characteristics and Solvent Selection

5'-Chloro-5'-deoxyadenosine is a nucleoside analog that serves as a valuable building block in the biosynthesis of various natural products.[1] Specifically, it is a substrate in polyketide biosynthesis and can be enzymatically converted from S-(5'-adenosyl)-L-methionine.[1] Its hydrate form indicates the presence of water molecules within its crystalline structure.

The choice of DMSO as a solvent is based on its high capacity to dissolve a wide array of organic compounds, including nucleoside derivatives.[1][2] However, both this compound and DMSO are hygroscopic, meaning they readily absorb moisture from the atmosphere. Therefore, a meticulously controlled dissolution procedure is imperative to prevent the introduction of excess water, which can affect the stability and concentration of the final solution.

Materials and Equipment

To ensure a safe and effective dissolution process, the following materials and equipment are recommended:

Category Item Specifications Purpose
Chemicals This compoundPurity ≥98%The solute to be dissolved.[1]
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9% purityThe solvent for dissolution.
Labware Sterile, amber glass vial with PTFE-lined capAppropriate volume for the desired stock concentrationTo prepare and store the stock solution, protecting it from light.[3]
Positive displacement pipette or gas-tight syringeCalibratedFor accurate dispensing of viscous DMSO.
Analytical balanceReadability to at least 0.1 mgFor precise measurement of the compound.
Safety Gear Safety gogglesANSI Z87.1 certifiedTo protect eyes from chemical splashes.
Nitrile glovesChemical-resistantTo prevent skin contact with chemicals.
Laboratory coat---To protect clothing and skin.
Equipment Vortex mixer---To facilitate the dissolution process.
SonicatorOptionalTo aid in the dissolution of sparingly soluble compounds.[2]

Safety Precautions and Handling

3.1 Personal Protective Equipment (PPE): It is mandatory to wear appropriate PPE, including safety goggles, nitrile gloves, and a laboratory coat when handling this compound and DMSO.

3.2 Chemical Handling:

  • This compound: The toxicological properties of this compound are not fully characterized. Therefore, it should be handled with care, avoiding the inhalation of dust and direct contact with skin and eyes.

  • DMSO: DMSO is readily absorbed through the skin and can facilitate the absorption of dissolved substances. It is crucial to wear gloves at all times and to immediately wash any skin contact with a copious amount of water. All work should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Dissolution Protocol

This protocol details the preparation of a stock solution of this compound in DMSO. The solubility of this compound in DMSO is reported to be 25 mg/mL.[1][2]

4.1 Preparation:

  • Acclimatization: Before opening, allow the vial of this compound and the sealed container of anhydrous DMSO to reach room temperature. This step is crucial to minimize the condensation of atmospheric moisture.

  • Tare the Vial: Place a sterile, amber glass vial on an analytical balance and tare its weight.

4.2 Weighing the Compound:

  • Carefully weigh the desired mass of this compound directly into the tared vial.

  • Accurately record the weight.

4.3 Adding the Solvent:

  • Using a calibrated positive displacement pipette or a gas-tight syringe, add the calculated volume of anhydrous DMSO to the vial. The required volume can be calculated using the following formula:

    Volume of DMSO (mL) = Mass of Compound (mg) / Desired Concentration (mg/mL)

4.4 Dissolution:

  • Securely cap the vial.

  • Vortexing: Vortex the mixture for 1-2 minutes to promote dissolution.

  • Visual Inspection: Carefully inspect the solution for any undissolved particles.

  • (Optional) Sonication: If the solution is not clear, sonicate the vial in a water bath for 5-10 minutes.[2] Sonication can aid in dissolving suspensions.[4] Avoid excessive heating, which could potentially degrade the compound.

  • Final Inspection: The stock solution is ready for use or storage once a clear, homogenous solution is obtained.

Dissolution_Protocol Figure 1: Protocol for Dissolving this compound in DMSO A Equilibrate Reagents to Room Temperature B Weigh Compound into Tared Amber Vial A->B Prevents Condensation C Add Anhydrous DMSO B->C Accurate Measurement D Vortex for 1-2 Minutes C->D E Visually Inspect Solution D->E F Sonication (if necessary) E->F Particulates Present G Clear, Homogenous Stock Solution E->G No Particulates F->E Re-inspect

Sources

Application Notes & Protocols: 5'-Chloro-5'-deoxyadenosine as a Key Substrate for Chlorinated Polyketide Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of halogen atoms, particularly chlorine, into natural product scaffolds is a powerful evolutionary strategy for enhancing biological activity. Many potent therapeutics, including numerous polyketides, owe their efficacy to site-specific halogenation. While flavin-dependent halogenases that perform electrophilic aromatic substitution are well-studied, an alternative and powerful route for installing chlorine involves nucleophilic substitution to generate chlorinated building blocks prior to their incorporation by a polyketide synthase (PKS). This guide provides a detailed exploration of the enzymatic synthesis and subsequent metabolic utilization of 5'-chloro-5'-deoxyadenosine (5'-ClDA), a pivotal intermediate in the biosynthesis of chlorinated polyketide extender units. We will detail the mechanism of the S-adenosyl-L-methionine (SAM)-dependent chlorinase SalL, provide protocols for the in vitro synthesis of 5'-ClDA, and elucidate its conversion into the PKS substrate chloroethylmalonyl-CoA, a key step in the biosynthesis of the potent anticancer agent salinosporamide A.[1][2]

Introduction: A Tale of Two Chlorination Strategies

Polyketides are a vast and structurally diverse class of secondary metabolites assembled by large enzymatic complexes known as polyketide synthases (PKSs).[3] Their therapeutic relevance is immense, spanning antibiotics, antifungals, and anticancer agents. Nature frequently employs halogenation to refine the potency and selectivity of these molecules.[2]

Two primary enzymatic halogenation strategies have evolved:

  • Electrophilic Halogenation: The most common pathway involves flavin-dependent halogenases (FDHs). These enzymes use reduced flavin (FADH₂), oxygen, and a halide ion to generate a reactive hypohalous acid (e.g., HOCl) intermediate, which is then used to halogenate an electron-rich substrate, often as a late-stage tailoring step on the polyketide scaffold.[4][5]

  • Nucleophilic Halogenation: A less common but equally powerful strategy involves the enzymatic synthesis of a halogenated building block, which is then selected and incorporated by a PKS module. This route is initiated by a unique class of SAM-dependent chlorinase enzymes.[2][6]

This document focuses on the latter strategy, detailing how 5'-ClDA serves as the central, enzymatically-generated precursor for introducing chlorine into the polyketide assembly line.

Section 1: The Gateway Reaction - Enzymatic Synthesis of 5'-ClDA

The entry point for nucleophilic chlorination in pathways like that of salinosporamide A is the conversion of the ubiquitous cofactor S-adenosyl-L-methionine (SAM) into 5'-ClDA.[1][7] This reaction is catalyzed by a SAM-dependent chlorinase, SalL, originally discovered in the marine bacterium Salinispora tropica.[2][8]

Mechanism of Action: An SN2 Nucleophilic Substitution

Unlike FDHs, SalL operates via a direct SN2 nucleophilic substitution mechanism. A chloride ion attacks the C5' ribosyl carbon of SAM, displacing L-methionine, which serves as an excellent leaving group.[2][9] This reaction is analogous to that of the well-characterized fluorinase (FlA) from Streptomyces cattleya, though SalL shows a strong preference for chloride and does not accept fluoride.[2][8] The in vitro equilibrium of the SalL-catalyzed reaction actually favors the reverse reaction (synthesis of SAM from 5'-ClDA and L-methionine), a property that can be exploited for the chemoenzymatic synthesis of SAM and its analogs.[9][10]

sn2_mechanism cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products SAM S-Adenosyl-L-methionine (SAM) SalL Chlorinase (SalL) SAM->SalL binds Cl_ion Chloride Ion (Cl⁻) Cl_ion->SalL binds ClDA 5'-Chloro-5'-deoxyadenosine (5'-ClDA) SalL->ClDA Sₙ2 reaction LMet L-Methionine SalL->LMet releases

Caption: SN2 mechanism of the chlorinase SalL.

Protocol 1: In Vitro Synthesis and Purification of 5'-Chloro-5'-deoxyadenosine

This protocol describes the expression and purification of recombinant SalL enzyme and its use in a preparative-scale reaction to generate 5'-ClDA.

Part A: Expression and Purification of His-tagged SalL

  • Gene Synthesis & Cloning: Obtain a codon-optimized synthetic gene for SalL from Salinispora tropica (GenBank: EU118210) and clone it into an expression vector (e.g., pET-28a) to generate an N-terminal His₆-tagged fusion protein.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C. Use the starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate at 18°C for 16-20 hours.

  • Cell Harvest & Lysis: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication on ice and clarify the lysate by centrifugation (18,000 x g, 45 min, 4°C).

  • Affinity Chromatography: Load the supernatant onto a 5 mL Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange & Storage: Pool the fractions containing SalL, concentrate using an appropriate MWCO centrifugal filter, and exchange the buffer to a storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol). Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C. Verify purity by SDS-PAGE.

Part B: Enzymatic Synthesis of 5'-ClDA

  • Reaction Setup: In a total volume of 50 mL, combine the following components:

    • S-adenosyl-L-methionine (SAM): 2 mM final concentration

    • Potassium Chloride (KCl): 400 mM final concentration

    • Purified SalL enzyme: 50 µM final concentration

    • Buffer: 50 mM Sodium Phosphate, pH 7.5

  • Incubation: Incubate the reaction mixture at 30°C for 12-16 hours with gentle agitation.

  • Reaction Monitoring & Quenching: Monitor the reaction progress by HPLC, observing the consumption of SAM and the formation of 5'-ClDA (λ = 260 nm). Once the reaction reaches completion (or equilibrium), quench by adding an equal volume of methanol and centrifuge to precipitate the enzyme.

  • Purification: Purify the 5'-ClDA from the supernatant using reversed-phase preparative HPLC. Lyophilize the pure fractions to obtain 5'-ClDA as a white solid. Confirm identity and purity by LC-MS and NMR.

Compound Properties: 5'-Chloro-5'-deoxyadenosine Hydrate
CAS Number 892-48-8
Molecular Formula C₁₀H₁₂ClN₅O₃
Molecular Weight 285.69 g/mol
Appearance White to off-white solid
Storage Conditions 2-8°C, keep dry under inert gas
Purity (Typical) ≥96%
(Data sourced from commercial suppliers)[11][12]

Section 2: From Nucleoside to PKS Extender Unit

5'-ClDA is not directly incorporated by the PKS. Instead, it serves as the entry point to a multi-step enzymatic cascade that produces a chlorinated PKS extender unit. In the salinosporamide A pathway, this extender unit is chloroethylmalonyl-CoA.[1] This conversion ensures that the chlorine atom is positioned correctly for subsequent incorporation into the growing polyketide chain.

The Salinosporamide A Pathway: A Blueprint for Chlorinated Extender Unit Synthesis

Gene deletion studies and biochemical analyses in S. tropica have elucidated a seven-step pathway that transforms 5'-ClDA into chloroethylmalonyl-CoA.[1] This pathway involves a series of tailoring enzymes encoded within the sal biosynthetic gene cluster. The final and key step is the reductive carboxylation of 4-chlorocrotonyl-CoA, catalyzed by a crotonyl-CoA carboxylase/reductase (CCR) homolog, SalG.

Caption: Biosynthetic pathway from SAM to the PKS extender unit chloroethylmalonyl-CoA.[1]

Protocol 2: In Vitro Reconstitution of Chloroethylmalonyl-CoA Biosynthesis

This protocol outlines a coupled enzyme assay to demonstrate the conversion of 5'-ClDA to a key downstream intermediate, using a subset of the required enzymes. This serves as a template for reconstituting the full pathway.

Causality: A coupled, multi-enzyme reaction is necessary because the intermediates are often transient and not commercially available. This approach validates the function of each enzymatic step in sequence.

  • Enzyme Preparation: Express and purify the required enzymes (e.g., SalK, SalN, SalM, SalG) using methods similar to Protocol 1, Part A. The specific enzymes chosen will depend on the target intermediate to be detected. For this example, we will aim to produce 5-chlororibonate from 5'-ClDA.

  • Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture (total volume 100 µL):

    • 5'-Chloro-5'-deoxyadenosine (5'-ClDA): 1 mM

    • Potassium Phosphate (for SalK): 50 mM, pH 7.5

    • SalK (Purine Nucleoside Phosphorylase): 10 µM

    • SalN (Phosphatase): 10 µM

    • SalM (Dehydrogenase): 10 µM

    • NAD⁺ (cofactor for SalM): 2 mM

    • MgCl₂: 5 mM

    • Buffer: 50 mM HEPES, pH 7.5

  • Initiation and Incubation: Initiate the reaction by adding the enzymes. Incubate at 30°C.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 20 µL aliquots and immediately quench with 20 µL of ice-cold methanol. Centrifuge to pellet the enzymes.

  • LC-MS Analysis: Analyze the supernatant by HPLC-MS. Monitor the consumption of 5'-ClDA and the appearance of the expected intermediates (5-chloro-5-deoxy-ribose-1-phosphate, 5-chloro-5-deoxyribose, and the final product, 5-chlororibonate) by their calculated exact masses.

Section 3: Analysis of Chlorinated Polyketides

Once the chlorinated extender unit is synthesized, the acyltransferase (AT) domain of the appropriate PKS module selects and loads it onto its acyl carrier protein (ACP) for incorporation into the polyketide chain. The resulting final product will contain a chlorine atom, which requires specific analytical techniques for confident identification.

The Chlorine Isotopic Signature: A Definitive Marker

The most powerful tool for identifying chlorinated compounds in a complex mixture is high-resolution mass spectrometry (HRMS). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern in the mass spectrum. A molecule containing one chlorine atom will exhibit two peaks: an M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) that is roughly one-third the intensity of the M peak. This signature is a highly reliable method for detecting potentially chlorinated metabolites.[7]

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start In Vitro Reaction or Culture Broth extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotovap/N₂ Stream) extraction->concentration hplc HPLC Separation concentration->hplc hrms HRMS Detection hplc->hrms msms Tandem MS (MS/MS) (Fragmentation) hrms->msms isotope Identify Cl Isotopic Pattern (M, M+2, ~3:1 ratio) hrms->isotope structure Propose Structure msms->structure nmr NMR Spectroscopy (Structure Elucidation) final_id Confirm Structure nmr->final_id exact_mass Confirm Exact Mass isotope->exact_mass exact_mass->structure structure->final_id

Caption: Analytical workflow for the detection and characterization of chlorinated polyketides.

Protocol 3: Analytical Workflow for Detecting Chlorinated Polyketides
  • Sample Extraction:

    • For in vitro PKS reactions, quench the reaction with two volumes of ethyl acetate. Vortex thoroughly.

    • For microbial cultures, centrifuge to remove cells. Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • High-Resolution LC-MS Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a reversed-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ion modes.

  • Data Mining for Chlorinated Compounds:

    • Perform an extracted ion chromatogram (EIC) for the predicted exact mass of the target chlorinated polyketide.

    • Utilize data analysis software to screen the entire dataset for the characteristic 3:1 isotopic pattern of a monochlorinated compound. Many software packages have dedicated algorithms for this purpose.

  • Structural Confirmation:

    • Tandem MS (MS/MS): Subject the candidate chlorinated ion to collision-induced dissociation (CID) to obtain a fragmentation pattern. Analyze the fragmentation to confirm the structure and location of the chlorine atom (e.g., by observing neutral loss of HCl).

    • NMR Spectroscopy: For definitive structural elucidation, produce the compound at a sufficient scale for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis.

Conclusion and Future Directions

The pathway beginning with 5'-chloro-5'-deoxyadenosine represents a sophisticated and powerful strategy for the programmed incorporation of chlorine into polyketide natural products. By generating a chlorinated extender unit, nature ensures precise installation of the halogen atom, which is often critical for the compound's bioactivity. The elucidation of this pathway, particularly the roles of the chlorinase SalL and the downstream tailoring enzymes, opens exciting avenues for synthetic biology and metabolic engineering.

Researchers can now harness these enzymatic tools to:

  • Create Novel Polyketides: By combining the chloroethylmalonyl-CoA biosynthetic cassette with different PKS assembly lines, it may be possible to generate novel chlorinated analogs of known polyketides.

  • Probe PKS Specificity: The availability of enzymatically synthesized chlorinated extender units allows for detailed in vitro studies of PKS acyltransferase domain specificity.

  • Develop Biocatalytic Processes: The enzymes in this pathway can be used as biocatalysts for the synthesis of valuable halogenated chemical building blocks.

Understanding and applying the principles outlined in this guide will empower researchers to explore the vast chemical space of halogenated natural products and to engineer novel molecules with enhanced therapeutic potential.

References

  • Montua, N., & Sewald, N. (n.d.). Reaction mechanism of flavin-dependent halogenases. ResearchGate. Retrieved from [Link]

  • Eustáquio, A. S., & Moore, B. S. (2009). Biosynthesis of the salinosporamide A polyketide synthase substrate chloroethylmalonyl-coenzyme A from S-adenosyl-l-methionine. Proceedings of the National Academy of Sciences, 106(31), 12677-12682. Available at: [Link]

  • Payne, J. T., Andorfer, M. C., & Fasan, R. (2022). Mechanism of Action of Flavin-Dependent Halogenases. Journal of the American Chemical Society, 144(49), 22343–22353. Available at: [Link]

  • Eustáquio, A. S., & Moore, B. S. (2009). Chromatographic analysis of intermediates in the chloroethylmalonyl-CoA pathway from Salinispora tropica. ResearchGate. Retrieved from [Link]

  • Thomsen, M., Lipson, C., La Clair, J. J., & Moore, B. S. (2020). Preparation, Assay and Application of Chlorinase SalL for the Chemoenzymatic Synthesis of S-Adenosyl-l-Methionine and Analogs. Current Protocols in Chemical Biology, 12(1), e73. Available at: [Link]

  • Eustáquio, A. S., & Moore, B. S. (2009). Biosynthesis of the salinosporamide A polyketide synthase substrate chloroethylmalonyl-coenzyme A from S-adenosyl-l-methionine. PubMed. Retrieved from [Link]

  • Eustáquio, A. S., Pojer, F., Noel, J. P., & Moore, B. S. (2008). Discovery and characterization of a marine bacterial SAM-dependent chlorinase. Nature Chemical Biology, 4(1), 69–74. Available at: [Link]

  • Eustáquio, A. S., & Moore, B. S. (2009). Biosynthesis of the salinosporamide A polyketide synthase substrate chloroethylmalonyl-coenzyme A from S-adenosyl-l-methionine. PNAS, 106(31), 12677-12682. Available at: [Link]

  • Eustáquio, A. S., & Moore, B. S. (2009). Comparison of chloroethylmalonyl-CoA and ethylmalonyl-CoA biosynthetic pathways. ResearchGate. Retrieved from [Link]

  • Blasiak, L. C., & Drennan, C. L. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research, 42(1), 147–155. Available at: [Link]

  • Ma, D., et al. (2024). Molecular Insights into Converting Hydroxide Adenosyltransferase into Halogenase. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Fluorinase. Wikipedia. Retrieved from [Link]

  • ExplorEnz - The Enzyme Database. (n.d.). EC 2.5.1.94. Retrieved from [Link]

  • Thomsen, M., et al. (2020). Preparation, Assay, and Application of Chlorinase SalL for the Chemoenzymatic Synthesis of S-Adenosyl-l-Methionine and Analogs. PubMed. Retrieved from [Link]

  • Geders, T. W., et al. (2007). Biosynthesis of Polyketide Synthase Extender Units. Natural Product Reports, 24(5), 1037-1053. Available at: [Link]

  • Wikipedia contributors. (n.d.). Polyketide synthase. Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Application of Synthetic Biology to the Biosynthesis of Polyketides. Synthetic Biology and Engineering, 1(2), 1-15. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 5'-Chloro-5'-deoxyadenosine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Unraveling Gi-Coupled Signaling with a Potent Adenosine A1 Receptor Agonist

5'-Chloro-5'-deoxyadenosine hydrate is a synthetic nucleoside analog that serves as a potent and highly selective agonist for the adenosine A1 receptor.[1] Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes.[2] Specifically, the adenosine A1 receptor subtype is coupled to the inhibitory G protein (Gi).[3] Upon activation by an agonist like this compound, the Gi protein inhibits the activity of adenylyl cyclase.[4][5] This enzyme is responsible for the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[6] Consequently, activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels.[5] This makes this compound an invaluable tool for researchers and drug development professionals studying Gi-coupled signaling pathways and for screening compounds that modulate this pathway.

This guide provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on adenylyl cyclase activity by measuring changes in intracellular cAMP concentration.

Mechanism of Action: A Visual Guide

The signaling cascade initiated by this compound binding to the adenosine A1 receptor is a classic example of Gi-coupled signal transduction.

Gi-Coupled Signaling Pathway A1R Adenosine A1 Receptor Gi Gi Protein (αβγ) A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 5'-Chloro-5'- deoxyadenosine hydrate Ligand->A1R ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Gi-Coupled Signaling Pathway of this compound.

Principle of the cAMP Accumulation Assay

To measure the inhibitory effect of this compound, intracellular cAMP levels are quantified. Since the compound inhibits adenylyl cyclase, it is necessary to first stimulate the enzyme to produce a measurable baseline of cAMP. This is typically achieved using forskolin, a direct activator of adenylyl cyclase.[7] The assay then measures the ability of this compound to suppress this forskolin-induced cAMP production. The resulting signal is inversely proportional to the inhibitory activity of the compound.[2] Common methods for detecting cAMP include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen®, and enzyme-linked immunosorbent assays (ELISA).[2][8]

Detailed Protocol: Quantifying Adenylyl Cyclase Inhibition

This protocol outlines a general procedure for a 384-well plate-based cAMP accumulation assay.[7] Optimization for specific cell lines and assay formats is recommended.[7]

I. Cell Culture and Seeding

  • Cell Line Selection: Utilize a cell line endogenously or recombinantly expressing the human adenosine A1 receptor (e.g., CHO-K1, HEK293).

  • Culture: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[9]

  • Seeding: The day before the assay, harvest cells and determine cell density and viability. Seed the cells into a 384-well, solid white plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.[10]

  • Incubation: Incubate the plate overnight at 37°C and 5% CO2.[2]

II. Compound Preparation

  • Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent such as DMSO.[11][12]

  • Serial Dilutions: Perform serial dilutions of the stock solution in stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a concentration-response curve.

  • Forskolin Solution: Prepare a stock solution of forskolin in DMSO and dilute it in stimulation buffer to the desired working concentration (e.g., 2X the final desired concentration).

III. Cell Stimulation

  • Medium Removal: Carefully remove the culture medium from the wells.

  • PDE Inhibitor (Optional but Recommended): To prevent cAMP degradation, wash the cells once with PBS and add 10 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 15-30 minutes at room temperature.[2]

  • Compound Addition: Add 5 µL of the serially diluted this compound or vehicle control to the respective wells.

  • Forskolin Stimulation: Add 5 µL of the forskolin working solution to all wells except for the basal control wells (which should receive stimulation buffer instead).

  • Incubation: Incubate the plate at room temperature for 30 minutes.[2]

IV. Cell Lysis and cAMP Detection

  • Lysis: Lyse the cells by adding the lysis buffer provided in your chosen cAMP assay kit.[2]

  • Detection: Follow the manufacturer's instructions for the specific cAMP detection kit (e.g., HTRF, AlphaScreen®). This typically involves adding detection reagents and incubating for a specified period.[7][8]

  • Data Acquisition: Read the plate using a compatible plate reader.[2]

Experimental Workflow

cAMP Assay Workflow Start Start Seed Seed Cells in 384-well Plate Start->Seed Incubate_Overnight Incubate Overnight Seed->Incubate_Overnight Prepare_Compounds Prepare Serial Dilutions of This compound & Forskolin Incubate_Overnight->Prepare_Compounds Wash_Add_PDE Wash Cells & Add PDE Inhibitor (Optional) Prepare_Compounds->Wash_Add_PDE Add_Compound Add this compound Wash_Add_PDE->Add_Compound Add_Forskolin Add Forskolin to Stimulate cAMP Production Add_Compound->Add_Forskolin Incubate_Stimulation Incubate for Stimulation Add_Forskolin->Incubate_Stimulation Lyse_Cells Lyse Cells Incubate_Stimulation->Lyse_Cells Add_Detection_Reagents Add cAMP Detection Reagents Lyse_Cells->Add_Detection_Reagents Incubate_Detection Incubate for Detection Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate on Plate Reader Incubate_Detection->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the cAMP Accumulation Assay.

Data Analysis and Interpretation

The raw data from the plate reader should be used to calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

Calculations:

  • Basal: Signal from cells with no forskolin or test compound.

  • Stimulated (0% Inhibition): Signal from cells with forskolin but no test compound.

  • % Inhibition = 100 * (1 - [Signal of Test Compound - Basal Signal] / [Stimulated Signal - Basal Signal])

Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 (half-maximal inhibitory concentration).[2]

Concentration (nM)% Inhibition
0.15.2
115.8
1048.9
10085.3
100098.1
1000099.2
Caption: Example data for a dose-response experiment.

Materials and Reagents

ReagentSupplier
This compounde.g., Cayman Chemical, Santa Cruz Biotechnology[12][13]
Cell Line (e.g., A1-expressing CHO-K1)ATCC or equivalent
Cell Culture Medium (e.g., F-12K)Gibco or equivalent
Fetal Bovine Serum (FBS)Gibco or equivalent
Penicillin-StreptomycinGibco or equivalent
384-well Solid White PlatesCorning or equivalent
ForskolinSigma-Aldrich or equivalent
IBMX (3-isobutyl-1-methylxanthine)Sigma-Aldrich or equivalent
cAMP Assay Kit (e.g., HTRF, AlphaScreen®)PerkinElmer, Cisbio, or equivalent
DMSOSigma-Aldrich or equivalent
PBSGibco or equivalent
HBSSGibco or equivalent
HEPESSigma-Aldrich or equivalent
BSASigma-Aldrich or equivalent

Troubleshooting

ProblemPossible CauseSolution
High well-to-well variability Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes.
Low signal window (low cAMP production) Low adenylyl cyclase activity, insufficient forskolin concentration.Optimize forskolin concentration. Ensure the cell line expresses sufficient adenylyl cyclase.
High basal cAMP levels Endogenous receptor activation by serum components.Serum-starve cells for a few hours before the assay.
Inconsistent dose-response curve Errors in serial dilutions, compound instability.Prepare fresh dilutions for each experiment. Verify compound solubility and stability in the assay buffer.

Conclusion

This application note provides a comprehensive framework for utilizing this compound in a cell-based assay to investigate Gi-coupled signaling. By quantifying the inhibition of forskolin-stimulated cAMP accumulation, researchers can accurately determine the potency and efficacy of this selective adenosine A1 receptor agonist. This protocol serves as a robust method for studying the pharmacology of the A1 receptor and for screening other compounds that may modulate this important signaling pathway.

References

  • Wikipedia. (n.d.). cAMP-dependent pathway. Retrieved from [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Study.com. (n.d.). Adenylate Cyclase Pathway | Overview, Molecules & Importance. Retrieved from [Link]

  • Cusabio. (n.d.). cAMP signaling pathway. Retrieved from [Link]

  • Reactome. (n.d.). Adenylate cyclase activating pathway. Retrieved from [Link]

  • SGD. (n.d.). adenylate cyclase-activating G protein-coupled receptor signaling pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Sapphire North America. (n.d.). 5'-chloro-5'-Deoxyadenosine (hydrate). Retrieved from [Link]

  • ChemBK. (2024). 5'-Chloro-5'-deoxyadenosine. Retrieved from [Link]

  • PubMed Central. (n.d.). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Retrieved from [Link]

  • Merck Millipore. (n.d.). ACTIVATORS AND INHIBITORS OF ADENYLATE CYCLASE. Retrieved from [Link]

Sources

Application Note: 5'-Chloro-5'-deoxyadenosine Hydrate as a Competitive Inhibitor of Phosphatidylinositol Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phosphatidylinositol (PI) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1][2] The phosphatidylinositol 3-kinases (PI3Ks) are central enzymes in this cascade, and their frequent dysregulation in human cancers has made them a critical target for drug development.[3][4] This document provides a detailed guide to utilizing 5'-Chloro-5'-deoxyadenosine (5'-ClDA) hydrate, a nucleoside analog, as a research tool to investigate and inhibit PI signaling. We will explore its mechanism as an ATP-competitive inhibitor of phosphatidylinositol phosphorylation and provide robust, validated protocols for its application in both biochemical and cell-based assays.[5]

Introduction to the Phosphatidylinositol Signaling Pathway

The PI signaling cascade is initiated by the activation of cell surface receptors, which recruit and activate PI3K enzymes.[6] Activated PI3K then phosphorylates the 3'-hydroxyl group of the inositol ring of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. This recruitment leads to the phosphorylation and activation of AKT, which in turn modulates the activity of a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to drive cell growth and suppress apoptosis.[6] Given its central role, aberrant activation of this pathway is a hallmark of many diseases, particularly cancer.[7][8]

PI_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Targets (e.g., mTOR, Bad, GSK3β) AKT->Downstream Phosphorylates Response Cell Growth, Proliferation, Survival Downstream->Response Regulates

Caption: The PI3K/AKT signaling pathway.

Mechanism of Action: 5'-Chloro-5'-deoxyadenosine

5'-Chloro-5'-deoxyadenosine is a derivative of adenosine that functions as an inhibitor of phosphatidylinositol kinase activity.[9] Structural similarity to adenosine triphosphate (ATP) allows it to bind to the ATP-binding pocket of PI kinases. This action competitively inhibits the transfer of the gamma-phosphate from ATP to the inositol ring of phosphatidylinositol, thereby blocking the production of phosphoinositides like phosphatidylinositol 4-phosphate (PIP) and phosphatidylinositol 4,5-bisphosphate (PIP2).[5] This inhibition at an early stage of the cascade effectively shuts down the downstream signaling events, including the activation of AKT.

Inhibition_Mechanism cluster_kinase PI Kinase Active Site PI_Kinase PI Kinase Product Phosphorylated Product (PIP) PI_Kinase->Product Catalyzes No_Product Inhibition of Phosphorylation PI_Kinase->No_Product ATP ATP ATP->PI_Kinase ClDA 5'-ClDA ClDA->PI_Kinase Competitively Binds PI_Substrate Phosphatidylinositol (Substrate) PI_Substrate->PI_Kinase

Caption: Competitive inhibition of PI Kinase by 5'-ClDA.

Compound Properties and Handling

Proper handling and storage of 5'-ClDA hydrate are critical for maintaining its activity and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of 5'-Chloro-5'-deoxyadenosine Hydrate

Property Value
CAS Number 698999-09-6[10]
Molecular Formula C₁₀H₁₂ClN₅O₃ • xH₂O[10]
Formula Weight 285.7 g/mol (anhydrous)[10]
Purity ≥98%[10][11]
Appearance Crystalline solid[10]

| Storage | Store powder at -20°C. Stable for ≥ 4 years.[10][12] |

Table 2: Solubility and Stock Solution Preparation

Solvent Solubility Recommended Stock Concentration
DMSO 25 mg/mL[10][13] 10-50 mM
DMF 30 mg/mL[10][13] 10-50 mM
Ethanol 0.5 mg/mL[10][13] Not recommended for high concentration stocks

| Water | Practically insoluble[14] | Not recommended |

Protocol for Stock Solution Preparation:

  • To prepare a 10 mM stock solution, dissolve 2.86 mg of 5'-ClDA (anhydrous) in 1 mL of high-quality, anhydrous DMSO.

  • Warm gently and/or sonicate if necessary to ensure complete dissolution.[13]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term use (up to 1 year) or at -20°C for shorter periods.[13]

Experimental Protocols

Protocol 1: In Vitro PI3K Biochemical Assay

Objective: To quantify the direct inhibitory effect of 5'-ClDA on PI3K enzyme activity and determine its half-maximal inhibitory concentration (IC₅₀).

Principle: This protocol utilizes a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction. The amount of ADP is directly proportional to the PI3K activity, and the luminescence signal is inversely proportional to the amount of kinase inhibition.

Materials:

  • Recombinant human PI3K (e.g., p110α/p85α)

  • PI3K substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes and a luminescence-capable plate reader

In_Vitro_Workflow start Start reagent_prep 1. Reagent Preparation - Serially dilute 5'-ClDA in DMSO, then assay buffer. - Prepare PI3K enzyme and PIP2/ATP substrate mix. start->reagent_prep plate_loading 2. Plate Loading - Add diluted 5'-ClDA or DMSO (vehicle) to wells. - Add PI3K enzyme solution. reagent_prep->plate_loading pre_incubation 3. Pre-incubation - Incubate for 15-20 min at RT to allow inhibitor binding. plate_loading->pre_incubation reaction_init 4. Initiate Reaction - Add PIP2/ATP mix to all wells. pre_incubation->reaction_init reaction_incubation 5. Kinase Reaction - Incubate for 60 min at 30°C. reaction_init->reaction_incubation adp_glo 6. ADP Detection - Add ADP-Glo™ Reagent to stop reaction and deplete ATP. - Add Kinase Detection Reagent to produce luminescence. reaction_incubation->adp_glo read_plate 7. Measure Luminescence - Use a plate reader. adp_glo->read_plate analysis 8. Data Analysis - Plot luminescence vs. log[inhibitor]. - Calculate IC50 value. read_plate->analysis end End analysis->end

Caption: Workflow for the in vitro PI3K biochemical assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of 5'-ClDA in DMSO, followed by a final dilution in Kinase Assay Buffer. A typical starting concentration for the dilution series is 1 mM. Include a DMSO-only control (vehicle).

  • Assay Plating: To a 384-well plate, add 5 µL of the diluted compound or vehicle control.

  • Enzyme Addition: Add 10 µL of diluted PI3K enzyme solution to each well.[6]

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing both ATP and the PIP2 substrate. The final ATP concentration should be near its Km for the enzyme to ensure competitive inhibition is accurately measured.[6]

  • Reaction Incubation: Incubate at 30°C for 60 minutes. This time should be within the linear range of the reaction, determined in preliminary experiments.[6]

  • Signal Detection: Stop the reaction and detect the generated ADP using a commercial kit (e.g., ADP-Glo™) according to the manufacturer's protocol. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent that converts ADP to ATP and generates a luminescence signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Subtract background (no enzyme) signal from all wells. Normalize the data with the vehicle control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Downstream Pathway Inhibition

Objective: To confirm that 5'-ClDA inhibits the PI3K/AKT signaling pathway in a cellular context by measuring the phosphorylation status of AKT.

Principle: In response to growth factors, cellular PI3K is activated, leading to the phosphorylation of AKT at key residues (e.g., Serine 473). Treatment with an effective PI3K inhibitor like 5'-ClDA will prevent this phosphorylation event. Western blotting provides a semi-quantitative method to measure the ratio of phosphorylated AKT (p-AKT) to total AKT.

Materials:

  • A relevant cell line (e.g., MCF-7, U87-MG, or another line with an active PI3K pathway)

  • Complete growth medium and serum-free medium

  • Growth factor for stimulation (e.g., Insulin-like Growth Factor 1 (IGF-1), Epidermal Growth Factor (EGF))

  • This compound stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot equipment

  • Enhanced Chemiluminescence (ECL) substrate and an imaging system

Western_Blot_Workflow start Start cell_culture 1. Cell Culture - Seed cells in 6-well plates and grow to 70-80% confluency. start->cell_culture starve_treat 2. Starvation & Treatment - Serum-starve cells overnight to reduce basal signaling. - Pre-treat with various concentrations of 5'-ClDA for 1-2 hours. cell_culture->starve_treat stimulate 3. Stimulation - Stimulate cells with a growth factor (e.g., IGF-1) for 15-30 minutes to activate the PI3K pathway. starve_treat->stimulate lyse 4. Cell Lysis - Wash with ice-cold PBS. - Lyse cells in RIPA buffer with inhibitors to extract proteins. stimulate->lyse sds_page 5. SDS-PAGE & Transfer - Quantify protein (BCA assay). - Separate proteins by SDS-PAGE. - Transfer proteins to a PVDF membrane. lyse->sds_page blotting 6. Immunoblotting - Block membrane (e.g., 5% BSA). - Incubate with primary antibodies (p-AKT, total AKT, β-actin). - Incubate with HRP-conjugated secondary antibodies. sds_page->blotting imaging 7. Detection & Imaging - Add ECL substrate. - Capture chemiluminescent signal with an imager. blotting->imaging analysis 8. Data Analysis - Quantify band intensities. - Normalize p-AKT signal to total AKT and loading control. imaging->analysis end End analysis->end

Caption: Workflow for Western blot analysis of AKT phosphorylation.

Step-by-Step Methodology:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-18 hours. This minimizes basal pathway activity.

  • Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of 5'-ClDA (e.g., 10, 50, 100, 200 µM) or vehicle (DMSO) for 1-2 hours.

  • Pathway Stimulation: Add a growth factor (e.g., 100 ng/mL IGF-1) directly to the medium and incubate for 15-30 minutes to induce a robust activation of the PI3K/AKT pathway.[6] Include an unstimulated, untreated control.

  • Protein Extraction: Immediately place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate.[6]

  • Lysate Processing: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6] c. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST). d. Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C.[6] It is often necessary to probe separate blots for the phosphorylated and total protein. A loading control like β-actin should also be probed. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] f. Wash thoroughly again and detect protein bands using an ECL substrate and a digital imaging system.[6]

  • Data Analysis: Quantify the band intensities using image analysis software. For each sample, calculate the ratio of the p-AKT signal to the total AKT signal. Normalize this value to the loading control to correct for any loading inaccuracies. Compare the results from 5'-ClDA-treated samples to the stimulated vehicle control to determine the extent of inhibition.

Conclusion

This compound is a valuable tool for probing the phosphatidylinositol signaling pathway. As a competitive inhibitor of ATP in PI kinase reactions, it allows for the targeted investigation of this critical cellular cascade.[5][9] The protocols detailed in this application note provide researchers with robust, validated methods to characterize the inhibitory activity of 5'-ClDA both in direct enzymatic assays and in a physiologically relevant cellular context. These methodologies are fundamental for researchers in cell biology and professionals in drug development aiming to understand and modulate the PI3K/AKT signaling network.

References

  • Juric, D., et al. (2015). Challenges in the clinical development of PI3K inhibitors. National Institutes of Health.
  • Ge, Y., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). Spandidos Publications.
  • Pascual, J., & Turner, N. C. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. AACR Journals.
  • BenchChem. (2025). Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. BenchChem.
  • Arteaga, C. L. (2010). Clinical development of phosphatidylinositol-3 kinase pathway inhibitors. PubMed.
  • Bankaitis, V. A. (2019). The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series. National Institutes of Health.
  • Zhang, M., et al. (2023). Development and safety of PI3K inhibitors in cancer. National Institutes of Health.
  • CUSABIO. (n.d.). Phosphatidylinositol signaling system. CUSABIO.
  • Jo, Y., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • TargetMol. (n.d.). 5'-chloro-5'-Deoxyadenosine (hydrate). TargetMol.
  • Valdivia, A., et al. (2020). Phosphoinositide Signaling and Mechanotransduction in Cardiovascular Biology and Disease. Frontiers.
  • Itoh, T., & Takenawa, T. (1996). Phosphatidylinositol signalling reactions. PubMed.
  • Zhang, X. (2021). A Brief note on Phosphatidylinositol (PI) Signal Pathway. Longdom Publishing.
  • Jo, Y., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • Karabiyik, C., et al. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. National Institutes of Health.
  • Fry, M. J. (2009). Phosphoinositide (PI) 3-Kinase Assays. Springer Nature Experiments.
  • Cayman Chemical. (n.d.). 5'-chloro-5'-Deoxyadenosine (hydrate) (CAS 698999-09-6). Cayman Chemical.
  • Echemi. (2023). 5-CHLORO-5-DEOXYADENOSINE 98% powder QSJ-892-48-8 LK-QSJ. Echemi.
  • Creba, J. A., & Schultheiss, T. (1985). Adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle. PubMed.
  • Li, B. Y., & Ruan, C. G. (1996). Inhibition of 5'-chloro-5'-deoxyadenosine on phosphoinositide and protein phosphorylation in swine platelets. PubMed.
  • Chemodex. (n.d.). 5'-Chloro-5'-deoxyadenosine - CAS-Number 892-48-8. Chemodex.
  • Sapphire North America. (n.d.). 5'-chloro-5'-Deoxyadenosine (hydrate). Sapphire North America.

Sources

Application Notes & Protocols: Experimental Use of 5'-Chloro-5'-deoxyadenosine Hydrate in Neuropathic Pain Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of 5'-Chloro-5'-deoxyadenosine hydrate (CldA), a potent adenosine analog, in the study of neuropathic pain. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a comprehensive understanding of its application.

Introduction: The Rationale for Targeting Adenosine Pathways in Neuropathic Pain

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects.[2] The adenosinergic system, an endogenous modulator of neuronal activity, presents a promising target for novel analgesics.[3][4][5] Adenosine, acting through its G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor (A1AR), plays a crucial role in suppressing neuronal hyperexcitability, a hallmark of neuropathic pain.[3][5][6]

5'-Chloro-5'-deoxyadenosine (CldA) and its analogs are potent agonists of the A1AR.[7] Activation of A1ARs has been demonstrated to produce significant antinociception in various preclinical models of neuropathic pain.[4][7] This makes CldA a valuable pharmacological tool for investigating the therapeutic potential of A1AR agonism and for elucidating the underlying mechanisms of neuropathic pain.

Mechanism of Action: How this compound Exerts its Analgesic Effects

The primary mechanism by which CldA alleviates neuropathic pain is through the activation of A1 adenosine receptors, which are widely expressed in the central and peripheral nervous systems, including the dorsal horn of the spinal cord and dorsal root ganglia (DRG) neurons.[3][4][8] A1AR activation initiates a cascade of intracellular events that collectively reduce neuronal excitability and synaptic transmission of pain signals.

Key Signaling Pathways:

  • Inhibition of Adenylyl Cyclase: A1ARs are coupled to inhibitory G proteins (Gi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5]

  • Modulation of Ion Channels: A1AR activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and making it less likely to fire action potentials.[3] Concurrently, it inhibits voltage-gated Ca2+ channels, reducing neurotransmitter release from presynaptic terminals.[5]

  • Modulation of Glial Cell Activity: Emerging evidence suggests that A1AR agonists can also modulate the activity of glial cells, such as microglia and astrocytes, which are known to contribute to the neuroinflammatory processes that sustain neuropathic pain.[6][7] Chronic treatment with an A1AR agonist has been shown to reduce microglial activation in the spinal cord of neuropathic pain models.[7]

The following diagram illustrates the signaling pathway initiated by the binding of 5'-Chloro-5'-deoxyadenosine to the A1 adenosine receptor.

A1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CldA 5'-Chloro-5'-deoxyadenosine Hydrate A1AR A1 Adenosine Receptor (A1AR) CldA->A1AR Binds to Gi Gi Protein A1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK ↑ K+ Efflux (GIRK Channels) Gi->GIRK Activates Ca_channel ↓ Ca2+ Influx (Voltage-gated Ca2+ channels) Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia Analgesic Effect Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Caption: Signaling pathway of this compound via the A1 adenosine receptor.

Experimental Protocols: In Vivo Assessment in a Neuropathic Pain Model

This section outlines a comprehensive protocol for evaluating the analgesic efficacy of this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain in rodents. The CCI model is a widely used and validated model that mimics many of the symptoms of human neuropathic pain.[1]

Materials and Reagents
Reagent/Material Supplier/Specifications Purpose
This compounde.g., Cayman Chemical, TargetMolTest compound
Vehicle SolutionDMSO, Tween 80, SalineSolvent for CldA
AnestheticIsoflurane or Sodium PentobarbitalSurgical anesthesia
Suture Material4-0 or 5-0 chromic gutNerve ligation
Behavioral Testing Equipmentvon Frey filaments, Plantar Test apparatusAssessment of allodynia and hyperalgesia
Preparation of this compound for In Vivo Administration

Proper solubilization of CldA is critical for accurate dosing. Due to its limited water solubility, a co-solvent system is often required.[9][10][11][12]

Recommended Formulation (for Intraperitoneal Injection):

  • Prepare a stock solution of CldA in 100% DMSO (e.g., 25 mg/mL).[10][11]

  • For a final concentration of 0.5 mg/mL, the following formulation can be used: 10% DMSO, 5% Tween 80, and 85% saline.[9]

  • To prepare the working solution, first, add the required volume of the DMSO stock solution.

  • Next, add Tween 80 and mix thoroughly.

  • Finally, add saline to the final volume and vortex until a clear solution is obtained.

  • The vehicle control group should receive the same formulation without the active compound.

Chronic Constriction Injury (CCI) Surgical Procedure

All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with ethical guidelines.

  • Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic.

  • Shave and disinfect the surgical area on the lateral aspect of the thigh.

  • Make a small incision to expose the sciatic nerve.

  • Carefully dissect the nerve free from the surrounding connective tissue.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction of the nerve is observed.

  • Close the muscle and skin layers with sutures.

  • Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours.

  • Sham-operated animals undergo the same procedure without nerve ligation.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study investigating the effects of CldA on neuropathic pain.

Experimental_Workflow Start Start: Acclimatization of Animals Baseline Baseline Behavioral Testing (Day -1) Start->Baseline Surgery CCI or Sham Surgery (Day 0) Baseline->Surgery Pain_Dev Neuropathic Pain Development (Day 1-7) Surgery->Pain_Dev Drug_Admin Drug Administration: CldA or Vehicle (e.g., Day 7) Pain_Dev->Drug_Admin Post_Drug_Test Post-treatment Behavioral Testing (e.g., 30, 60, 120 min) Drug_Admin->Post_Drug_Test Data_Analysis Data Analysis and Interpretation Post_Drug_Test->Data_Analysis End End of Experiment Data_Analysis->End

Caption: A typical experimental workflow for assessing the efficacy of CldA in a neuropathic pain model.

Behavioral Assessments

Behavioral tests should be conducted at baseline (before surgery) and at various time points post-surgery to confirm the development of neuropathic pain and to assess the effects of CldA treatment.

  • Mechanical Allodynia (von Frey Test): This test measures the sensitivity to a non-noxious mechanical stimulus.

    • Place the animal in a testing chamber with a mesh floor and allow it to acclimatize.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.

    • The paw withdrawal threshold (PWT) is determined using a method such as the up-down method. A significant decrease in PWT in the ipsilateral paw of CCI animals compared to sham animals indicates mechanical allodynia.

  • Thermal Hyperalgesia (Plantar Test): This test measures the sensitivity to a noxious thermal stimulus.

    • Place the animal in a testing chamber on a glass surface.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded. A significant decrease in PWL indicates thermal hyperalgesia.

Dosing and Administration

Based on preclinical studies with similar A1AR agonists, an effective dose of CldA is likely to be in the range of 0.5 mg/kg administered intraperitoneally (i.p.).[7] However, it is recommended to perform a dose-response study to determine the optimal dose for the specific animal model and experimental conditions.

Example Dosing Regimen:

  • Acute Administration: A single i.p. injection of CldA (e.g., 0.5 mg/kg) can be administered on day 7 or 14 post-CCI surgery, when neuropathic pain is well-established.[7] Behavioral testing is then performed at multiple time points after injection (e.g., 30, 60, 120 minutes) to assess the onset and duration of the analgesic effect.

  • Chronic Administration: For studies investigating the long-term effects of CldA, daily i.p. injections can be administered for a specified period (e.g., 7 days) starting from the day of surgery or after the establishment of neuropathic pain.[7]

Data Analysis and Interpretation

The data from behavioral tests should be analyzed using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Bonferroni or Tukey's test) to compare the effects of CldA treatment with the vehicle control group. The results should be presented as the mean ± standard error of the mean (SEM). A statistically significant increase in PWT and PWL in the CldA-treated group compared to the vehicle group would indicate an analgesic effect.

Concluding Remarks

This compound is a valuable research tool for investigating the role of the A1 adenosine receptor in neuropathic pain. The protocols and information provided in this guide are intended to serve as a comprehensive resource for designing and conducting well-controlled preclinical studies. By carefully considering the experimental design, dosing, and behavioral assessments, researchers can obtain reliable and reproducible data to advance our understanding of neuropathic pain and to aid in the development of novel therapeutics.

References

  • Different analgesic effects of adenosine between postoperative and neuropathic pain - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PubMed. (2021, July 27). Retrieved January 14, 2026, from [Link]

  • Luongo, L., Gatta, L., Giordano, C., Guida, F., de Novellis, V., Maione, S., & Palazzo, E. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. PLoS ONE, 7(5), e35889.
  • Adenosine Metabotropic Receptors in Chronic Pain Management - PMC. (2021, April 16). Retrieved January 14, 2026, from [Link]

  • Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - MDPI. (2021, December 29). Retrieved January 14, 2026, from [Link]

  • Role of spinal adenosine A1 receptors in the analgesic effect of electroacupuncture in a rat model of neuropathic pain - PMC. (2021, July 1). Retrieved January 14, 2026, from [Link]

  • Selective adenosine A2A receptor agonists and antagonists protect against spinal cord injury through peripheral and central effects. (2012, January 1). Retrieved January 14, 2026, from [Link]

  • A Effects of intraperitoneal injections of ( ±)-5′-Chloro-5′-deoxy-ENBA... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • New Hope for Spinal Cord Injury Treatment - Medscape. (2022, May 23). Retrieved January 14, 2026, from [Link]

  • Neuropathic pain: Mechanisms and therapeutic strategies. (2023, January 16). Retrieved January 14, 2026, from [Link]

  • Neuropathic Pain | Preclinical Neuroscience. (n.d.). Transpharmation. Retrieved January 14, 2026, from [Link]

  • Experimental Drugs for Neuropathic Pain - PMC. (2018, August 29). Retrieved January 14, 2026, from [Link]

  • In vivo model of Neuropathic pain - Acute pain. (n.d.). NEUROFIT Preclinical Contract Research Organization (CRO). Retrieved January 14, 2026, from [Link]

  • New Compound That Treats Neuropathic Pain Found - U.S. Pharmacist. (2015, March 16). Retrieved January 14, 2026, from [Link]

  • Adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle - PubMed. (1985, March 25). Retrieved January 14, 2026, from [Link]

  • Chemotherapy-Induced Peripheral Neuropathy: Mechanisms and Therapeutic Avenues. (2021, June 1). Retrieved January 14, 2026, from [Link]

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Application Note: Preparation and Handling of 5'-Chloro-5'-deoxyadenosine Hydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 5'-Chloro-5'-deoxyadenosine hydrate (5'-Cl-dA), a nucleoside analog.[1] This compound is utilized in various research applications, including as a substrate in polyketide biosynthesis and as a precursor in the synthesis of other molecules.[1] Adherence to proper solution preparation techniques is paramount for ensuring experimental reproducibility and preserving the integrity of the compound. This guide outlines scientifically grounded procedures for creating high-concentration primary stocks and subsequent aqueous working solutions, tailored for researchers, scientists, and drug development professionals.

Compound Information & Physical Properties

5'-Chloro-5'-deoxyadenosine is a synthetic derivative of the natural nucleoside adenosine, characterized by the substitution of the 5'-hydroxyl group with a chlorine atom.[2] This modification is key to its utility as a synthetic intermediate.[2] The physical and chemical properties are summarized below for accurate calculations and handling.

PropertyValueSource
Chemical Name 5'-chloro-5'-deoxy-adenosine, hydrate[1]
Synonyms 5'-ClDA, 5'-Deoxy-5'-chloroadenosine[1]
Molecular Formula C₁₀H₁₂ClN₅O₃ (anhydrous basis)
Molecular Weight 285.69 g/mol (anhydrous basis)
Hydrate MW ~303.7 g/mol (for monohydrate)[3]
Appearance Off-white to light beige solid
CAS Number 892-48-8 (anhydrous), 698999-09-6 (hydrate)[1][4]

Note on Molecular Weight: Always verify the molecular weight from the certificate of analysis (CoA) provided by the supplier, as it may vary based on the degree of hydration. For this guide, calculations will use the anhydrous molecular weight of 285.69 g/mol . Adjust accordingly if your material is a specific hydrate.

Safety & Handling Precautions

3.1 Hazard Identification 5'-Chloro-5'-deoxyadenosine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5] The toxicological properties have not been thoroughly investigated.[6]

3.2 Personal Protective Equipment (PPE) Standard laboratory PPE is required at all times. This includes:

  • Safety goggles or glasses.[6]

  • Chemical-resistant gloves (e.g., nitrile).[6]

  • A lab coat.[6]

3.3 Handling

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[7]

  • In case of accidental contact, flush the affected area with copious amounts of water.[6]

Protocol: Preparation of a Primary Stock Solution in DMSO

4.1 Rationale for Solvent Choice Dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution due to the high solubility of 5'-Cl-dA and the stability of the resulting solution when stored correctly.[3] Data from multiple suppliers confirms solubility in DMSO at concentrations of 25 mg/mL or higher.[1][3] This allows for the creation of a concentrated stock (e.g., 50-80 mM) that can be extensively diluted for various experimental needs, minimizing the final DMSO concentration in assays to below cytotoxic levels (typically <0.1%).[3]

4.2 Required Materials

  • This compound (solid powder)

  • Anhydrous or molecular biology grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

4.3 Step-by-Step Procedure for a 50 mM Primary Stock

  • Equilibrate Compound: Before opening, allow the vial of 5'-Cl-dA to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the hygroscopic powder, which can affect its mass and stability.

  • Weigh Compound: Tare a sterile, pre-labeled microcentrifuge tube on a precision balance. Carefully weigh out the desired amount of 5'-Cl-dA (e.g., 2 mg) directly into the tube. Record the exact mass.

  • Calculate Required Solvent Volume: Use the following formula to determine the volume of DMSO needed:

    Volume (µL) = (Mass (mg) / Molecular Weight (g/mol)) × (1 / Desired Concentration (mol/L)) × 1,000,000

    Example for 2 mg of 5'-Cl-dA (MW = 285.69 g/mol ) to make a 50 mM stock: Volume (µL) = (2 mg / 285.69 g/mol) × (1 / 0.050 mol/L) × 1,000,000 ≈ 139.9 µL

  • Dissolution: Add the calculated volume of DMSO to the tube containing the compound.

  • Mix Thoroughly: Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. If dissolution is slow, brief sonication (5-10 minutes) in a room temperature water bath can be beneficial.[3]

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, divide the primary stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]

4.4 Visual Workflow: Primary Stock Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate Vial to RT B Weigh Solid Compound A->B Prevents Condensation C Calculate DMSO Volume (Target: 50 mM) B->C D Add DMSO to Solid C->D E Vortex / Sonicate Until Fully Dissolved D->E F Create Single-Use Aliquots E->F Avoids Freeze-Thaw G Store at -80°C for Long-Term Use F->G

Caption: Workflow for preparing a concentrated primary stock of 5'-Cl-dA in DMSO.

Protocol: Preparation of Aqueous Working Solutions

5.1 Principle of Dilution For most biological applications, such as cell culture or enzymatic assays, the DMSO stock solution must be diluted into an aqueous buffer (e.g., PBS, cell culture media, assay buffer). It is critical to perform this dilution as the final step before use, as the compound's stability in aqueous solutions is significantly lower than in DMSO. The poor aqueous solubility of 5'-Cl-dA means that direct dilution of a high-concentration stock may cause precipitation. A serial dilution approach is often recommended.

5.2 Step-by-Step Procedure

  • Thaw Primary Stock: Remove one aliquot of the primary DMSO stock from the -80°C freezer and thaw it completely at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your assay volume.

    Volume of Stock (µL) = (Final Concentration (µM) × Final Volume (µL)) / Stock Concentration (µM)

    Example: To prepare 1 mL (1000 µL) of a 100 µM working solution from a 50 mM (50,000 µM) stock: Volume of Stock (µL) = (100 µM × 1000 µL) / 50,000 µM = 2 µL

  • Perform Dilution: Add the calculated volume of the stock solution (2 µL in the example) to the appropriate volume of your final aqueous buffer (998 µL in the example).

  • Mix Immediately: Immediately after adding the DMSO stock to the aqueous buffer, mix thoroughly by gentle vortexing or repeated pipetting to prevent precipitation.

  • Use Promptly: Use the freshly prepared aqueous working solution immediately. Do not store aqueous dilutions for extended periods.

5.3 Example Dilution Table The following table provides quick-reference calculations for preparing common working concentrations from a 50 mM primary stock .

Final ConcentrationFinal VolumeVolume of 50 mM Stock to AddVolume of Aqueous Buffer to Add
10 µM1 mL0.2 µL999.8 µL
50 µM1 mL1.0 µL999.0 µL
100 µM1 mL2.0 µL998.0 µL
500 µM1 mL10.0 µL990.0 µL

Storage and Stability

Proper storage is essential to ensure the long-term viability of this compound.

FormStorage TemperatureStabilityRationale & Notes
Solid Powder -20°C≥ 4 yearsKeep tightly sealed in a dry, dark place.[1][8]
DMSO Stock Solution -80°C≥ 1 yearAliquoting is critical to prevent degradation from freeze-thaw cycles.[3]
Aqueous Working Solution Room Temp / 4°CUse ImmediatelyStability in aqueous media is limited. Prepare fresh for each experiment.

Troubleshooting

ProblemPossible CauseRecommended Solution
Solid will not dissolve in DMSO. Insufficient mixing or concentration is too high.Vortex for a longer duration. Use a brief (5-10 min) sonication in a water bath.[3] Ensure your target concentration does not exceed the known solubility limit (~25 mg/mL).[1][3]
Precipitate forms when diluting into aqueous buffer. Poor aqueous solubility; "crashing out" of the compound.Add the DMSO stock directly to the vortexing buffer to ensure rapid dispersion. Prepare an intermediate dilution in a co-solvent system if necessary. Use the working solution immediately after preparation.
Inconsistent experimental results. Stock solution degradation or inaccurate concentration.Use a fresh aliquot for each experiment. Re-verify initial calculations. If degradation is suspected, prepare a fresh primary stock from the solid material.

References

  • 5'-Chloro-5'-deoxyadenosine - ChemBK. (2024, April 9). Retrieved January 14, 2026, from [Link]

  • 5'-chloro-5'-Deoxyadenosine (hydrate) | Sapphire North America. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Investigating Purine Metabolism Pathways with 5'-Chloro-5'-deoxyadenosine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Purine nucleotides are fundamental to cellular life, serving not only as the building blocks for DNA and RNA but also as central players in cellular energy transfer (ATP, GTP) and signaling cascades. Cells maintain the required pool of these critical molecules through two main routes: the energy-intensive de novo synthesis pathway and the more efficient purine salvage pathway.[1][2] The salvage pathway recycles purine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources, a process vital for tissues with high energy demands or limited de novo capacity.[1][3]

Key enzymes in the purine salvage pathway, such as adenosine kinase (AK) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), are crucial for this recycling process.[4][5] Dysregulation of this pathway is implicated in various diseases, including immunodeficiencies and cancer, making its components attractive targets for therapeutic intervention and essential subjects for basic research.[6][7]

5'-Chloro-5'-deoxyadenosine (5'-ClDA) is a synthetic analog of adenosine that serves as a powerful pharmacological tool for dissecting the intricacies of purine metabolism.[8][9] By substituting the 5'-hydroxyl group with a chlorine atom, 5'-ClDA acts as a potent inhibitor of key salvage enzymes, allowing researchers to modulate pathway flux, study downstream consequences, and elucidate the roles of specific metabolic steps in cellular physiology and pathology.

This guide provides a comprehensive overview of 5'-ClDA, its mechanisms of action, and detailed protocols for its application in cell-based studies of purine metabolism, designed for researchers, scientists, and drug development professionals.

Scientific Foundation

An Overview of Purine Metabolism

Cells synthesize purine nucleotides through two interconnected pathways:

  • De Novo Synthesis: A complex, multi-step process that builds the purine ring structure from basic precursors like amino acids, CO2, and formate.[2] This pathway culminates in the formation of inosine monophosphate (IMP), the parent purine nucleotide from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are derived.[1]

  • Salvage Pathway: An energy-conserving route that reutilizes pre-formed purine bases (adenine, guanine, hypoxanthine) and nucleosides (adenosine, inosine). Adenosine is phosphorylated by Adenosine Kinase (AK) to form AMP. Hypoxanthine and guanine are converted to IMP and GMP, respectively, by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) .[2] A related enzyme, S-adenosylhomocysteine hydrolase (SAHH), links purine metabolism to cellular methylation reactions by reversibly cleaving S-adenosylhomocysteine (SAH) into adenosine and homocysteine.[10]

The balance between these two pathways is critical for maintaining nucleotide homeostasis and varies significantly across different cell types and metabolic states.

Caption: Overview of Purine Metabolism and 5'-ClDA Intervention Points.
Profile of 5'-Chloro-5'-deoxyadenosine Hydrate

5'-ClDA is a stable, cell-permeable nucleoside analog.[8] Its key difference from native adenosine is the substitution of the 5'-hydroxyl group with a chlorine atom, a modification that prevents its phosphorylation by adenosine kinase, turning it into an effective inhibitor.[9]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 698999-09-6 (hydrate) [11]
Molecular Formula C₁₀H₁₂ClN₅O₃ • xH₂O [11]
Molecular Weight 285.7 g/mol (anhydrous) [11]
Appearance Crystalline solid [11]
Storage Store powder at -20°C, protected from light and moisture. [11][12]
Stability ≥ 4 years at -20°C [11]

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 0.5 mg/mLDMF:PBS (1:3): 0.25 mg/mL |[11][13] |

Mechanism of Action in Purine Metabolism Studies

The utility of 5'-ClDA stems from its ability to competitively interfere with enzymes that recognize adenosine as a substrate. Understanding its primary and potential secondary targets is crucial for rigorous experimental design and accurate data interpretation.

Primary Target: Adenosine Kinase (AK)

The purine salvage pathway is a primary target for 5'-ClDA. Adenosine kinase is the first enzyme in the adenosine salvage cascade, phosphorylating adenosine to produce AMP. 5'-ClDA, by mimicking adenosine, binds to the active site of AK but cannot be phosphorylated due to the 5'-chloro substitution. This action effectively makes it an inhibitor of the enzyme.[9]

  • Causality in Experiments: By inhibiting AK, 5'-ClDA blocks the primary route for adenosine salvage. This leads to a predictable accumulation of extracellular adenosine and a depletion of the intracellular nucleotide pool derived from this source. This allows researchers to quantify the contribution of adenosine salvage to overall purine homeostasis in a given cell type.

Interaction with S-adenosylhomocysteine (SAH) Hydrolase

S-adenosylhomocysteine (SAH) hydrolase is a critical enzyme that catalyzes the reversible breakdown of SAH to adenosine and homocysteine.[10][14] This reaction is the sole pathway for SAH metabolism in mammals, and its inhibition leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Given that SAH hydrolase binds adenosine, 5'-ClDA is also an inhibitor of this enzyme.

  • Causality in Experiments: Inhibition of SAH hydrolase by 5'-ClDA can have profound effects on cellular methylation, a process essential for epigenetic regulation, and biosynthesis. When using 5'-ClDA, researchers must consider that observed phenotypic changes may result not only from the disruption of purine salvage but also from the perturbation of cellular methylation reactions.

Critical Consideration: MTAP Enzyme Status

Some cell types express 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP), an enzyme that can cleave 5'-ClDA.[8] This cleavage releases adenine, which can then be salvaged into the AMP pool by adenine phosphoribosyltransferase (APRT).

  • Expert Insight: The MTAP status of your chosen cell line is a critical experimental variable. In MTAP-positive cells, the inhibitory effect of 5'-ClDA on the overall purine pool may be partially bypassed as the cell can convert the compound into usable adenine. In MTAP-negative cells (common in certain cancers), this bypass is absent, potentially making them more sensitive to the effects of 5'-ClDA. This differential effect can be exploited to study the metabolic vulnerabilities of cancer cells.

Experimental Design and Protocols

A well-designed experiment is a self-validating system. The following protocols are designed to be robust and reproducible, with explanations for key steps and necessary controls.

Experimental_Workflow start Start prep 1. Cell Culture & Seeding (e.g., 6-well plates) start->prep treat 2. Treatment - Vehicle Control (DMSO) - 5'-ClDA (Dose-Response) prep->treat incubate 3. Incubation (Time-Course, e.g., 6, 12, 24h) treat->incubate collect 4. Sample Collection - Extracellular (Media) - Intracellular (Cell Pellet) incubate->collect extract 5. Metabolite Extraction (Perchloric Acid Precipitation) collect->extract analyze 6. Analytical Quantification (HPLC or LC-MS/MS) extract->analyze data 7. Data Analysis (Quantify Metabolite Levels) analyze->data end End data->end

Caption: General experimental workflow for studying purine metabolism with 5'-ClDA.
Protocol 1: Preparation of 5'-ClDA Hydrate Stock Solution

Rationale: Due to its poor aqueous solubility, 5'-ClDA must first be dissolved in an organic solvent to create a concentrated stock solution, which can then be diluted into aqueous culture media for experiments. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.

Materials:

  • This compound powder (e.g., Cayman Chemical, Cat. No. 21012)[11]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: Determine the mass of 5'-ClDA powder needed to prepare a stock solution of desired concentration (e.g., 25 mM). Use the anhydrous molecular weight (285.7 g/mol ) for this calculation.

    • Example for 1 mL of 25 mM stock:0.025 mol/L * 0.001 L * 285.7 g/mol = 0.00714 g = 7.14 mg

  • Weighing: Carefully weigh the calculated amount of 5'-ClDA powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or a balance enclosure.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 25 mM stock, add 1 mL of DMSO for every 7.14 mg of powder.

  • Vortexing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if needed.[13]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution is stable for at least one year when stored at -80°C.[13]

Protocol 2: Cell-Based Assay for Purine Metabolism Modulation

Rationale: This protocol describes a typical experiment to assess the impact of 5'-ClDA on intracellular and extracellular purine metabolite levels in cultured cells.

Materials:

  • Chosen mammalian cell line (e.g., MRC-5, HeLa, etc.)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)[15]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well cell culture plates

  • 5'-ClDA stock solution (from Protocol 1)

  • Vehicle (sterile DMSO)

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and resume logarithmic growth for 24 hours.

    • Expert Insight: Consistent seeding density is critical for reproducible results, as cell density can affect metabolism.

  • Preparation of Treatment Media: Prepare fresh culture media containing the desired final concentrations of 5'-ClDA by diluting the stock solution. Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest 5'-ClDA dose (typically ≤ 0.1%).

    • Example: To make 2 mL of 100 µM 5'-ClDA medium from a 25 mM stock, add (100 µM * 2000 µL) / 25000 µM = 8 µL of stock to 1992 µL of medium.

  • Treatment: a. Aspirate the old medium from the wells. b. Gently wash the cell monolayer once with sterile PBS. c. Add the prepared treatment media (e.g., 2 mL per well for a 6-well plate) to the appropriate wells (Vehicle Control, 1 µM, 10 µM, 100 µM 5'-ClDA, etc.).

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired time period (e.g., 24 hours). Time-course experiments (e.g., 2, 6, 12, 24 hours) are highly recommended to understand the dynamics of the metabolic response.

  • Harvesting: Proceed immediately to Protocol 3 for sample collection and metabolite extraction.

Protocol 3: Sample Preparation for Metabolite Analysis

Rationale: Rapid quenching of metabolic activity and efficient extraction of polar metabolites are essential for accurately measuring purine levels. Perchloric acid (PCA) is a highly effective agent for precipitating proteins and macromolecules while leaving small molecules like nucleotides and nucleosides in solution.[16]

Materials:

  • Ice-cold 0.4 M Perchloric Acid (PCA)

  • Ice-cold 3 M Potassium Carbonate (K₂CO₃)

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

Procedure:

  • Harvest Extracellular Metabolites (Media): a. Place the culture plate on ice. b. Carefully collect an aliquot (e.g., 500 µL) of the culture medium from each well and transfer it to a pre-chilled microcentrifuge tube. c. To precipitate proteins, add ice-cold 0.4 M PCA to the medium aliquot in a 1:1 ratio (e.g., 500 µL PCA to 500 µL medium). Vortex briefly. d. Incubate on ice for 10 minutes. e. Centrifuge at >13,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube. This is the extracellular fraction . Proceed to step 4.

  • Harvest Intracellular Metabolites (Cells): a. Aspirate any remaining medium from the wells. b. Quickly wash the cell monolayer twice with ice-cold PBS to remove extracellular contaminants. c. Add 500 µL of ice-cold 0.4 M PCA directly to the cell monolayer in each well. d. Use a cell scraper to detach the cells and lyse them in the PCA. Pipette the lysate into a pre-chilled microcentrifuge tube. e. Incubate on ice for 10 minutes, vortexing periodically. f. Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris. g. Carefully transfer the supernatant to a new, clean tube. This is the intracellular fraction .

  • Neutralization: a. To neutralize the PCA in both intracellular and extracellular fractions, add 3 M K₂CO₃ dropwise while vortexing until the pH is between 6 and 7. The addition of K₂CO₃ will cause the formation of a potassium perchlorate precipitate. b. Incubate on ice for 15 minutes to ensure complete precipitation. c. Centrifuge at >13,000 x g for 15 minutes at 4°C.

  • Final Sample: a. Carefully collect the final supernatant, which contains the neutralized purine metabolite extract. b. The samples are now ready for analysis by HPLC or LC-MS/MS. If not analyzing immediately, store them at -80°C.

Downstream Analysis and Data Interpretation

Analytical Methodologies

The most common and robust methods for quantifying purine metabolites are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]

  • HPLC: Often coupled with UV detection, HPLC provides a sensitive, reproducible, and cost-effective method for separating and quantifying multiple purine metabolites in a single run.[16][17]

  • LC-MS/MS: This method offers superior sensitivity and specificity, making it ideal for detecting low-abundance metabolites or for analyzing complex biological matrices.[19][20]

Table 2: Example Detection Limits for Purine Metabolites using HPLC

Metabolite Detection Method Limit of Detection (LoD) Source
Hypoxanthine UV 0.001 mg/dL [17]
Inosine UV 0.001 mg/dL [17]
Guanosine UV 0.001 mg/dL [17]
Adenosine UV 0.001 mg/dL [17]
Guanine Electrochemical 0.001 mg/dL [17]
Xanthine Electrochemical 0.0005 mg/dL [17]

| Uric Acid | Electrochemical | 0.0001 mg/dL |[17] |

Interpreting the Results

When treating cells with 5'-ClDA, a successful experiment will typically show:

  • Dose-dependent decrease in intracellular AMP, ADP, and ATP pools (if the salvage pathway is a major contributor).

  • Dose-dependent increase in extracellular adenosine, as its uptake and phosphorylation are blocked.

  • Changes in other nucleosides: Levels of inosine and hypoxanthine may change depending on the activity of adenosine deaminase and purine nucleoside phosphorylase in the specific cell line.

  • Trustworthiness Check: The vehicle control should show baseline metabolite levels. A positive control, such as treatment with a known inhibitor of another pathway enzyme like mycophenolic acid (inhibits IMPDH), can help validate the analytical method and cellular response system.[5]

Conclusion

This compound is an invaluable tool for the targeted investigation of purine metabolism. Its well-characterized inhibitory action on adenosine kinase and SAH hydrolase provides a direct method for probing the significance of the purine salvage and methylation pathways in various biological contexts. By employing the robust protocols and analytical methods outlined in this guide, researchers can effectively modulate these pathways and gain deeper insights into the metabolic networks that underpin cellular health and disease.

References

  • Hsieh, Y-F., et al. (2014). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PubMed Central. Available at: [Link]

  • Gherghel, P., et al. (2022). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. Available at: [Link]

  • Jinnah, H.A., et al. (2023). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience-Landmark. Available at: [Link]

  • NOVOCIB. (n.d.). Purine Metabolism Disorders - Assay Kits. NOVOCIB. Available at: [Link]

  • McMaster, J. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. Available at: [Link]

  • Kanďár, R., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • MySkinRecipes. (n.d.). 5'-Chloro-5'-deoxyadenosine. MySkinRecipes. Available at: [Link]

  • Serra, S., et al. (2016). Extracellular Purine Metabolism: An HPLC-based Assay to Measure Adenosine Generation and Metabolism in Leukemic Cells. JoVE. Available at: [Link]

  • Hoffman, J.L. (1981). Inactivation of S-adenosylhomocysteine hydrolase by 5'-deoxy-5'-methylthioadenosine. PubMed. Available at: [Link]

  • Sheorain, V.S., et al. (1985). Adenosine and 5'-chloro-5'-deoxyadenosine inhibit the phosphorylation of phosphatidylinositol and myosin light chain in calf aorta smooth muscle. PubMed. Available at: [Link]

  • Sapphire North America. (n.d.). 5'-chloro-5'-Deoxyadenosine (hydrate). Sapphire North America. Available at: [Link]

  • Luongo, L., et al. (2013). 5′-Chloro-5′-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. PubMed Central. Available at: [Link]

  • Palmer, J.L., & Abeles, R.H. (1979). The mechanism of action of S-adenosylhomocysteinase. PubMed. Available at: [Link]

  • UniProt. (n.d.). mtnN - 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase. UniProt. Available at: [Link]

  • Proteopedia. (n.d.). S-adenosylhomocysteine hydrolase. Proteopedia. Available at: [Link]

  • Lee, H., et al. (2024). Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives as A3 Adenosine Receptor Ligands. PubMed Central. Available at: [Link]

  • Cassera, M.B., et al. (2011). Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria. PubMed Central. Available at: [Link]

  • Fisher Scientific. (n.d.). Application Protocol on Cultivation of MRC-5 cells. Fisher Scientific. Available at: [Link]

  • Ramaswamy, S., et al. (2004). Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine. Google Patents.
  • Pedley, A.M., & Benkovic, S.J. (2017). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. PubMed Central. Available at: [Link]

  • Rack, J.G.M., et al. (2018). Utilization of 5'-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt. PubMed Central. Available at: [Link]

  • Helgason, C.D., & Miller, C.L. (n.d.). Basic Cell Culture Protocols. Stemcell8.cn. Available at: [Link]

  • Keough, D.T., et al. (2010). Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? PubMed. Available at: [Link]

  • Clinical Learning. (2023). 4. Purine Salvage Pathways & Catabolism of Purine Nucleotides | Gout, Lesch-Nyhan & SCID | USMLE. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). De novo and salvage purine synthesis pathway. ResearchGate. Available at: [Link]

  • Wolf, M., et al. (2022). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. National Institutes of Health. Available at: [Link]

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Application Notes & Protocols for the Analytical Detection of 5'-Chloro-5'-deoxyadenosine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5'-Chloro-5'-deoxyadenosine (ClDA) is a purine nucleoside analog that serves as a key intermediate in the biosynthesis of various natural products and as a precursor in the synthesis of pharmacologically active compounds.[1] Its accurate and precise detection and quantification are critical for researchers in drug discovery, biochemistry, and medicinal chemistry to understand its metabolic fate, reaction kinetics, and to ensure the quality of synthetic preparations. This guide provides detailed application notes and protocols for the analytical detection of 5'-Chloro-5'-deoxyadenosine hydrate using modern chromatographic and spectroscopic techniques. The methodologies are designed to be robust and reliable, with an emphasis on the scientific rationale behind the experimental choices.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClN₅O₃[2]
Molecular Weight 285.69 g/mol [2]
Melting Point 187 °C[2]
Solubility Soluble in DMSO and DMF; slightly soluble in water (enhanced with heating) and methanol.[3][4]
Stability Stable for at least 2 years when stored at -20°C, protected from light and moisture.[4] Prone to hydrolysis under acidic conditions.[5]

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and purity evaluation of this compound. The selection of a reversed-phase method is predicated on the molecule's moderate polarity.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 stationary phase is chosen for its hydrophobicity, which provides effective retention of the purine ring of ClDA. The end-capping of modern C18 columns minimizes peak tailing, which can be an issue for basic compounds like adenosine analogs due to interactions with residual silanols.

  • Mobile Phase: A buffered mobile phase is essential to ensure the consistent ionization state of the analyte, leading to reproducible retention times. An ammonium acetate buffer is selected for its volatility, making it compatible with subsequent mass spectrometric detection. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for nucleosides.

  • Detection: The purine ring of ClDA contains a chromophore that strongly absorbs UV light. A detection wavelength of 260 nm is chosen as it is near the absorbance maximum for adenosine and its derivatives, providing high sensitivity.[6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Inject detect UV Detector (260 nm) hplc->detect Elute data Data Acquisition & Processing detect->data Signal

Caption: High-level workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

4. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0B: Acetonitrile
Gradient 5% B to 40% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm

5. System Suitability Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

6. Data Analysis Quantify this compound in unknown samples by comparing the peak area to the calibration curve generated from the working standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Rationale for LC-MS/MS Parameters
  • Ionization: Electrospray ionization (ESI) in positive ion mode is highly effective for nucleosides as the purine ring can be readily protonated.

  • Multiple Reaction Monitoring (MRM): This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition. For 5'-Chloro-5'-deoxyadenosine, the protonated molecule [M+H]⁺ serves as the precursor ion. Collision-induced dissociation (CID) will fragment this ion, and a characteristic product ion, such as the protonated adenine base, is monitored.

Proposed LC-MS/MS Parameters
ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 286.1
Product Ion (Q3) m/z 136.1 (protonated adenine)
Dwell Time 100 ms
Collision Energy To be optimized for the specific instrument
Capillary Voltage 3.5 kV
Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation) lc LC Separation (as per HPLC protocol) sample_prep->lc Inject ms Mass Spectrometer (ESI+, MRM) lc->ms Ionize & Fragment data_analysis Data Analysis & Quantification ms->data_analysis Signal

Caption: A typical workflow for the quantitative analysis of this compound using LC-MS/MS.

Detailed LC-MS/MS Protocol

1. Sample Preparation

  • For chemical samples: Dilute the sample in the initial mobile phase.

  • For biological samples (e.g., plasma, cell lysates): Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.

2. LC and MS Conditions

  • Utilize the HPLC conditions described previously, as they are compatible with mass spectrometry.

  • Optimize the MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of this compound directly into the mass spectrometer.

3. Method Validation A full method validation should be performed according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and matrix effects.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound.

Justification of NMR Parameters
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound, providing good solubility and allowing for the observation of exchangeable protons (e.g., -OH and -NH₂).[8]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): Used to establish proton-proton and proton-carbon correlations, respectively, which aids in the complete assignment of all signals.

Detailed NMR Protocol

1. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved, using gentle warming if necessary.

2. NMR Data Acquisition

  • Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

3. Expected ¹H NMR Spectral Data in DMSO-d₆ [8]

  • H-2 & H-8 (adenine): Singlets around δ 8.1-8.4 ppm.

  • -NH₂ (adenine): A broad singlet around δ 7.3 ppm.

  • H-1' (ribose): A doublet around δ 5.9 ppm.

  • -OH (ribose): Doublets around δ 5.4-5.6 ppm.

  • H-2', H-3', H-4' (ribose): Multiplets between δ 4.1-4.8 ppm.

  • H-5' (ribose): Multiplets around δ 3.8-4.0 ppm.

Capillary Electrophoresis (CE) as an Orthogonal Technique

Capillary electrophoresis offers a separation mechanism based on the charge-to-size ratio of the analyte, providing an excellent orthogonal technique to HPLC for purity assessment.

Rationale for CE Method
  • Separation Principle: In a low pH buffer, the amine groups of 5'-Chloro-5'-deoxyadenosine will be protonated, giving it a positive charge. Under the influence of an electric field, it will migrate towards the cathode at a rate dependent on its charge and hydrodynamic radius.[9]

  • Buffer: A phosphate buffer at a low pH (e.g., 2.7) is effective for the separation of nucleosides and their analogs.[9]

Detailed Capillary Electrophoresis Protocol

1. Instrumentation and Reagents

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Sodium phosphate monobasic.

  • Phosphoric acid.

2. Electrolyte and Sample Preparation

  • Running Buffer: 100 mM sodium phosphate buffer, pH 2.7.

  • Sample: Dissolve the sample in the running buffer at a concentration of approximately 0.1 mg/mL.

3. Electrophoretic Conditions

ParameterRecommended Setting
Capillary Fused-silica, 50 µm I.D., 50 cm total length
Running Buffer 100 mM Sodium Phosphate, pH 2.7
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)
Detection UV at 260 nm

References

  • Kiessling, P., Scriba, G. K. E., Süss, F., Werner, G., Knoth, H., & Hartmann, M. (2004). Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 535–539.
  • Wang, J., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 131, 429-435.
  • Saimalakondaiah, D., et al. (2013). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 4(7), 2635-2642.
  • Zhang, S., et al. (2020). Fig. S7. 1 H NMR spectrum for 5'-chloro-5'-deoxyadenosine in DMSO-d 6 at 300 MHz. ResearchGate. [Link]

  • Novotny, L., et al. (2005). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 729-735.
  • ILIADe. (2019). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. [Link]

  • Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

  • LibreTexts Chemistry. Chromatographic and Electrophoretic Methods. [Link]

  • James, N. (n.d.). Capillary Electrophoresis. [Link]

Sources

Troubleshooting & Optimization

5'-Chloro-5'-deoxyadenosine hydrate solubility in ethanol and PBS.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5'-Chloro-5'-deoxyadenosine hydrate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you navigate your experiments successfully. This guide addresses common challenges and questions regarding the solubility of this compound in ethanol and Phosphate-Buffered Saline (PBS), ensuring you can prepare your solutions with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in ethanol?

The solubility of this compound in ethanol is relatively low. Published data from suppliers indicates a solubility of approximately 0.5 mg/mL (1.65 mM) .[1][2] It is often recommended to use sonication to facilitate the dissolution process in ethanol.[1]

Q2: Can I dissolve this compound directly in PBS?

Directly dissolving this compound in PBS is highly challenging and generally not recommended. The molecule is practically insoluble in water.[3] Technical datasheets specify solubility in a mixed solvent system, such as DMF:PBS (pH 7.2) at a 1:3 ratio , where the solubility is approximately 0.25 mg/mL (0.82 mM) .[1][2] This highlights the necessity of an organic co-solvent to achieve dissolution in an aqueous buffer.

Q3: Why is it better to first prepare a stock solution in an organic solvent like DMSO?

Preparing a concentrated stock solution in a highly effective organic solvent like DMSO or DMF is standard practice for compounds with poor aqueous solubility.[1]

  • Causality: DMSO can dissolve this compound at much higher concentrations (e.g., 25 mg/mL).[1][2] This allows you to create a stable, high-concentration stock that can be stored for long periods.[1] You can then make precise, small-volume dilutions from this stock into your final aqueous buffer (like PBS). This method minimizes the final percentage of organic solvent in your experiment, which is critical as high concentrations of organic solvents can have unintended physiological effects.[4]

Q4: How should I store my this compound solutions?

Proper storage is crucial to maintain the compound's integrity.

  • Powder: The solid hydrate form is stable for years when stored at -20°C.[2][5]

  • Organic Stock Solutions (e.g., in DMSO): For long-term storage, aliquoting the solution into single-use vials and storing them at -80°C is the best practice; this is effective for over a year.[1] This strategy prevents degradation caused by repeated freeze-thaw cycles. For frequent use, an aliquot can be kept at 4°C for up to a week.[1]

  • Aqueous Working Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment and use them immediately.[1] If based on the stability of the parent compound adenosine, aqueous solutions should not be stored for more than one day.[4]

Solubility Data Summary

For quick reference, the following table summarizes the solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Ethanol0.5 mg/mL1.65 mMSonication is recommended to aid dissolution.[1][2]
PBS (pH 7.2)Very Low / Insoluble-Direct dissolution is not feasible. Requires a co-solvent.[3]
DMF:PBS (1:3)0.25 mg/mL0.82 mMA co-solvent system is necessary for aqueous buffer solubility.[1][2]
DMSO25 mg/mL82.32 mMRecommended for preparing high-concentration stock solutions.[1][2]
DMF30 mg/mL98.78 mMAn alternative to DMSO for high-concentration stocks.[1][2]

Molecular Weight of 5'-Chloro-5'-deoxyadenosine (anhydrous) is 285.69 g/mol . Calculations are based on this value.

Experimental Protocols

These protocols are designed to be self-validating, with checkpoints to ensure success.

Protocol 1: Preparation of a Concentrated Stock Solution (10 mM in DMSO)

Rationale: This protocol creates a stable, verifiable stock solution that serves as the foundation for preparing various working concentrations. DMSO is chosen for its high solvating capacity for this compound.[1][2]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer and sonicator

Procedure:

  • Calculate Required Mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 285.69 g/mol * 1000 mg/g = 2.86 mg (Note: Adjust mass based on the formula weight provided on your product's certificate of analysis, which accounts for the hydrate form).

  • Weigh Compound: Carefully weigh out the calculated mass of the compound and place it in a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Facilitate Dissolution:

    • Cap the vial securely and vortex for 30-60 seconds.

    • If solids persist, place the vial in a bath sonicator for 5-10 minutes.[1]

    • Gentle warming (to 37°C) can also be applied, but avoid excessive heat to prevent potential degradation.

  • Visual Confirmation: Inspect the solution against a light source. It must be a clear, particle-free solution. If any suspension or precipitate remains, repeat Step 4.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1]

Protocol 2: Preparation of a Working Solution (e.g., 100 µM in PBS)

Rationale: This protocol details the dilution of the organic stock into an aqueous buffer. The key is to add the stock to the buffer (not the other way around) while mixing to prevent the compound from precipitating out of solution.

Materials:

  • 10 mM Stock Solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical or centrifuge tubes

Procedure:

  • Determine Volumes: To prepare 1 mL of a 100 µM working solution from a 10 mM stock, use the dilution formula (M1V1 = M2V2):

    • (10,000 µM) * V1 = (100 µM) * (1000 µL)

    • V1 = 10 µL

    • Therefore, you will need 10 µL of the 10 mM stock and 1000 µL - 10 µL = 990 µL of PBS.

  • Prepare Buffer: Add the required volume of PBS (990 µL) to a sterile tube.

  • Perform Dilution: While gently vortexing or swirling the tube of PBS, add the 10 µL of the 10 mM DMSO stock solution directly into the buffer. This rapid mixing is crucial for preventing localized high concentrations that can lead to precipitation.

  • Final Mix & Confirmation: Cap the tube and vortex gently for 10-15 seconds to ensure homogeneity. The final solution should be clear. The final DMSO concentration in this example is 1%, which is generally well-tolerated in cell-based assays.

  • Usage: Use the freshly prepared working solution immediately for your experiment.[1]

Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a logical workflow to diagnose and solve common solubility problems.

Issue 1: The compound will not dissolve in the organic solvent (e.g., DMSO) to create the stock solution.
  • Probable Cause: Insufficient mechanical energy or potential contamination of the solvent.

  • Solution Path:

    • Increase Energy Input: Continue vortexing and sonication. Allow up to 30 minutes of sonication, checking for clarity every 10 minutes.

    • Apply Gentle Heat: Warm the solution to 37°C for 10-15 minutes.

    • Verify Solvent Quality: Ensure your DMSO is anhydrous and of high purity. Water contamination can significantly reduce its solvating power for hydrophobic compounds.

Issue 2: A precipitate forms immediately after diluting the DMSO stock into PBS.
  • Probable Cause: The final concentration exceeds the compound's solubility limit in the aqueous buffer, even with the small amount of co-solvent.

  • Solution Path:

    • Reduce Final Concentration: Your target concentration is too high. Prepare a more dilute working solution.

    • Increase Co-solvent Percentage: If your experimental design allows, you can try increasing the percentage of DMSO. For example, a 2% or 5% final DMSO concentration might keep the compound in solution. However, you must run a vehicle control to ensure the higher DMSO level does not affect your results.

    • Use a Different Co-solvent System: As noted, a DMF:PBS (1:3) mixture is a validated system.[1][2] You may need to prepare your working solution in this pre-mixed solvent instead of pure PBS.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical path for addressing solubility challenges.

Sources

Stability and storage conditions for 5'-Chloro-5'-deoxyadenosine hydrate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5'-Chloro-5'-deoxyadenosine hydrate. This document is designed to provide researchers, scientists, and drug development professionals with in-depth knowledge and practical guidance on the stability and storage of this crucial nucleoside analog. By understanding the chemical properties and handling requirements of this compound, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: How should I store the solid (powder) form of this compound upon receipt?

For long-term storage, the solid form of this compound should be stored at -20°C.[1][2] Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods.[3] Under these conditions, the compound is stable for at least three to four years.[4] It is recommended to keep the container tightly sealed to prevent moisture absorption.[5][6]

Q2: What is the recommended procedure for preparing stock solutions?

This compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a concentrated stock solution.[1][4] For example, it is soluble in DMSO at concentrations up to 25-30 mg/mL.[1] To prepare a stock solution, add the appropriate volume of solvent to your vial of the compound and vortex or sonicate briefly to ensure complete dissolution.

Q3: How should I store the stock solutions?

For long-term storage, stock solutions of this compound should be aliquoted into smaller volumes and stored at -80°C.[4] This will preserve the stability of the compound for up to one year and minimizes the detrimental effects of repeated freeze-thaw cycles.[4] For short-term use, an aliquot can be stored at 4°C for up to a week, although it is recommended to prepare fresh solutions weekly to avoid potential loss of efficacy.[4]

Q4: Is this compound sensitive to light?

While not always explicitly stated by all suppliers, some sources indicate that similar nucleoside analogs can be light-sensitive.[7][8] As a precautionary measure, it is best practice to protect both the solid compound and its solutions from direct light exposure by using amber vials or by wrapping containers in foil.

Q5: What are the known incompatibilities of this compound?

You should avoid strong acids, strong alkalis, and strong oxidizing or reducing agents when working with this compound, as these can promote its degradation.[5]

Troubleshooting Guide

Unanticipated experimental results can sometimes be traced back to the handling and stability of your reagents. This guide will help you troubleshoot common issues.

Observed Problem Potential Cause Related to Compound Stability Recommended Action
Reduced or no biological activity in my assay. The compound may have degraded due to improper storage or handling. This could be due to repeated freeze-thaw cycles of the stock solution, or prolonged storage of working solutions at room temperature or 4°C.Prepare a fresh working solution from a new aliquot of your -80°C stock. If the problem persists, prepare a fresh stock solution from the solid compound. Ensure that the solid has been stored correctly at -20°C.
Inconsistent results between experiments. This could be a result of using a stock solution that has undergone multiple freeze-thaw cycles, leading to a gradual decrease in the effective concentration of the active compound.Always aliquot your stock solution after preparation and use a fresh aliquot for each experiment. Avoid using the main stock solution repeatedly.
Precipitate formation in my working solution. The solubility of this compound is limited in aqueous solutions.[1] If a high concentration of the DMSO stock is diluted into an aqueous buffer, the compound may precipitate out.Try to keep the final concentration of DMSO in your working solution as low as possible while ensuring the compound remains in solution. You may need to optimize the final concentration of the compound in your assay.
Unexpected peaks in my analytical chromatography (HPLC, LC-MS). These could be degradation products. 5'-Chloro-5'-deoxyadenosine can undergo hydrolysis, especially under acidic or basic conditions.[9]Analyze a freshly prepared solution as a reference. If new peaks appear over time in your experimental samples, consider the pH and temperature of your solutions as potential factors contributing to degradation. The primary hydrolytic product is likely to be adenine.[9]

Storage and Stability Summary

Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°C≥ 3-4 years[1][4]Keep container tightly sealed. Protect from moisture.
2-8°CShorter-termKeep container tightly sealed and dry.[3][10]
Stock Solution (in DMSO) -80°CUp to 1 year[4]Aliquot to avoid repeated freeze-thaw cycles.
4°CUp to 1 week[4]Recommended to prepare fresh weekly to avoid loss of efficacy.[4]
Working Solution (Aqueous Dilution) 4°CShort-term (hours)Prepare fresh for each experiment. Be mindful of solubility limits.

Experimental Workflow for Handling and Storage

The following diagram outlines the best practices for handling this compound from receipt to experimental use.

G cluster_0 Receiving and Initial Storage cluster_1 Stock Solution Preparation cluster_2 Stock Solution Storage cluster_3 Experimental Use Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect StoreSolid Store Solid at -20°C (Tightly Sealed) Inspect->StoreSolid Equilibrate Equilibrate Vial to Room Temperature StoreSolid->Equilibrate For Use Dissolve Dissolve in Anhydrous DMSO or DMF Equilibrate->Dissolve Vortex Vortex/Sonicate to Ensure Dissolution Dissolve->Vortex Aliquot Aliquot into Single-Use Amber Vials Vortex->Aliquot StoreStock Store Aliquots at -80°C Aliquot->StoreStock Thaw Thaw a Single Aliquot StoreStock->Thaw For Experiment Dilute Prepare Working Solution in Aqueous Buffer Thaw->Dilute Use Use Immediately in Experiment Dilute->Use Discard Discard Unused Working Solution Use->Discard

Sources

Troubleshooting low yield in 5'-Chloro-5'-deoxyadenosine hydrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5'-Chloro-5'-deoxyadenosine Hydrate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues that can lead to low yields. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve consistent, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5'-Chloro-5'-deoxyadenosine?

A1: The most prevalent methods for synthesizing 5'-Chloro-5'-deoxyadenosine involve the selective chlorination of the 5'-hydroxyl group of adenosine. Two widely used approaches are:

  • Reaction with Thionyl Chloride (SOCl₂): This method often utilizes a base like pyridine in a non-aqueous solvent such as acetonitrile. [1][2]The reaction proceeds through a cyclic sulfite intermediate, which is then converted to the final product. [1][2]

  • The Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) to convert the primary alcohol on adenosine to the corresponding alkyl chloride. [3][4][5]The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. [3][6]

Q2: What is the typical stability of this compound?

A2: this compound is a relatively stable compound. When stored at -20°C, it can be stable for at least four years. [7][8]For solutions, it's recommended to store them at -80°C, where they can be kept for over a year. [9]Aliquoting stock solutions is advised to prevent degradation from repeated freeze-thaw cycles. [9]

Q3: Are there any known side reactions that can significantly impact the yield?

A3: Yes, several side reactions can compete with the desired 5'-chlorination, leading to a lower yield of the target compound. These include:

  • Chlorination at other positions: While the 5'-hydroxyl group is the most reactive primary alcohol, chlorination can potentially occur at the 2' and 3'-hydroxyl groups of the ribose sugar, especially under harsh conditions. [10]

  • Chlorination of the adenine base: The purine ring itself has multiple nitrogen and carbon atoms that can be susceptible to chlorination, leading to the formation of undesired byproducts. [11][12]

  • Formation of cyclic intermediates: In reactions with thionyl chloride, stable cyclic sulfinyl intermediates can form, which may not fully convert to the desired product if not treated appropriately. [1][2]

Troubleshooting Guide: Low Yield Issues

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Incomplete reaction or low conversion of starting material (Adenosine).
Potential Cause Explanation Recommended Solution
Insufficient Reagent Stoichiometry The chlorinating agent (e.g., thionyl chloride or PPh₃/CCl₄) may have been consumed by trace amounts of water in the solvent or on the glassware, or the initial amount was too low for complete conversion.Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Consider increasing the equivalents of the chlorinating agent and base (e.g., pyridine) incrementally. For the thionyl chloride method, using approximately 3 equivalents of SOCl₂ and 2 equivalents of pyridine is a good starting point. [1][2]
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures, or side reactions may be favored at higher temperatures.For the thionyl chloride method, the initial reaction is often carried out at low temperatures (e.g., -13°C to -3°C) and then allowed to warm to room temperature. [1][2]For the Appel reaction, starting at 0°C and then warming to room temperature is common. [5]Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile for your specific setup.
Poor Solubility of Adenosine Adenosine has limited solubility in many organic solvents, which can hinder the reaction rate.Use a suitable non-aqueous solvent where adenosine has better suspension or solubility, such as acetonitrile or dimethylformamide (DMF). [1][13]Vigorous stirring is crucial to maintain a good suspension and facilitate the reaction.
Problem 2: Formation of multiple unidentified byproducts.
Potential Cause Explanation Recommended Solution
Over-chlorination Excess chlorinating agent or prolonged reaction times can lead to chlorination at the 2', 3'-hydroxyl groups or on the adenine ring.Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Reaction with unprotected hydroxyl groups The 2' and 3'-hydroxyl groups of the ribose can react, leading to a mixture of chlorinated products.While the primary 5'-hydroxyl is more reactive, protection of the 2' and 3'-hydroxyl groups (e.g., as an acetonide) can ensure selective 5'-chlorination. This adds extra steps but can significantly improve the yield and purity of the final product.
Degradation of the product or starting material The reaction conditions (e.g., strong acid or base) might be causing degradation of the nucleoside. The stability of adenosine nucleosides is pH-dependent. [14]Maintain neutral or slightly basic conditions where possible. For the thionyl chloride method, the use of pyridine helps to neutralize the HCl generated during the reaction. [1][2]For the Appel reaction, the conditions are generally mild and neutral. [4]
Problem 3: Difficulty in purifying the final product.
Potential Cause Explanation Recommended Solution
Co-elution with byproducts The polarity of the desired product and some byproducts might be very similar, making separation by silica gel chromatography challenging.Optimize the mobile phase for column chromatography. A gradient elution with ethyl acetate and methanol is often effective. [13]Consider using a different stationary phase, such as reversed-phase silica gel, if separation on normal phase is inadequate.
Removal of triphenylphosphine oxide (for Appel reaction) Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be difficult to separate from the desired product due to its polarity.Several techniques can be employed to remove triphenylphosphine oxide. One method is to precipitate it from a non-polar solvent like hexane or a mixture of diethyl ether and hexane. Another approach is to convert it to a water-soluble phosphonium salt by treatment with an acid, followed by aqueous extraction.
Product is not crystallizing The presence of impurities can inhibit crystallization, resulting in an oil or amorphous solid.Ensure the product is of high purity before attempting crystallization. Try different solvent systems for crystallization. If direct crystallization is unsuccessful, purification by column chromatography followed by precipitation from a suitable solvent system can yield a solid product.

Experimental Workflow & Diagrams

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5'-Chloro-5'-deoxyadenosine.

General Synthesis Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_analysis Analysis Start Adenosine Chlorination Chlorination (e.g., SOCl₂/Pyridine or PPh₃/CCl₄) Start->Chlorination Anhydrous Solvent Quench Reaction Quench Chlorination->Quench Reaction Monitoring (TLC/LC-MS) Solvent_Removal Solvent Removal (in vacuo) Quench->Solvent_Removal Extraction Aqueous Workup/ Extraction Solvent_Removal->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Crystallization Crystallization/ Precipitation Chromatography->Crystallization Characterization Characterization (NMR, MS, etc.) Crystallization->Characterization Final_Product 5'-Chloro-5'-deoxyadenosine hydrate Characterization->Final_Product

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Flow

This diagram outlines a logical approach to diagnosing and resolving low yield issues.

Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Low_Yield->Check_Reaction Incomplete_Conversion Incomplete Conversion? Check_Reaction->Incomplete_Conversion Multiple_Byproducts Multiple Byproducts? Check_Reaction->Multiple_Byproducts Incomplete_Conversion->Multiple_Byproducts No Optimize_Stoichiometry Optimize Reagent Stoichiometry Incomplete_Conversion->Optimize_Stoichiometry Yes Modify_Workup Modify Workup/Purification Multiple_Byproducts->Modify_Workup Yes Successful_Synthesis Successful Synthesis Multiple_Byproducts->Successful_Synthesis No Check_Purity Check Reagent/Solvent Purity Optimize_Stoichiometry->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Optimize_Conditions->Successful_Synthesis Check_Purity->Optimize_Conditions Protecting_Groups Consider Protecting Groups Modify_Workup->Protecting_Groups Protecting_Groups->Successful_Synthesis

Sources

Technical Support Center: Optimizing 5'-Chlorination of Adenosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 5'-chlorination of adenosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible outcomes in your laboratory.

Introduction

The selective 5'-chlorination of adenosine to produce 5'-chloro-5'-deoxyadenosine is a critical transformation in nucleoside chemistry, providing a key intermediate for the synthesis of various biologically active compounds. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the multifunctional nature of the adenosine molecule. This guide provides expert insights into the reaction mechanism, common pitfalls, and strategies for optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the 5'-chlorination of adenosine and provide actionable solutions.

1. Why is my reaction yield of 5'-chloro-5'-deoxyadenosine consistently low?

Low yields can stem from several factors, ranging from reagent quality to incomplete reaction or side product formation.

  • Moisture Contamination: Thionyl chloride (SOCl₂) reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] If starting material remains, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reagent Stoichiometry: An excess of thionyl chloride is typically required. A common starting point is approximately 3 equivalents of SOCl₂ and 2 equivalents of pyridine relative to adenosine.[3][4]

  • Side Reactions: Unwanted reactions at the 2'- and 3'-hydroxyl groups or at the N6-amino group of the adenine base can consume starting material and reduce the yield of the desired product. The formation of a 2',3'-O-sulfinyl intermediate is a key part of the reaction pathway, but its subsequent conversion to the 5'-chloro product needs to be efficient.[3][4]

2. I am observing multiple spots on my TLC plate that are not the starting material or the desired product. What are these side products and how can I minimize them?

The presence of multiple spots indicates the formation of undesired side products.

  • Chlorination at 2' and 3' Positions: Although the 5'-hydroxyl is the most reactive primary alcohol, chlorination at the secondary 2'- and 3'-hydroxyls can occur, especially with prolonged reaction times or higher temperatures.[5]

  • N6-Acyl or other modifications: The exocyclic amino group on the adenine ring can also undergo side reactions. While less common under these chlorinating conditions, it's a possibility to consider.

  • Formation of a Stable 2',3'-O-sulfinyl Intermediate: The reaction proceeds through a cyclic 2',3'-O-sulfinyladenosine intermediate.[3][4] Incomplete conversion of this intermediate to the final product can result in an additional spot on your TLC. The deprotection step, often involving treatment with aqueous methanolic ammonia, is crucial to cleave this sulfite ester.[4]

To minimize side products:

  • Control the Temperature: Perform the initial addition of thionyl chloride at a low temperature (e.g., -15°C to 0°C) to enhance selectivity for the 5'-hydroxyl group.[3][4]

  • Optimize Reaction Time: Monitor the reaction closely by TLC or HPLC to determine the optimal time for consumption of the starting material without significant formation of byproducts.

  • Consider Protecting Groups: For complex syntheses where selectivity is a major issue, protection of the 2'- and 3'-hydroxyl groups with a suitable protecting group like TBDMS or an acetonide may be necessary.[]

3. What is the role of pyridine in the reaction, and can I use a different base?

Pyridine serves multiple crucial functions in this reaction.

  • Acid Scavenger: The reaction of thionyl chloride with the hydroxyl groups of adenosine generates HCl. Pyridine neutralizes this acid, preventing acid-catalyzed side reactions, such as degradation of the nucleoside.

  • Nucleophilic Catalyst: Pyridine can react with the initially formed chlorosulfite ester. The resulting pyridinium intermediate is more susceptible to nucleophilic attack by the chloride ion, facilitating an SN2-type displacement with inversion of configuration.[7]

  • Solvent: In some procedures, pyridine is used as the solvent.[1]

While other tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also act as acid scavengers, pyridine is often preferred for its catalytic role.

4. My final product is difficult to purify. What are the best practices for purification?

Purification of 5'-chloro-5'-deoxyadenosine can be challenging due to its polarity and potential for co-elution with related impurities.

  • Silica Gel Column Chromatography: This is the most common method for purification. A gradient elution starting with a less polar solvent system (e.g., dichloromethane or ethyl acetate) and gradually increasing the polarity with methanol is often effective.[8]

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.

  • Reverse-Phase HPLC: For obtaining highly pure material, preparative reverse-phase HPLC can be employed.

5. How can I confirm the identity and purity of my 5'-chloro-5'-deoxyadenosine?

A combination of analytical techniques is essential for unambiguous characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for assessing purity and can be used to monitor reaction progress.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS provides molecular weight information, confirming the successful incorporation of the chlorine atom.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the final product. Key indicators include the characteristic shifts of the protons on the ribose ring and the chloromethyl group.[8][9]

Experimental Protocols

Protocol 1: Standard 5'-Chlorination of Adenosine using Thionyl Chloride and Pyridine

This protocol is a widely used method for the synthesis of 5'-chloro-5'-deoxyadenosine.[3][4]

Materials:

  • Adenosine

  • Anhydrous Acetonitrile (CH₃CN)

  • Anhydrous Pyridine

  • Thionyl Chloride (SOCl₂)

  • Methanol (MeOH)

  • Aqueous Ammonia (NH₄OH)

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

Procedure:

  • Suspend adenosine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add anhydrous pyridine (approx. 2 equivalents) to the stirred suspension.

  • Add thionyl chloride (approx. 3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1).

  • Once the reaction is complete, carefully add water dropwise to quench the excess thionyl chloride.

  • Remove the acetonitrile under reduced pressure.

  • To the residue, add a solution of aqueous methanolic ammonia and stir at room temperature for 1-2 hours to cleave the 2',3'-O-sulfinyl intermediate.

  • Evaporate the solvent to dryness.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5'-chloro-5'-deoxyadenosine as a solid.

ReagentMolar EquivalentsPurpose
Adenosine1Starting Material
Thionyl Chloride~3Chlorinating Agent
Pyridine~2Acid Scavenger & Catalyst
Methanolic AmmoniaExcessDeprotection of Sulfinyl Intermediate

Protocol 2: 5'-Chlorination using Vilsmeier-Haack Reagent

The Vilsmeier-Haack reagent, formed in situ from SOCl₂ and DMF, can also be used for the 5'-chlorination of nucleosides.[5][10][11]

Materials:

  • Adenosine

  • Anhydrous Dimethylformamide (DMF)

  • Thionyl Chloride (SOCl₂)

  • Sodium Bicarbonate Solution (saturated)

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding thionyl chloride (1.1 equivalents) to anhydrous DMF at 0°C. Stir for 30 minutes.

  • Add adenosine (1 equivalent) to the freshly prepared Vilsmeier reagent.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a stirred solution of saturated sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.

reaction_mechanism Adenosine Adenosine Chlorosulfite 5'-O-Chlorosulfinyl Adenosine Adenosine->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ HCl HCl Intermediate 2',3'-O-Sulfinyl Intermediate Chlorosulfite->Intermediate - HCl Product 5'-Chloro-5'- deoxyadenosine Intermediate->Product + Cl⁻ (SN2) Pyridine Pyridine Pyridine->Intermediate Catalyzes HCl->Pyridine Neutralized by

Caption: Reaction mechanism for the 5'-chlorination of adenosine.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous Conditions?) start->check_reagents check_stoichiometry Verify Stoichiometry (SOCl₂, Pyridine) check_reagents->check_stoichiometry monitor_reaction Monitor Reaction (TLC/HPLC) check_stoichiometry->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction side_products Multiple Side Products? incomplete_reaction->side_products No extend_time Extend Reaction Time or Slightly Increase Temp incomplete_reaction->extend_time Yes adjust_temp Lower Initial Reaction Temperature side_products->adjust_temp Yes purification_issue Purification Difficulty? side_products->purification_issue No extend_time->monitor_reaction adjust_temp->monitor_reaction optimize_chromatography Optimize Chromatography (Solvent System, Gradient) purification_issue->optimize_chromatography Yes end Successful Synthesis purification_issue->end No optimize_chromatography->end

Caption: Troubleshooting workflow for 5'-chlorination of adenosine.

References

  • Google Patents. (n.d.). CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'.
  • Google Patents. (n.d.). EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'.
  • Robins, M. J., Sporns, P., & Muhs, W. H. (1979). Nucleic acid related compounds. 29. Thionyl chloride reactions with adenine nucleosides. Course of nucleophilic displacements an. Canadian Journal of Chemistry, 57(3), 274-282.
  • Seliger, H. (2000). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry.
  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. Retrieved from [Link]

  • Novotny, L., & Stariat, J. (2007). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 441-446.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Reese, C. B. (2000). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry.
  • ResearchGate. (n.d.). (PDF) Nucleic Acid Related Compounds. Part 66. Improved Syntheses of 5′- Chloro-5′-deoxy- and 5′-S-Aryl(or Alkyl)-5′-thionucleosides. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-194.
  • National Institutes of Health. (n.d.). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • PubMed. (1996). Identification of adducts formed in reaction of adenosine with 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone, a bacterial mutagen present in chloride disinfected drinking water. Chemical Research in Toxicology, 9(4), 703-708.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

How to avoid repeated freeze-thaw cycles of 5'-Chloro-5'-deoxyadenosine hydrate solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5'-Chloro-5'-deoxyadenosine hydrate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical nucleoside analog in your experiments. This guide provides in-depth answers to common questions and troubleshooting advice, focusing on the critical aspect of handling solutions to prevent degradation from repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason to avoid repeated freeze-thaw cycles for this compound solutions?

Repeatedly freezing and thawing aqueous or organic solutions of this compound is strongly discouraged because it can lead to the degradation of the compound, thereby affecting its purity, concentration, and experimental performance. The damage is not caused by the temperature change itself, but by the physical and chemical stresses imposed on the solute during the phase transition of the solvent.[1]

The two primary mechanisms of degradation during freeze-thaw cycles are:

  • Cryoconcentration: As the solvent begins to freeze, pure solvent crystals form first, forcing the solute (this compound) into the remaining unfrozen liquid.[2][3] This process, known as cryoconcentration, dramatically increases the local concentration of the compound and any salts or buffers present.[1] This can lead to accelerated rates of hydrolysis or other degradation reactions.

  • pH Shifts: If the solution is buffered, components of the buffer system can crystallize at different rates upon freezing. This can cause significant shifts in the pH of the unfrozen liquid micro-pockets where the compound is concentrated, potentially exposing it to acidic or basic conditions that promote degradation.[4] A stability study on related adenosine nucleosides has shown that they are susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the glycosidic bond to yield adenine or a related purine base.[5]

Q2: How can I tell if my this compound solution has been compromised by freeze-thaw cycles?

Visual inspection is often insufficient to detect degradation. While precipitation or color change are clear indicators of a problem, degradation can occur without any visible signs. The most reliable way to assess the integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A compromised sample may show a decrease in the area of the main peak corresponding to 5'-Chloro-5'-deoxyadenosine and the appearance of new peaks corresponding to degradation products.

Q3: I have already subjected my stock solution to a few freeze-thaw cycles. Can I still use it?

The extent of degradation depends on the number of cycles, the composition of the solvent, and the rate of freezing and thawing. While a single freeze-thaw cycle may not cause significant degradation, it is generally recommended to prepare fresh solutions if you suspect the integrity of your stock has been compromised. For critical experiments, it is always best practice to use a properly stored, single-use aliquot. If you must use a previously frozen stock, consider running a pilot experiment or analytical check to ensure it still performs as expected.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to multiple freeze-thaw cycles of the stock solution.Discard the current stock solution and prepare a new one. Implement a strict aliquoting protocol for all future stock solutions to avoid freeze-thaw cycles.
Precipitate observed upon thawing The concentration of the compound may have exceeded its solubility limit in the cryoconcentrated phase during freezing.Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or degraded. It is recommended to prepare a fresh solution. To avoid this in the future, consider if the initial concentration can be lowered or if a different solvent system is appropriate.
Loss of biological activity The active compound has degraded into inactive byproducts.Confirm degradation via an analytical method like HPLC if possible. Prepare a fresh stock solution from solid material and aliquot it for single use.

Experimental Protocols & Best Practices

To maintain the integrity of your this compound solutions, adhere to the following protocols for storage and handling.

Recommended Storage Conditions
Form Storage Temperature Duration Source
Solid (Hydrate Powder)-20°C≥ 4 years[6]
Solution in Solvent (e.g., DMSO)-80°CUp to 1 year[7]
Protocol 1: Preparation and Aliquoting of a Stock Solution

This protocol is essential for preventing freeze-thaw-induced degradation.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-calculation: Determine the desired concentration and total volume of the stock solution needed. Calculate the required mass of this compound.

  • Dissolution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the required amount and dissolve it in the appropriate volume of solvent (e.g., DMSO) to create your master stock solution.[7] Ensure complete dissolution; sonication may be recommended for some solvents.[7]

  • Aliquoting: Immediately after preparation, dispense the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes. The aliquot volume should be based on the amount typically needed for a single experiment.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -80°C for long-term storage.[7] For frequent use, an aliquot can be stored at 4°C for up to one week.[7]

  • Usage: When an aliquot is needed, remove one tube from the freezer, thaw it completely at room temperature, and use it for your experiment. Discard any unused portion of the thawed aliquot. Do not refreeze.

Visualization of Best Practices

The following workflow diagram illustrates the correct procedure for handling this compound solutions to maintain their integrity.

G cluster_prep Stock Solution Preparation cluster_aliquot Aliquoting (Crucial Step) cluster_storage Storage cluster_use Experimental Use start Start: Solid Compound at -20°C equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Dispense into Single-Use Volumes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes storage_long Long-Term Storage -80°C label_tubes->storage_long storage_short Short-Term Storage (Optional, <1 week) 4°C label_tubes->storage_short thaw Thaw a Single Aliquot storage_long->thaw storage_short->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Recommended workflow for preparing and using aliquots.
Visualization of Degradation Pathway

The following diagram illustrates the potential degradation mechanism of this compound accelerated by freeze-thaw cycles.

G cluster_cycle Freeze-Thaw Cycle cluster_mechanism Degradation Mechanisms cluster_degradation Resulting Degradation start 5'-Chloro-5'-deoxyadenosine in Solution freeze Freezing start->freeze Repeated Cycles thaw Thawing freeze->thaw Repeated Cycles cryo Cryoconcentration: Increased Local Solute & Buffer Salt Concentration freeze->cryo ph_shift pH Shifts: Due to Buffer Crystallization freeze->ph_shift thaw->start Repeated Cycles hydrolysis Accelerated Hydrolysis (Cleavage of Glycosidic Bond) cryo->hydrolysis ph_shift->hydrolysis products Degradation Products (e.g., Adenine Derivatives) hydrolysis->products

Caption: How freeze-thaw cycles can induce degradation.

By implementing these best practices, you can ensure the long-term stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Bitesize Bio. (2022). Freeze-Thaw Cycles and Why We Shouldn't Do It. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the solute when a solution freezes?. Retrieved from [Link]

  • BioPharm International. (2014). Large-Scale Freezing of Biologics: Understanding Protein and Solute Concentration Changes in a Cryovessel—Part 2. Retrieved from [Link]

  • Gniazdowski, M., & Studzian, K. (2002). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Acta Poloniae Pharmaceutica, 59(2), 107-113. Retrieved from [Link]

  • Pikal, M. J., & Shah, S. (2020). Freeze concentration during freezing: How does the maximally freeze concentrated solution influence protein stability?. International journal of pharmaceutics, 589, 119810. Retrieved from [Link]

Sources

Common issues with 5'-Chloro-5'-deoxyadenosine hydrate in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5'-Chloro-5'-deoxyadenosine hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered when using this compound in cell culture experiments. As Senior Application Scientists, we have compiled this information based on established literature and practical lab experience to ensure your experiments are successful.

Introduction to this compound

5'-Chloro-5'-deoxyadenosine (5'-Cl-dA) is a synthetic nucleoside analog of adenosine.[1] In cell culture applications, its primary and most critical role is the disruption of the cellular methylation cycle. It functions as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH), the enzyme responsible for breaking down S-adenosylhomocysteine (SAH).[2][3] Inhibition of SAHH leads to the intracellular accumulation of SAH, which is a potent feedback inhibitor of S-adenosyl-methionine (SAM)-dependent methyltransferases.[2][4] This blockade of methylation affects a wide array of crucial cellular processes, including the methylation of DNA, RNA, proteins, and lipids, making 5'-Cl-dA a valuable tool for studying these pathways in contexts like cancer and virology.[2][5]

However, its potent biological activity and specific chemical properties can present challenges in experimental setups. This guide will address the most common issues to help you generate reliable and reproducible data.

Mechanism of Action: Disrupting the Methylation Cycle

The primary mechanism of 5'-Chloro-5'-deoxyadenosine involves the inhibition of S-adenosylhomocysteine hydrolase (SAHH). The following diagram illustrates this pathway.

Mechanism_of_Action SAM SAM (S-adenosyl-methionine) Universal Methyl Donor Methyltransferase Methyltransferases (DNMTs, PRMTs, etc.) SAM->Methyltransferase Provides methyl group SAH SAH (S-adenosylhomocysteine) Methyltransferase->SAH Produces Methylated_Target Methylated Substrate Methyltransferase->Methylated_Target Catalyzes methylation SAH->Methyltransferase Feedback Inhibition SAHH SAHH (SAH Hydrolase) SAH->SAHH Substrate for Adenosine Adenosine SAHH->Adenosine Homocysteine Homocysteine SAHH->Homocysteine Target Substrate (DNA, Protein, etc.) Target->Methyltransferase Inhibitor 5'-Chloro-5'-deoxyadenosine Inhibitor->SAHH INHIBITS

Caption: Inhibition of SAHH by 5'-Chloro-5'-deoxyadenosine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Its principal mechanism is the inhibition of the S-adenosylhomocysteine hydrolase (SAHH) enzyme.[2][3] This prevents the breakdown of S-adenosylhomocysteine (SAH), causing it to accumulate in the cell. Elevated SAH levels then potently inhibit SAM-dependent methyltransferases, which are essential for the methylation of DNA, RNA, and proteins.[2][4] This disruption of the methylation cycle is the basis for its biological effects.

Q2: How should I properly store the compound to ensure its stability?

Proper storage is critical for experimental reproducibility.

  • Powder: The solid hydrate form is stable for at least four years when stored at -20°C.[6][7] It should be protected from light and moisture.[8]

  • Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to a year.[9] For frequent use, a small aliquot can be stored at 4°C for up to one week, but preparing fresh solutions is always recommended for maximum efficacy.[9]

Q3: What is the best solvent to use for preparing a stock solution?

This compound is practically insoluble in water and aqueous buffers like PBS.[10] Therefore, an organic solvent is required.

  • DMSO and DMF are the recommended solvents for preparing high-concentration stock solutions.[6][9]

  • Ethanol can also be used, but the solubility is significantly lower.[6][9]

For cell culture, DMSO is the most common choice. Prepare a high-concentration stock (e.g., 25-80 mM) and then dilute it into your culture medium for your final working concentration.

Q4: What is a typical working concentration for cell culture experiments?

The optimal working concentration is highly dependent on the cell line and the duration of the experiment. Due to its potent effect on methylation, concentrations can range from low micromolar (µM) to high nanomolar (nM). It is essential to perform a dose-response curve for your specific cell line to determine the IC50 value and the optimal concentration that yields the desired biological effect without causing excessive, non-specific cytotoxicity.

Troubleshooting Guides

This section addresses specific, complex problems that users may encounter during their experiments.

Problem 1: Compound Precipitation in Culture Medium

Q: My this compound is precipitating after I add it to my cell culture medium. What's wrong and how can I prevent this?

A: This is the most common issue and is almost always due to the compound's poor aqueous solubility.[10] The organic solvent keeps it dissolved in the stock solution, but when diluted into the aqueous medium, it can crash out if not done correctly.

Root Causes & Solutions:

  • Final Solvent Concentration is Too Low: The most critical factor is the final concentration of the organic solvent (e.g., DMSO) in the culture medium. For most cell lines, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[9] However, this low percentage may not be sufficient to keep the compound in solution if your working concentration of 5'-Cl-dA is high.

  • Improper Dilution Technique: Adding a small volume of highly concentrated stock directly into a large volume of cold medium can cause localized precipitation.

Step-by-Step Protocol for Solubilization:

  • Prepare a High-Concentration Stock: Dissolve the 5'-Cl-dA powder in 100% DMSO to a concentration of 25-80 mM. Sonication is recommended to ensure it is fully dissolved.[9]

  • Perform Serial Dilutions: Create intermediate dilutions of your stock solution in 100% DMSO if necessary. This is useful if your final working concentrations are very low.

  • Pre-warm the Culture Medium: Use culture medium that has been warmed to 37°C. Compounds are generally more soluble at higher temperatures.

  • Dilute into Medium: Pipette the required volume of your DMSO stock solution directly into the pre-warmed medium. Immediately mix thoroughly by vortexing or pipetting up and down vigorously to ensure rapid and even dispersion.

  • Visual Inspection: Before adding the medium to your cells, hold it up to the light to ensure no precipitate has formed. If you see cloudiness or crystals, the solution is not usable.

Data Summary: Solubility Information

SolventMaximum ConcentrationReference
DMSO25 mg/mL (~82 mM)[6][9]
DMF30 mg/mL (~99 mM)[6][9]
Ethanol0.5 mg/mL (~1.65 mM)[6][9]
DMF:PBS (pH 7.2) (1:3)0.25 mg/mL (~0.82 mM)[6][9]
Problem 2: High Cell Death or Unexpected Cytotoxicity

Q: I'm observing high levels of cell death even at what I believe are low concentrations. Why is this happening and how can I determine a non-toxic dose?

A: Significant cytotoxicity is an expected outcome of inhibiting global methylation, as it disrupts fundamental cellular processes.[5] However, to study specific pathways, you need to find a concentration that inhibits methylation without causing rapid, widespread cell death.

Root Causes & Solutions:

  • Cell Line Sensitivity: Different cell lines have vastly different sensitivities to methylation inhibitors. For example, the p53 status of a cell line can alter its response to SAHH inhibition.[5] A dose that is optimal in one line may be highly toxic in another.

  • Solvent Toxicity: Ensure your final DMSO concentration is below 0.1%. Always include a "vehicle control" (medium with the same final concentration of DMSO but without the compound) in your experiments to confirm the solvent is not the cause of toxicity.

  • Experiment Duration: The longer the incubation period, the more pronounced the cytotoxic effects will be. A 72-hour exposure will likely require a lower concentration than a 24-hour exposure.

Experimental Protocol: Determining Optimal Working Concentration via MTT Assay

This protocol allows you to determine the dose-dependent effect of 5'-Cl-dA on cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a range of 5'-Cl-dA concentrations (e.g., from 100 µM down to 1 nM) in your culture medium. Remember to keep the final DMSO concentration constant across all wells, including the vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 5'-Cl-dA. Include a "vehicle control" (DMSO only) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value. Choose a working concentration for future experiments that is below the IC50 and gives the desired biological effect (e.g., IC20).

Problem 3: Inconsistent Results or No Observable Effect

Q: My results are not reproducible, or I'm not seeing the expected downstream effects of methylation inhibition. What are the possible causes?

A: This can be a frustrating issue stemming from either chemical/technical problems or biological complexity.

Troubleshooting_Workflow Start Inconsistent or No Effect Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Protocol Step 2: Review Protocol Check_Compound->Check_Protocol No Storage Improper Storage? (Degraded Compound) Check_Compound->Storage Yes Check_Biology Step 3: Assess Biological System Check_Protocol->Check_Biology No Solubility Solubility Issue? (Precipitation) Check_Protocol->Solubility Yes Concentration Incorrect Concentration? Check_Protocol->Concentration Yes Controls Controls Missing/Failed? Check_Protocol->Controls Yes Cell_Line Cell Line Resistant? Slow Turnover? Check_Biology->Cell_Line Yes Assay Downstream Assay Not Sensitive? Check_Biology->Assay Yes Solution_Storage Action: Use fresh powder or new stock aliquot. Storage->Solution_Storage Solution_Solubility Action: Re-optimize solubilization protocol. Solubility->Solution_Solubility Solution_Concentration Action: Re-run dose-response. Verify calculations. Concentration->Solution_Concentration Solution_Controls Action: Include positive control (e.g., another SAHH inhibitor). Controls->Solution_Controls Solution_Cell_Line Action: Increase incubation time or concentration. Test new cell line. Cell_Line->Solution_Cell_Line Solution_Assay Action: Use a more direct assay for methylation. Assay->Solution_Assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Causes & Solutions:

  • Compound Degradation: If stock solutions were stored improperly (e.g., at 4°C for months) or subjected to multiple freeze-thaw cycles, the compound may have degraded.

    • Solution: Use a fresh aliquot of your stock solution or, if in doubt, prepare a new stock solution from the powder.

  • Sub-optimal Concentration: The concentration used may be too low to elicit a measurable response in your specific cell line and assay.

    • Solution: Re-evaluate your dose-response curve. Confirm that the concentration you are using is sufficient to inhibit methylation without causing widespread death.

  • Slow Biological Turnover: The effect of methylation inhibition can take time to manifest. If you are looking at the expression of a very stable protein, you may not see a change even if its gene's methylation status has changed.

    • Solution: Increase the duration of your experiment. Consider assaying a more direct and rapid marker of methylation inhibition, such as global DNA methylation levels or the methylation status of a specific histone mark.

  • Off-Target Effects: 5'-Cl-dA is also known to be a potent agonist for the adenosine A1 receptor.[1][11] Depending on your cell type and the pathways you are studying, the observed effects could be partially or wholly due to A1 receptor activation rather than methylation inhibition.

    • Solution: To confirm that your results are due to SAHH inhibition, use a structurally different SAHH inhibitor as a positive control. Additionally, you can co-treat cells with a specific A1 receptor antagonist to see if it reverses the effect.

By systematically addressing these common issues, you can enhance the reliability and success of your cell culture experiments with this compound.

References

  • Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • What are SAHH inhibitors and how do they work? (2024, June 25). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic. (2021, March 25). Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]

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  • 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. (2018, October 17). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

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Technical Support Center: The Impact of pH on 5'-Chloro-5'-deoxyadenosine Hydrate Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-5'-deoxyadenosine hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and integrity of this crucial nucleoside analog in your experiments. Understanding the profound impact of pH on the stability of this compound is fundamental to achieving reliable and reproducible results. This guide offers a series of frequently asked questions, troubleshooting advice, and validated protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pH stability so critical?

5'-Chloro-5'-deoxyadenosine is a synthetic analog of the natural nucleoside adenosine, where the hydroxyl group at the 5' position of the ribose sugar is replaced by a chlorine atom.[1][2] The "hydrate" form indicates that water molecules are incorporated into its crystalline structure. This compound serves as a key intermediate and substrate in various biochemical studies, including as a substrate for 5'-methylthioadenosine phosphorylase (MTAP), an enzyme relevant in cancer research.[1][3]

The stability of this molecule is paramount because its chemical integrity directly impacts its function in experimental systems. The most vulnerable point in its structure to pH-mediated degradation is the N-glycosidic bond, which links the adenine base to the ribose sugar. Cleavage of this bond, a process known as hydrolysis, renders the molecule inactive for its intended biological purpose. Therefore, maintaining an appropriate pH is the single most critical factor in preventing experimental artifacts and ensuring the validity of your data.

Q2: What is the primary degradation pathway for this compound, and how does pH influence it?

The primary degradation pathway is the acid-catalyzed hydrolysis of the N-glycosidic bond.[4][5][6] This reaction is significantly accelerated under acidic conditions (low pH).

  • Mechanism of Acid Hydrolysis: In an acidic solution, the purine ring of adenosine can become protonated. This protonation makes the adenine base a better "leaving group."[6][7] Subsequently, a water molecule can attack the anomeric carbon (C1') of the ribose sugar, leading to the cleavage of the N-glycosidic bond.[4][5] The rate-limiting step is the cleavage of this linkage, which results in the formation of a carbocation intermediate that then reacts with water.[4]

  • At Neutral to Slightly Alkaline pH: The molecule is generally more stable. While hydrolysis can still occur, the rate is significantly slower. Studies on the parent compound, adenosine, show it is stable for extended periods in neutral solutions like 0.9% sodium chloride and 5% dextrose.[8][9][10][11]

  • Under Strongly Alkaline Conditions (High pH): While acid hydrolysis is the primary concern, very high pH can also promote degradation, potentially through different mechanisms affecting the ribose or adenine rings. However, for most biological applications, acidic degradation is the more immediate and common issue.

Below is a diagram illustrating the key chemical vulnerability of the molecule.

cluster_molecule 5'-Chloro-5'-deoxyadenosine Structure cluster_attack Mechanism of Degradation structure N_Glycosidic_Bond H_plus H⁺ (Acidic pH) H_plus->N_Glycosidic_Bond Protonates Purine Ring H2O H₂O H2O->N_Glycosidic_Bond Nucleophilic Attack Degradation Degradation Products (Adenine + Chlorinated Ribose) N_Glycosidic_Bond->Degradation Cleavage

Caption: Vulnerability of the N-glycosidic bond to acid hydrolysis.

Q3: What is the recommended pH range for storing and using solutions of this compound?

Based on the stability profile of related nucleosides, the optimal pH range for both short-term use and long-term storage of aqueous solutions is pH 6.0 to 8.0 . A neutral pH of ~7.0 to 7.5 is generally the safest.

pH RangeExpected StabilityPrimary RiskRecommendation
< 5.0 Very Low Rapid acid-catalyzed hydrolysis of the N-glycosidic bond.AVOID. Use of acidic buffers will lead to rapid degradation and unreliable results.
5.0 - 6.0 Moderate Increased rate of hydrolysis compared to neutral pH.Use for short durations only if experimentally necessary. Always prepare fresh.
6.0 - 8.0 High Minimal degradation.RECOMMENDED for dissolution, storage, and experimental use.
> 8.0 Moderate to High Potential for base-catalyzed degradation, though generally less rapid than acid hydrolysis.Generally safe, but neutral pH is preferred unless alkaline conditions are required.

This table provides a qualitative summary based on established principles of nucleoside chemistry.

Q4: Which common laboratory buffers are safe to use?

When preparing solutions, the choice of buffer is as critical as the final pH.

  • Recommended Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.2-7.4: An excellent choice for most biological applications.

    • HEPES (pH 6.8-8.2): A common zwitterionic buffer used in cell culture that is compatible.

    • Tris-HCl (pH 7.0-9.0): Widely used and generally safe, but ensure the final pH is adjusted to the neutral range.

  • Buffers to Use with Caution:

    • Citrate or Acetate Buffers: These are typically used in the acidic range (pH 3-6) and should be avoided unless the experiment absolutely requires a low pH and the solution is used immediately after preparation. Be aware that significant degradation is likely.

Always verify the final pH of your solution after dissolving the compound, as the compound itself can slightly alter the pH.

Troubleshooting Guide

Problem: My experimental results are inconsistent, or I'm observing a loss of compound activity over time.

Possible Cause: This is a classic sign of compound degradation. If the stock solution was prepared in a non-optimal pH buffer or stored improperly, the concentration of the active compound will decrease over time.

Solution Pathway:

  • Verify Stock Solution pH: Use a calibrated pH meter to check the pH of your stock solution and any experimental buffers.

  • Review Preparation Protocol: Was the compound dissolved in unbuffered water? The pH of deionized water can be slightly acidic due to dissolved CO₂. Always use a well-buffered solution in the recommended pH 6.0-8.0 range.

  • Implement a Stability Test: Perform a simple time-course experiment. Prepare a fresh solution and measure its activity or concentration via HPLC. Then, store the solution under your standard conditions and re-assay at regular intervals (e.g., 24h, 48h, 1 week). A drop in the main peak area on the chromatogram alongside the appearance of new peaks is indicative of degradation.

  • Prepare Fresh Solutions: For the most sensitive experiments, it is best practice to prepare solutions fresh from solid material on the day of use.

Problem: I see an unexpected peak in my HPLC or LC-MS analysis.

Possible Cause: An extra peak, particularly one that grows over time, is likely a degradation product. In the case of 5'-Chloro-5'-deoxyadenosine, the most probable degradation product is free adenine resulting from the hydrolysis of the N-glycosidic bond.

Troubleshooting Steps:

  • Characterize the Peak: If using LC-MS, determine the mass of the unexpected peak. The molecular weight of adenine is 135.13 g/mol . A peak corresponding to this mass is strong evidence of hydrolysis.

  • Conduct a Forced Degradation Study: Intentionally degrade a small sample of your compound to confirm the identity of the degradant peak.

    • Take a small aliquot of your compound solution.

    • Add a dilute acid (e.g., 0.1 M HCl) to lower the pH to ~2.

    • Incubate at a slightly elevated temperature (e.g., 40-60°C) for a few hours.[12]

    • Analyze the sample by HPLC. The peak corresponding to the degradation product should be significantly larger. This confirms its identity and validates your analytical method's ability to detect degradation.[13][14]

  • Optimize Analytical Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from its potential degradants.[15] A gradient reversed-phase method is typically effective for separating nucleosides and their bases.[16][17]

Experimental Protocol: pH Stability Assessment Workflow

This protocol provides a robust, self-validating system for determining the stability of this compound under your specific experimental conditions.

Objective: To quantify the rate of degradation of this compound at different pH values over time using HPLC-UV.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Buffer reagents (e.g., phosphate, citrate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • HPLC system with a UV detector (set to ~258-260 nm)[18][19] and a suitable C18 column

Workflow Diagram:

cluster_incubation 4. Incubation prep_stock 1. Prepare Concentrated Stock Solution (e.g., in DMSO or neutral buffer) prep_samples 3. Dilute Stock into Each pH Buffer (Final concentration ~50 µg/mL) prep_stock->prep_samples prep_buffers 2. Prepare Buffers (e.g., pH 3, 5, 7.4, 9) prep_buffers->prep_samples T0 T=0 (Immediate Analysis) prep_samples->T0 T24 T=24h analysis 5. HPLC Analysis (Quantify parent peak area) T0->analysis Aliquot T48 T=48h T24->analysis Aliquot T_final T=1 week T48->analysis Aliquot T_final->analysis Aliquot data 6. Data Analysis (Plot % Remaining vs. Time for each pH) analysis->data

Caption: Workflow for conducting a pH stability study.

Step-by-Step Procedure:

  • Prepare a Primary Stock Solution: Dissolve a precisely weighed amount of this compound in a small volume of a stable solvent like DMSO or a neutral (pH 7.4) aqueous buffer to create a concentrated stock (e.g., 10 mg/mL).[18][20]

  • Prepare pH Buffers: Prepare a series of buffers covering the desired pH range. For example:

    • pH 3.0 (Citrate buffer)

    • pH 5.0 (Acetate buffer)

    • pH 7.4 (Phosphate buffer)

    • pH 9.0 (Tris or Borate buffer)

  • Prepare Study Samples: Dilute the primary stock solution into each of the prepared buffers to a final working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Time Point Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each pH sample into the HPLC system. This serves as your 100% or initial concentration baseline for each condition.

  • Incubate Samples: Store the remaining volumes of each sample at a controlled temperature (e.g., room temperature or 37°C). Protect from light to avoid potential photodegradation.

  • Subsequent Time Point Analysis: At predetermined intervals (e.g., 4, 8, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each pH sample and analyze it by HPLC.

  • Data Analysis:

    • For each sample at each time point, record the peak area of the intact 5'-Chloro-5'-deoxyadenosine.

    • Calculate the percentage of the compound remaining at each time point relative to its T=0 measurement (% Remaining = (Area_Tx / Area_T0) * 100).

    • Plot "% Remaining" versus "Time" for each pH condition. This will visually and quantitatively demonstrate the stability profile of the compound.

By following this guide, you can confidently handle this compound, troubleshoot potential issues, and generate high-quality, reproducible data in your research.

References

  • ChemBK. (2024). 5'-Chloro-5'-deoxyadenosine. Retrieved from ChemBK.com. [Link]

  • PubChem. 5'-Chloro-5'-deoxyadenosine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidic hydrolysis mechanism of a glycosidic bond. Retrieved from [Link]

  • Fiveable. (n.d.). Glycosidic bonds. Organic Chemistry II. Retrieved from [Link]

  • Timell, T. E. (1964). The acid hydrolysis of glycosides: I. General conditions and the effect of the nature of the aglycone. Canadian Journal of Chemistry, 42(6), 1456-1472. [Link]

  • Gehrke, C. W., Kuo, K. C., Davis, G. E., Suits, R. D., Waalkes, T. P., & Borek, E. (1978). HPLC Analysis of tRNA‐Derived Nucleosides. Journal of Chromatography B: Biomedical Sciences and Applications, 150(2), 455-476. [Link]

  • Khan Academy. Glycosidic bond. Carbohydrates. Retrieved from [Link]

  • Schramm, V. L. (2018). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. Journal of Biological Chemistry, 293(38), 14647-14657. [Link]

  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Szafraniec, J., Antosik, A., Wesołowski, M., & Krause, A. (2015). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 115, 203-211. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. Journal of Pharmaceutical Sciences and Research, 5(12), 269-273. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. Retrieved from [Link]

  • Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. [Link]

  • Wolfe, J. L., & Thoma, L. A. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. American Journal of Health-System Pharmacy, 68(15), 1428-1431. [Link]

  • Scribd. (n.d.). Adenosine Solution Stability Study. Retrieved from [Link]

  • ResearchGate. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Hospital Pharmacy, 47(10), 783-786. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 2(1), 1-4. [Link]

  • Wang, Y., et al. (2023). Biodegradation of Inosine and Guanosine by Bacillus paranthracis YD01. MDPI. [Link]

  • Notari, R. E., & DeYoung, J. L. (1975). Substituent effects on degradation rates and pathways of cytosine nucleosides. Journal of Pharmaceutical Sciences, 64(7), 1148-1156. [Link]

  • Sapphire North America. 5'-chloro-5'-Deoxyadenosine (hydrate). Product Page. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Nucleoside structure promotes the degradation of antiviral drugs in simulated sunlight-activated periodate system. Separation and Purification Technology, 376, 133922. [Link]

  • National Institutes of Health. (n.d.). pH-dependent DNA degradation pathways for adeno-associated virus gene therapy. Molecular Therapy - Methods & Clinical Development. [Link]

  • Kirmes, S., et al. (2024). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Journal of Forensic Sciences. [Link]

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Preventing degradation of 5'-Chloro-5'-deoxyadenosine hydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-5'-deoxyadenosine hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this essential nucleoside analog in aqueous solutions. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

Introduction to this compound Stability

5'-Chloro-5'-deoxyadenosine (ClDA) is a key intermediate in biosynthesis and a valuable tool in drug discovery. However, like many nucleoside analogs, its stability in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental results. The primary degradation pathway for ClDA in aqueous media is the hydrolysis of the N-glycosidic bond, which connects the adenine base to the ribose sugar. This process is significantly influenced by factors such as pH, temperature, and exposure to light. Understanding and controlling these factors is paramount to preventing the degradation of this compound.

The hydrolysis of the N-glycosidic bond in 5'-Chloro-5'-deoxyadenosine results in the formation of adenine and 5-chloro-5-deoxyribose. This degradation follows pseudo-first-order kinetics, and its rate is highly dependent on the pH of the solution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

The main cause of degradation is the acid-catalyzed hydrolysis of the N-glycosidic bond. This reaction cleaves the molecule into adenine and 5-chloro-5-deoxyribose, leading to a loss of biological activity.

Q2: How does pH affect the stability of my this compound solution?

The stability of this compound is highly pH-dependent. Acidic conditions (low pH) significantly accelerate the rate of hydrolysis. Therefore, it is crucial to maintain a neutral or slightly basic pH for your aqueous solutions to ensure the compound's integrity. While a comprehensive study on 5'-Chloro-5'-deoxyadenosine is not publicly available, a study on the related compound 2-chloro-2'-deoxyadenosine demonstrated a half-life of only 1.6 hours at pH 2 and 37°C, highlighting the instability of similar compounds in acidic environments.[2]

Q3: What is the recommended solvent for preparing stock solutions?

For long-term storage, it is recommended to prepare stock solutions in anhydrous organic solvents such as DMSO, DMF, or ethanol.[3][4] These stock solutions should be stored at -20°C or -80°C. For aqueous experimental solutions, it is best to make fresh dilutions from the organic stock solution into an appropriate aqueous buffer immediately before use.

Q4: Can I store aqueous solutions of this compound?

Short-term storage of aqueous solutions at 4°C for a few hours may be acceptable if the pH is maintained in the neutral to slightly basic range. However, for any extended period, it is strongly advised to prepare fresh solutions from a frozen organic stock. If short-term storage is necessary, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Q5: Is this compound sensitive to light?

While specific photostability studies on this compound are limited, it is a general best practice for nucleoside analogs to be protected from light to prevent potential photodegradation.[5] Therefore, it is recommended to store solutions in amber vials or tubes wrapped in aluminum foil.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in aqueous solutions.

Issue 1: Inconsistent or lower-than-expected biological activity in my assay.

  • Potential Cause: Degradation of the compound due to improper solution preparation or storage.

  • Troubleshooting Steps:

    • Verify Solution pH: Immediately check the pH of your experimental buffer. If it is acidic, this is a likely cause of degradation. Prepare a fresh solution using a buffer with a pH between 7.0 and 8.0.

    • Prepare Fresh Solutions: Discard the old aqueous solution and prepare a new one from your frozen organic stock immediately before your experiment.

    • Evaluate Buffer Components: Ensure that your buffer components are stable and do not create an acidic microenvironment over time. Phosphate or HEPES buffers are generally suitable choices.[6]

Issue 2: Appearance of unknown peaks in my HPLC or LC-MS analysis.

  • Potential Cause: Formation of degradation products, primarily adenine.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Prepare a fresh aqueous solution of this compound and immediately inject it into your chromatography system to establish a reference chromatogram.

    • Compare with Degraded Sample: Analyze your problematic sample and compare the chromatogram to the fresh standard. The appearance of an earlier eluting peak corresponding to adenine is a strong indicator of degradation.

    • Optimize Storage of Analytical Samples: If samples are queued for analysis, ensure they are stored at a low temperature (e.g., 4°C in an autosampler) and for the shortest possible time.

Issue 3: Variability in results between different experimental days.

  • Potential Cause: Inconsistent solution preparation or storage practices.

  • Troubleshooting Steps:

    • Standardize Solution Preparation Protocol: Implement a strict, standardized protocol for preparing your aqueous solutions of this compound. This should include the type of buffer, final pH, and the time between preparation and use.

    • Aliquot Stock Solutions: To avoid degradation from multiple freeze-thaw cycles, aliquot your organic stock solution into single-use volumes.

    • Document Everything: Maintain a detailed record of solution preparation, including dates, pH measurements, and storage conditions, to help identify potential sources of variability.

Quantitative Data Summary

The stability of this compound is critically dependent on pH and temperature. The table below summarizes the key stability characteristics.

ParameterConditionObservationReference
Degradation Pathway Aqueous SolutionHydrolysis of the N-glycosidic bond[1]
Primary Degradation Product HydrolysisAdenine[1]
Kinetics HydrolysisPseudo-first-order[1]
pH Stability pH 2-10Stable at neutral and basic pH; unstable at acidic pH[1][2]
Temperature Stability 40, 60, 80 °CDegradation rate increases with temperature[1]
Recommended Storage (Solid) --20°C, protect from light and moisture[7]
Recommended Storage (Organic Stock) DMSO, DMF, Ethanol-20°C to -80°C[3][4]

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of this compound

  • Prepare a Stock Solution: Dissolve the solid this compound in anhydrous DMSO to a concentration of 10-50 mM.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.

  • Prepare Working Buffer: Prepare a suitable aqueous buffer, such as 100 mM sodium phosphate or HEPES, and adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter.

  • Prepare Fresh Aqueous Solution: Immediately before the experiment, thaw a single aliquot of the DMSO stock solution. Dilute the stock solution to the desired final concentration in the prepared aqueous buffer.

  • Verify pH: After dilution, verify that the final pH of the aqueous solution is within the desired range (7.0-8.0).

  • Use Immediately: Use the freshly prepared aqueous solution in your experiment without delay.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to separate 5'-Chloro-5'-deoxyadenosine from its primary degradation product, adenine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: Linear gradient to 50% B

    • 15-20 min: 50% B

    • 20-21 min: Linear gradient to 5% B

    • 21-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

This is a general method and may require optimization for your specific instrumentation and sample matrix.[8][9]

Visualizations

Degradation_Pathway ClDA 5'-Chloro-5'-deoxyadenosine Adenine Adenine ClDA->Adenine Hydrolysis of N-glycosidic bond Deoxyribose 5-Chloro-5-deoxyribose ClDA->Deoxyribose H2O H₂O (Acidic Conditions) H2O->ClDA

Caption: Hydrolytic degradation pathway of 5'-Chloro-5'-deoxyadenosine.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment & Analysis cluster_qa Quality Assurance start Solid ClDA Hydrate stock Prepare Organic Stock (e.g., DMSO) start->stock aliquot Aliquot & Store at -80°C stock->aliquot working Prepare Fresh Aqueous Solution in Buffer (pH 7.0-8.0) aliquot->working experiment Immediate Use in Experiment working->experiment hplc Stability-Indicating HPLC Analysis working->hplc check_ph Verify Final pH working->check_ph fresh_standard Run Fresh Standard hplc->fresh_standard

Caption: Recommended workflow for handling 5'-Chloro-5'-deoxyadenosine.

References

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. 2024. Available from: [Link]

  • Tarasiuk A, Skierski J, Kazimierczuk Z. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Arch Immunol Ther Exp (Warsz). 1994;42(1):13-5.
  • Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. 2021. Available from: [Link]

  • Singh R, Kumar S. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Pharm Sci Emerg Drugs. 2018;6(1):1-4.
  • Aman W, Thoma K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie. 2003;58(12):877-80.
  • Alsante KM, et al. Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharm Tech. 2003;27(6):48-58.
  • Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Bajaj S, et al. Forced Degradation Studies. MedCrave. 2016;3(6):387-390.
  • Baertschi SW, et al. Forced Degradation – A Review. J Pharm Sci. 2022;111(11):2943-2963.
  • Novotny L, et al. Stability study of selected adenosine nucleosides using LC and LC/MS analyses. J Pharm Biomed Anal. 2003;31(6):1221-8.
  • Calbiochem. Buffers. Available from: [Link]

  • Testa MP, et al. Screening Assay for Oxidative Stress in a Feline Astrocyte Cell Line, G355-5. J Vis Exp. 2012;(62):e2841.
  • Joubert E, et al. A Standardised Exercise Protocol to Induce Oxidative Stress in Humans: Validation with a Dietary Polyphenol Intervention. Antioxidants (Basel). 2018;7(10):138.
  • Kiessling P, et al. Development and validation of a high-performance liquid chromatography assay and a capillary electrophoresis assay for the analysis of adenosine and the degradation product adenine in infusions. J Pharm Biomed Anal. 2004;36(3):535-9.
  • Wang Z, et al. Adenosine Analogues as Selective Inhibitors of Glyceraldehyde-3-phosphate Dehydrogenase of Trypanosomatidae via Structure-Based Drug Design. J Med Chem. 2001;44(6):915-26.
  • González-López M, et al. New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. Antioxidants (Basel). 2021;10(3):441.
  • Radkov A. Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. 2022. Available from: [Link]

  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. Available from: [Link]

  • Nemkov T, et al. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry. Metabolites. 2021;11(1):49.
  • Wu C-H, et al. Alterations in Adenylate Nucleotide Metabolism and Associated Lipid Peroxidation and Protein Oxidative Damage in Rat Kidneys Under Combined Acetaminophen Toxicity and Protein Deficiency. Int J Mol Sci. 2019;20(18):4566.
  • Liliemark J, et al. On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans. Cancer Res. 1991;51(20):5582-6.
  • JOVE. Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5 l Protocol Preview. 2022. Available from: [Link]

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Best practices for handling and weighing 5'-Chloro-5'-deoxyadenosine hydrate powder

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5'-Chloro-5'-deoxyadenosine hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for the accurate handling and weighing of this sensitive nucleoside analog.[1][2] The inherent properties of this compound, particularly its hygroscopicity, necessitate meticulous technique to ensure experimental reproducibility and integrity.[3][4]

Section 1: Understanding the Compound

Q1: What is this compound and why is its physical state important?

This compound is a nucleoside analog, a synthetic variation of the naturally occurring nucleoside adenosine.[1][2][5] It serves as a crucial substrate in various biochemical pathways, including the biosynthesis of certain natural products.[1][2] The "hydrate" designation indicates that water molecules are incorporated into its crystalline structure. This makes the compound hygroscopic, meaning it can readily absorb moisture from the atmosphere.[3] This property is the primary challenge in its handling and weighing, as absorbed water will alter the actual mass of the active compound, leading to significant errors in concentration calculations.[4][6]

PropertyValue/DescriptionSource
Molecular Formula C10H12ClN5O3 • xH2O[2]
Molecular Weight (Anhydrous) 285.69 g/mol [7]
Physical Form Crystalline solid[2]
Storage Temperature -20°C, [1][2]
Key Sensitivity Hygroscopic (moisture sensitive)[3]

Section 2: Best Practices for Weighing

This section details the critical steps and environmental controls necessary for obtaining accurate measurements of this compound.

Q2: My weight readings for the powder are unstable and consistently increasing. What's happening?

This is a classic sign of moisture absorption by a hygroscopic compound.[6][8] As the powder sits on the balance pan, it is actively pulling water vapor from the surrounding air, causing the mass to climb. To obtain an accurate weight, you must minimize the compound's exposure to ambient air.

Causality: The polar nature of the molecule and its crystalline structure create an affinity for water molecules, leading to rapid hydration upon exposure to humidity.

Q3: What is the ideal environment for weighing this powder?

The most reliable method for weighing a hygroscopic substance like this compound is within a controlled atmosphere, such as a nitrogen-filled glovebox.[9][10][11] A glovebox provides an inert, low-humidity environment that prevents moisture uptake.[10][12]

If a glovebox is unavailable, you must work quickly and efficiently in an area with the lowest possible humidity. A room with a dedicated dehumidifier is a viable alternative.[13] Placing a desiccant inside the balance's draft shield can also help to create a localized dry environment.[13]

Workflow for Weighing Hygroscopic Compounds:

G cluster_prep Preparation cluster_weigh Weighing (Controlled Environment) cluster_post Post-Weighing A Equilibrate compound to room temperature in a desiccator B Calibrate analytical balance A->B C Place weigh boat on balance and tare B->C D Quickly transfer an approximate amount of powder to boat C->D E Close draft shield immediately D->E F Record stabilized weight reading E->F G Immediately transfer weighed powder to receiving vessel F->G H Seal the stock reagent bottle G->H I Clean balance and surrounding area H->I

Caption: Workflow for accurate weighing of hygroscopic powders.

Q4: I don't have a glovebox. What is the best standard operating procedure (SOP) for weighing?

Protocol: Rapid Weighing by Difference

This technique minimizes exposure time and is the preferred method outside of a controlled atmosphere.

  • Preparation:

    • Allow the sealed container of this compound to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation from forming on the cold container.

    • Ensure your analytical balance is calibrated and level.[14][15][16][17]

    • Prepare your receiving vessel (e.g., a vial or flask) and have it ready next to the balance.

  • Weighing:

    • Place the sealed stock bottle of the compound on the balance and record the mass.

    • Remove the bottle from the balance.

    • Quickly open the bottle and use a clean, dry spatula to transfer a small amount of powder into your receiving vessel.

    • Immediately reseal the stock bottle.

    • Place the stock bottle back on the balance and record the new, lower mass.

  • Calculation:

    • The difference between the initial and final mass of the stock bottle is the exact amount of powder you have transferred.

Expert Tip: This "weighing by difference" method is superior to direct weighing on a weigh boat because the powder is only exposed to the atmosphere for a few seconds during the transfer.

Section 3: Troubleshooting Common Issues

This section addresses specific problems that may arise during your experiments.

Q5: My weight readings are drifting or fluctuating wildly, and it doesn't seem to be just moisture. What else could be the cause?

Unstable readings can also be caused by electrostatic charges, especially with fine, dry powders.[18][19][20] Static electricity can exert forces on the weighing pan, leading to erroneous and non-repeatable measurements.[18][19][20]

Troubleshooting Steps for Electrostatic Effects:

  • Use an Anti-Static Gun/Ionizer: These devices emit ions that neutralize static charges on the powder and weighing vessel.[21][22] This is the most effective solution.

  • Increase Humidity: While counterintuitive for a hygroscopic compound, slightly increasing the room humidity (to around 40-50%) can help dissipate static charges.[21] This requires a careful balance to avoid significant moisture uptake.

  • Use Anti-Static Weigh Boats: These are made from materials that reduce the buildup of static electricity.

  • Ensure Proper Grounding: Make sure the analytical balance is properly grounded according to the manufacturer's instructions.

G A Inaccurate Weight B Moisture Absorption A->B C Electrostatic Charge A->C D Vibration/ Air Currents A->D E Improper Calibration A->E F Use Glovebox or Work Quickly B->F Solution G Use Anti-Static Ionizer C->G Solution H Use Anti-Vibration Table D->H Solution I Perform Daily Calibration E->I Solution

Caption: Common causes of weighing errors and their solutions.

Q6: I need to weigh a very small amount (e.g., <5 mg). My balance isn't accurate at that level. What should I do?

Directly weighing very small masses of a sensitive powder is prone to large relative errors. The recommended best practice is to create a stock solution.[9]

Protocol: Preparing a Stock Solution

  • Accurately weigh a larger, more manageable quantity of the powder (e.g., 10 mg) using the "weighing by difference" method described in Q4.

  • Dissolve this powder in a precise volume of a suitable, anhydrous solvent (e.g., DMSO) to create a stock solution of a known concentration.[1][2]

  • You can then accurately dispense very small amounts of the compound by pipetting a specific volume of the stock solution.

Example Calculation:

  • Mass weighed: 10.2 mg

  • Solvent volume: 5.00 mL of DMSO

  • Concentration: 10.2 mg / 5.00 mL = 2.04 mg/mL

To get 0.5 mg of the compound, you would simply use 0.245 mL (245 µL) of your stock solution. This volumetric transfer is far more accurate than trying to weigh 0.5 mg of a hygroscopic powder.[9]

Q7: What are the best practices for cleaning and maintaining the analytical balance to ensure accuracy?

A clean and well-maintained balance is fundamental to accurate weighing.[14][15][16][17]

  • Daily Cleaning: Before and after each use, gently remove any powder residue from the weighing pan and the inside of the draft shield using a soft brush.[17][23]

  • Thorough Cleaning: For spills, use a lint-free cloth lightly dampened with a mild solvent (like 70% ethanol), ensuring no liquid enters the internal components of the balance.[17]

  • Calibration: Perform routine calibrations according to your lab's SOPs.[14][15][16] A daily check with a certified weight is highly recommended, especially before critical measurements.[14][24]

  • Environment: Keep the balance in a location free from vibrations, drafts, and significant temperature fluctuations.[14][23][24][25]

Section 4: Frequently Asked Questions (FAQs)

  • Q: How should I store the stock bottle of this compound?

    • A: Store the tightly sealed container at -20°C.[1][2] It is also beneficial to place the container inside a secondary sealed bag with a desiccant pack to protect it from moisture during storage and temperature equilibration.

  • Q: Can I dry the powder if I suspect it has absorbed moisture?

    • A: This is not recommended. Heating a hydrated compound can be complex; you may not know when all the water has been driven off, and you risk degrading the compound itself. It is always best to handle the material properly from the start. If moisture absorption is suspected, it is safer to discard the affected portion and use fresh material.

  • Q: What type of spatula should I use?

    • A: Use a clean, dry, polished metal spatula. Avoid plastic spatulas, as they are more prone to generating static electricity.

  • Q: Why is it important to close the draft shield doors completely during weighing?

    • A: Even minor air currents from ventilation systems or movement in the lab can cause the reading on a sensitive analytical balance to fluctuate.[23][25] The draft shield creates a still environment, allowing the weighing pan to stabilize for an accurate reading.[26]

References

  • Calibration and Maintenance for Using Analytical Balances in Biochemistry. (n.d.). Unittestinst. Retrieved January 7, 2026, from [Link]

  • How to Calibrate and Maintain Both Analytical Balances and Top Loading Balances. (2025, September 17). W&J. Retrieved January 7, 2026, from [Link]

  • Electrostatic Charges and their Effects on Weighing. (n.d.). Mettler Toledo. Retrieved January 7, 2026, from [Link]

  • Maintaining Analytical Balances: Best Practices for Accuracy and Longevity. (2014, November 12). Lab Manager. Retrieved January 7, 2026, from [Link]

  • Maintenance and Cleaning of Analytical Balances. (n.d.). MRC Lab. Retrieved January 7, 2026, from [Link]

  • Troubleshooting: Weighing Reactants and Reagents. (n.d.). University of Rochester Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Maintaining Analytical Balances: A Comprehensive Guide. (2023, November 28). American Scale Company. Retrieved January 7, 2026, from [Link]

  • Minimize the Impact of Static Charge to Increase Accurate Weighing. (2022, July 12). The Scale People. Retrieved January 7, 2026, from [Link]

  • New white paper helps eliminate static effects on weighing. (2016, December 14). Manufacturing Chemist. Retrieved January 7, 2026, from [Link]

  • 5'-Chloro-5'-deoxyadenosine - Physico-chemical Properties. (2024, April 9). ChemBK. Retrieved January 7, 2026, from [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). University College Dublin. Retrieved January 7, 2026, from [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. (2007). PubMed. Retrieved January 7, 2026, from [Link]

  • 7 Best Practices When Using an Analytical Balance. (2021, October 7). Scales Plus. Retrieved January 7, 2026, from [Link]

  • 5 Best Practices for Analytical Balances. (n.d.). Innoweight. Retrieved January 7, 2026, from [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). Retrieved January 7, 2026, from [Link]

  • Analytical Balances and Proper Weighing Practices. (n.d.). Lab Manager. Retrieved January 7, 2026, from [Link]

  • Effects of Static Charge in Precision Weighing and How to Control It. (2021, March 21). Certified Scale Blog. Retrieved January 7, 2026, from [Link]

  • Glovebox rules. (n.d.). MMRC. Retrieved January 7, 2026, from [Link]

  • Good Weighing Practices in Laboratories. (n.d.). Block Scientific. Retrieved January 7, 2026, from [Link]

  • Glovebox safety guidelines. (n.d.). EPFL. Retrieved January 7, 2026, from [Link]

  • Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology. Retrieved January 7, 2026, from [Link]

  • How to Use a Glove Box. (2014, September 18). [Video]. YouTube. Retrieved January 7, 2026, from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Berkeley EHS. Retrieved January 7, 2026, from [Link]

  • 3 Reasons for Inaccurate Weighing Of Analytical Balance. (n.d.). Drawell. Retrieved January 7, 2026, from [Link]

  • Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online. Retrieved January 7, 2026, from [Link]

  • 5'-chloro-5'-Deoxyadenosine (hydrate). (n.d.). Sapphire North America. Retrieved January 7, 2026, from [Link]

  • Lab Analytical Balances: How Minimizing Errors. (2024, March 6). Scitek Global. Retrieved January 7, 2026, from [Link]

  • Common Faults and Errors in Using Analytical Balances. (n.d.). MRC Lab. Retrieved January 7, 2026, from [Link]

  • Lab balance: How to troubleshoot. (2022, March 8). Cole-Parmer. Retrieved January 7, 2026, from [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved January 7, 2026, from [Link]

  • How to Correctly Use an Analytical Balance to Weigh a Powder? (2024, April 7). U.S. Solid. Retrieved January 7, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to 5'-Chloro-5'-deoxyadenosine Hydrate and Other Adenosine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 5'-Chloro-5'-deoxyadenosine hydrate against other prominent adenosine analogs, namely Cordycepin, Cladribine, and Vidarabine. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, biological activities, and potential therapeutic applications, supported by experimental data and detailed protocols.

Introduction: The Adenosine Analog Landscape

Adenosine, a ubiquitous purine nucleoside, plays a pivotal role in numerous physiological processes by activating G protein-coupled adenosine receptors (A1, A2A, A2B, and A3). Synthetic modifications to the adenosine scaffold have yielded a plethora of analogs with diverse pharmacological properties, enabling the targeted modulation of specific cellular pathways. This guide focuses on this compound, a potent and selective adenosine A1 receptor agonist, and contrasts its performance with other well-established adenosine analogs.

At a Glance: Comparative Overview of Adenosine Analogs

FeatureThis compoundCordycepin (3'-deoxyadenosine)Cladribine (2-chloro-2'-deoxyadenosine)Vidarabine (Ara-A)
Primary Mechanism Selective Adenosine A1 Receptor Agonist.[1]Inhibition of RNA synthesis (chain termination).[2]DNA synthesis inhibition and apoptosis induction.[3]Inhibition of viral DNA polymerase.[4]
Key Biological Activity Neuromodulatory, potential analgesic.[5]Anticancer, anti-inflammatory.[2]Antileukemic, immunosuppressive.[3]Antiviral (Herpes Simplex, Varicella-Zoster).[4]
Modification Site 5'-position of the ribose sugar.3'-position of the ribose sugar.[2]2-position of the adenine base and 2'-position of the ribose.Arabinose sugar instead of ribose.
Phosphorylation Not a substrate for adenosine kinase.[6]Phosphorylated to its active triphosphate form.[2]Phosphorylated to its active triphosphate form.[3]Phosphorylated to its active triphosphate form.[4]
Therapeutic Applications Research tool for studying A1 receptor pharmacology, potential for neuropathic pain treatment.[5]Investigational for various cancers and inflammatory diseases.[2]Treatment of hairy cell leukemia and multiple sclerosis.Treatment of herpes simplex virus infections.[4]

Deep Dive: Mechanism of Action and Signaling Pathways

The subtle structural distinctions among these adenosine analogs translate into vastly different biological outcomes. Understanding their molecular interactions is paramount for their effective application in research and drug development.

5'-Chloro-5'-deoxyadenosine: A Selective A1 Receptor Modulator

5'-Chloro-5'-deoxyadenosine's primary mode of action is its high-affinity binding to and activation of the adenosine A1 receptor. This selectivity is a key differentiator from many other adenosine analogs. The chloro-substitution at the 5'-position is crucial for this enhanced affinity.

Signaling Pathway of 5'-Chloro-5'-deoxyadenosine

5_Cl_dA_Pathway 5_Cl_dA 5'-Chloro-5'-deoxyadenosine A1R Adenosine A1 Receptor 5_Cl_dA->A1R Binds Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response

Caption: Signaling cascade initiated by 5'-Chloro-5'-deoxyadenosine binding to the A1 receptor.

Cordycepin: The RNA Synthesis Disruptor

Cordycepin's lack of a 3'-hydroxyl group on its ribose moiety is its defining structural feature. Once intracellularly phosphorylated to cordycepin triphosphate, it can be incorporated into a growing RNA chain. However, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide, leading to premature chain termination and inhibition of polyadenylation. This disruption of RNA synthesis underlies its potent cytotoxic effects.

Cladribine: A Prodrug Targeting Lymphocytes

Cladribine is a prodrug that, after being transported into cells, is phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP). Cd-ATP is then incorporated into DNA, leading to the accumulation of DNA strand breaks, activation of p53, and subsequent apoptosis. Its resistance to degradation by adenosine deaminase allows it to accumulate in lymphocytes, making it an effective agent against certain leukemias and autoimmune diseases.

Vidarabine: An Antiviral Agent Targeting Viral DNA Polymerase

Vidarabine, containing an arabinose sugar instead of ribose, is selectively phosphorylated by viral thymidine kinase to its triphosphate form. This active metabolite then competitively inhibits viral DNA polymerase and can also be incorporated into viral DNA, leading to chain termination. Its preferential activation in virus-infected cells provides its therapeutic window as an antiviral agent.

Performance Comparison: Experimental Data Insights

Direct comparative studies across all four analogs under identical experimental conditions are limited in the published literature. However, by collating data from various sources, we can draw informed comparisons of their biological activities.

Adenosine A1 Receptor Binding Affinity

A key performance metric for 5'-Chloro-5'-deoxyadenosine is its high affinity and selectivity for the A1 receptor. While direct comparative Ki values for all four compounds from a single study are unavailable, literature suggests that modifications at the 5'-position, as seen in 5'-Chloro-5'-deoxyadenosine, generally enhance A1 receptor affinity.

Table of Adenosine A1 Receptor Binding Affinities (Ki values)

CompoundKi (nM) at Human A1 ReceptorSource
5'-Chloro-5'-deoxy-ENBA (a derivative) 0.51 [7]
Adenosine (endogenous ligand)~600Varies by study
CordycepinLess potent than adenosineGeneral knowledge
CladribineNot primarily an A1 agonistGeneral knowledge
VidarabineNot an A1 agonistGeneral knowledge

Note: Data for a derivative of 5'-Chloro-5'-deoxyadenosine is presented to illustrate the high affinity achievable with 5'-modifications. Direct Ki for the parent compound may vary.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of these analogs varies significantly due to their different mechanisms of action. Cordycepin and Cladribine are known for their potent anticancer activities.

Illustrative IC50 Values in Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
5'-Chloro-5'-deoxyadenosine Data not widely available--
CordycepinHuman leukemia (HL-60)~10-20Varies by study
CladribineHairy cell leukemiaPotent in vivo[3]
VidarabineNot typically used as a cytotoxic agent--

Note: IC50 values are highly dependent on the cell line and experimental conditions. This table is for illustrative purposes only.

Experimental Protocols for Comparative Analysis

To facilitate further research and direct comparison, this section provides standardized protocols for key assays.

Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of adenosine analogs on a selected cell line.

MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_1 2. Incubate for 24h Seed_Cells->Incubate_1 Add_Compounds 3. Add serial dilutions of adenosine analogs Incubate_1->Add_Compounds Incubate_2 4. Incubate for 48-72h Add_Compounds->Incubate_2 Add_MTT 5. Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 6. Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilization solution Incubate_3->Add_Solubilizer Incubate_4 8. Incubate for 15 min with shaking Add_Solubilizer->Incubate_4 Read_Absorbance 9. Read absorbance at 570 nm Incubate_4->Read_Absorbance Calculate_Viability 10. Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell line

  • Complete cell culture medium

  • Adenosine analogs (this compound, Cordycepin, Cladribine, Vidarabine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of each adenosine analog in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control.

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol: Kinase Inhibition Assessment using ADP-Glo™ Kinase Assay

This protocol is designed to measure the inhibitory effect of adenosine analogs on a specific kinase of interest (e.g., Adenosine Kinase).

Materials:

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Adenosine analogs

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, ATP, and the adenosine analog at various concentrations to the wells of a white plate. Include a no-inhibitor control.

  • Incubate the reaction at the optimal temperature for the kinase for a predetermined time.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each analog concentration and determine the IC50 values.

Conclusion and Future Perspectives

This compound stands out as a highly selective adenosine A1 receptor agonist, making it an invaluable tool for dissecting A1 receptor-mediated signaling pathways. In contrast, Cordycepin, Cladribine, and Vidarabine exert their primary effects through intracellular mechanisms, targeting fundamental processes like RNA and DNA synthesis.

The choice of adenosine analog is critically dependent on the research question. For studies focused on A1 receptor pharmacology, 5'-Chloro-5'-deoxyadenosine is a superior choice. For investigations into cancer cell cytotoxicity or antiviral mechanisms, Cordycepin, Cladribine, or Vidarabine would be more appropriate.

Future research should aim for direct, head-to-head comparative studies of these and other adenosine analogs across a panel of cell lines and enzyme assays. Such data will be instrumental in refining our understanding of their structure-activity relationships and will guide the development of next-generation nucleoside analogs with enhanced potency and selectivity for therapeutic applications.

References

  • Drug Index. Vidarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. Available at: [Link].

  • Lin BB, Hurley MC, Fox IH. Regulation of adenosine kinase by adenosine analogs. Mol Pharmacol. 1988;34(4):501-505.
  • Guida F, Luongo L, Gatta L, et al. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules. 2012;17(12):13712-13726.
  • Beutler E. The mechanism of action of cladribine and fludarabine in hairy cell leukemia.
  • Whitley RJ, Tucker BC, Kinkel AW, et al. Pharmacology, tolerance, and antiviral activity of vidarabine monophosphate in humans. Antimicrob Agents Chemother. 1980;18(5):709-715.

Sources

A Comparative Guide to the Validation of 5'-Chloro-5'-deoxyadenosine Hydrate's Effect on A1 Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5'-Chloro-5'-deoxyadenosine and its derivatives against other common adenosine A1 receptor agonists. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, validated protocols to independently assess receptor binding and functional activity.

Introduction: The Adenosine A1 Receptor as a Therapeutic Target

The adenosine A1 receptor (A1R) is a G protein-coupled receptor (GPCR) ubiquitously expressed throughout the human body, with significant concentrations in the brain, heart, and adipose tissue.[1][2] As a critical modulator of various physiological processes, the A1R's activation is primarily linked to inhibitory effects. Its signaling cascade is initiated by the binding of its endogenous ligand, adenosine. This event triggers the coupling of the receptor to Gi/o proteins, which in turn inhibits adenylyl cyclase activity.[1][3][4] The resulting decrease in intracellular cyclic AMP (cAMP) levels leads to a reduction in protein kinase A (PKA) activity, influencing a myriad of cellular functions.[5] A1R activation has been shown to play a role in sleep regulation, neuroprotection, and cardiac function, making it a compelling target for therapeutic intervention in cardiovascular and central nervous system disorders.[1][2][6]

Characterizing 5'-Chloro-5'-deoxyadenosine: A Potent A1 Receptor Agonist

5'-Chloro-5'-deoxyadenosine is a synthetic nucleoside analog of adenosine. The key structural modification, the substitution of the 5'-hydroxyl group with a chlorine atom, significantly enhances its binding affinity and selectivity for the A1 receptor.[7] This modification is thought to reduce steric hindrance within the A1R's binding pocket, thereby improving its pharmacological profile compared to the endogenous ligand.[7]

While 5'-Chloro-5'-deoxyadenosine itself is a recognized adenosine agonist, a notable derivative, (+/-)-5'-Chloro-5'-deoxy-ENBA , has demonstrated particularly high selectivity and affinity for the A1 receptor.[8][9] This compound has been instrumental in preclinical research, particularly in studies related to neuropathic pain, where it has been shown to alleviate symptoms through its action on A1 receptors in the spinal cord.[10]

Comparative Analysis of A1 Receptor Agonists

To objectively evaluate the performance of 5'-Chloro-5'-deoxyadenosine derivatives, a comparison with established A1 receptor agonists is essential. This section benchmarks (+/-)-5'-Chloro-5'-deoxy-ENBA against two widely used agonists: N6-Cyclopentyladenosine (CPA) and 5'-N-Ethylcarboxamidoadenosine (NECA).

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2B EC50 (µM)Selectivity for A1
(+/-)-5'-Chloro-5'-deoxy-ENBA 0.51 [8][11][12]1340[8][11][12]1290[8][11][12]2740 nM (Ki)[8][11][12]Highly Selective
N6-Cyclopentyladenosine (CPA)2.3[13]790[13]43[13]-Selective
5'-N-Ethylcarboxamidoadenosine (NECA)14[5][14][15]20[5][14][15]6.2[5][14][15]2.4[14][15]Non-selective

Data Interpretation: The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. As illustrated in the table, (+/-)-5'-Chloro-5'-deoxy-ENBA exhibits a sub-nanomolar Ki for the A1 receptor, indicating a very high affinity. Furthermore, its significantly higher Ki values for other adenosine receptor subtypes (A2A, A2B, and A3) underscore its high selectivity for the A1 receptor. In contrast, CPA also shows selectivity for A1, but with a slightly lower affinity than the 5'-chloro derivative. NECA is a non-selective agonist, binding with high affinity to A1, A2A, and A3 receptors.[5][14][15]

Experimental Validation Protocols

To ensure the trustworthiness of these findings, the following detailed protocols for a competitive radioligand binding assay and a functional cAMP assay are provided. These protocols are designed to be self-validating systems for researchers to independently assess the binding and functional activity of 5'-Chloro-5'-deoxyadenosine hydrate and its analogs.

Competitive Radioligand Binding Assay

This assay quantifies the ability of an unlabeled compound (the "competitor," e.g., 5'-Chloro-5'-deoxyadenosine) to displace a radiolabeled ligand from the A1 receptor.[5][16][17]

Workflow for Competitive Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis prep1 Homogenize cells/tissues expressing A1R in lysis buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash pellet prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay) prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]DPCPX) and varying concentrations of competitor prep4->assay1 sep1 Vacuum filtration to separate bound and free radioligand assay1->sep1 sep2 Wash filters to remove non-specific binding detect1 Quantify radioactivity on filters (scintillation counting) sep2->detect1 detect2 Plot data and calculate IC50 detect1->detect2 detect3 Calculate Ki using the Cheng-Prusoff equation detect2->detect3

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare membranes from cells or tissues endogenously or recombinantly expressing the human adenosine A1 receptor.

    • Homogenize the source material in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[18]

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of a suitable A1 receptor radioligand (e.g., [3H]DPCPX at a concentration near its Kd), and a range of concentrations of the unlabeled competitor (this compound or other test compounds).[19]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known A1R ligand).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[18]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to minimize non-specific binding.

    • Allow the filters to dry, then add a scintillation cocktail and measure the radioactivity using a scintillation counter.[18]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Functional cAMP Assay

This assay measures the functional consequence of A1 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[20][21][22]

A1 Receptor Signaling Pathway

A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Cellular_Response Inhibition of Cellular Response AC->Cellular_Response leads to Ligand 5'-Chloro-5'- deoxyadenosine Ligand->A1R binds ATP ATP ATP->AC PKA_active Protein Kinase A (Active) PKA Protein Kinase A (Inactive)

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5'-Chloro-5'-deoxyadenosine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of nucleoside analogs, the precise and accurate characterization of these molecules is paramount. 5'-Chloro-5'-deoxyadenosine hydrate, a key intermediate and bioactive compound, presents unique analytical challenges and opportunities. This guide provides an in-depth comparison of mass spectrometry-based techniques for its analysis, supported by experimental data and protocols. We will delve into the nuances of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI), offering insights to guide your methodological choices. Furthermore, we will benchmark these techniques against traditional analytical methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound

5'-Chloro-5'-deoxyadenosine is a synthetic nucleoside analog where the 5'-hydroxyl group of adenosine is replaced by a chlorine atom.[1] This modification significantly alters its chemical properties and biological activity, making it a valuable tool in various research areas, including as a precursor in the synthesis of other nucleoside derivatives and as a subject of study in enzymatic pathways.[1] The hydrated form is a common commercial and experimental formulation.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₂ClN₅O₃ · xH₂O
Molecular Weight (anhydrous) 285.69 g/mol [2]
Appearance Solid[3]
Solubility Slightly soluble in DMSO and water (with heating)

Mass Spectrometry Approaches: A Comparative Analysis

Mass spectrometry is a powerful tool for the structural elucidation and quantification of nucleoside analogs due to its high sensitivity and specificity. The choice of ionization technique is critical and depends on the analyte's properties and the analytical goals.

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

ESI is a soft ionization technique well-suited for polar and thermally labile molecules like nucleoside analogs.[4][5] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.

1. Sample Preparation:

  • Dissolve this compound in a mixture of water and acetonitrile (or methanol) to a final concentration of 1 mg/mL.

  • For quantitative analysis, prepare a dilution series in the same solvent. It is crucial to use volatile buffers like ammonium acetate if pH control is needed, and to avoid non-volatile salts which can interfere with ionization.[6]

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[7][8]

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.[6]

  • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 40 °C, for reproducibility.

3. Mass Spectrometry (MS) Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~150 °C.

  • Desolvation Gas Flow: Appropriate for the instrument and flow rate.

  • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 286.1.

  • MS/MS (Tandem MS): Select the precursor ion (m/z 286.1) and apply collision-induced dissociation (CID). A key fragment to monitor is the adenine base at m/z 136.1, resulting from the cleavage of the glycosidic bond.[9][10]

The primary fragmentation pathway for protonated nucleosides in ESI-MS/MS is the cleavage of the N-glycosidic bond, which separates the nucleobase from the sugar moiety.[11]

G cluster_0 Precursor Ion cluster_1 Collision-Induced Dissociation (CID) cluster_2 Product Ions Precursor [M+H]⁺ 5'-Chloro-5'-deoxyadenosine m/z 286.1 Fragmentation Cleavage of N-Glycosidic Bond Precursor->Fragmentation Energy Adenine Protonated Adenine [Adenine+H]⁺ m/z 136.1 Fragmentation->Adenine Major Fragment Sugar Chlorinated Ribose Fragment [C₅H₈ClO₃]⁺ m/z 151.0 Fragmentation->Sugar Minor Fragment

Caption: Fragmentation of protonated 5'-Chloro-5'-deoxyadenosine in ESI-MS/MS.

Atmospheric Pressure Chemical Ionization (APCI): For Less Polar Analytes

APCI is another atmospheric pressure ionization technique that is suitable for less polar and thermally stable compounds.[4] Given the increased lipophilicity of 5'-Chloro-5'-deoxyadenosine due to the chlorine atom, APCI can be a viable alternative to ESI.

1. Sample Preparation: Similar to ESI, dissolve the sample in a suitable organic solvent.

2. LC Parameters: Similar to the LC setup for ESI-MS.

3. MS Parameters (Positive Ion Mode):

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI).

  • Corona Discharge Current: Typically a few microamperes.

  • Vaporizer Temperature: Optimized to ensure efficient desolvation without thermal degradation (e.g., 350-450 °C).

  • MS1 and MS/MS settings: Similar to ESI-MS, targeting the protonated molecule and its characteristic fragments.

ParameterESIAPCIRationale
Analyte Polarity More suitable for highly polar compounds.Better for less polar, thermally stable compounds.[4]5'-Chloro-5'-deoxyadenosine has moderate polarity, making both viable.
Matrix Effects More susceptible to ion suppression from non-volatile salts.Generally less susceptible to matrix effects.[4]APCI may offer better performance for complex samples.
Flow Rate Compatibility Optimal at lower flow rates.Can handle higher LC flow rates.APCI can be more readily coupled with standard HPLC systems.
Fragmentation Softer ionization, less in-source fragmentation.Can induce more in-source fragmentation.ESI is preferred for preserving the molecular ion.
Matrix-Assisted Laser Desorption/Ionization (MALDI): High-Throughput Screening

MALDI is a soft ionization technique that is particularly useful for the analysis of large biomolecules, but it can also be applied to small molecules.[12][13] It offers high-throughput capabilities and is less prone to ion suppression than ESI.

1. Sample and Matrix Preparation:

  • Matrix Selection: For small molecules, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[14] A combination of matrices can also be effective.[13]

  • Matrix Solution: Prepare a saturated solution of the chosen matrix in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Sample Solution: Dissolve this compound in a suitable solvent.

  • Spotting: Mix the sample and matrix solutions and spot onto the MALDI target plate. Allow the solvent to evaporate, co-crystallizing the sample with the matrix.[14]

2. MS Parameters:

  • Instrument: MALDI Time-of-Flight (TOF) Mass Spectrometer.

  • Laser: Typically a nitrogen laser (337 nm).

  • Mode: Positive ion reflector mode for better mass accuracy.

  • Data Acquisition: Average multiple laser shots to improve signal-to-noise ratio.

G cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis Sample Analyte Solution Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., CHCA) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Crystallize Co-crystallization Spot->Crystallize Desorption Desorption/ Ionization Crystallize->Desorption Laser Pulsed Laser (337 nm) Laser->Desorption TOF Time-of-Flight Mass Analyzer Desorption->TOF Detector Detector TOF->Detector

Caption: Workflow for MALDI-TOF MS analysis.

Quantitative Performance Comparison

TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Throughput
LC-ESI-MS/MS 50 - 100 pg/mL[6]100 - 500 pg/mL[6]>0.99Medium
LC-APCI-MS/MS Similar to ESI, analyte dependentSimilar to ESI, analyte dependent>0.99Medium
MALDI-TOF MS Femtomole to picomole rangePicomole rangeGenerally less linear than LC-MSHigh
HPLC-UV Nanogram rangeNanogram range>0.99Medium

Note: These are typical values for nucleoside analogs and can vary depending on the specific instrument and experimental conditions.

Alternative Analytical Techniques

While mass spectrometry offers unparalleled sensitivity and specificity, other techniques provide valuable complementary information.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of nucleosides.[9][10][12]

  • Sample Preparation: Similar to LC-MS, dissolve the sample in the mobile phase.

  • LC Parameters:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV absorbance is typically monitored at around 260 nm, the absorption maximum for the adenine chromophore.[12]

  • Quantification: Based on a calibration curve of known concentrations.

Comparison with Mass Spectrometry:

FeatureHPLC-UVLC-MS
Selectivity Lower, relies on chromatographic separation.Higher, based on mass-to-charge ratio.
Sensitivity Generally lower than MS.Higher, can detect trace amounts.
Structural Information Limited to UV spectrum.Provides molecular weight and fragmentation data.
Cost & Accessibility Lower cost, widely available.Higher cost, more specialized.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 5'-Chloro-5'-deoxyadenosine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

  • ¹H NMR: Shows characteristic signals for the protons of the adenine base, the ribose sugar, and the chloromethyl group.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. A published ¹³C NMR spectrum for 5'-chloro-5'-deoxyadenosine in DMSO-d₆ is available for reference.[8]

Comparison with Mass Spectrometry:

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Detailed molecular structure and connectivity.Molecular weight and fragmentation patterns.
Sensitivity Lower, requires higher sample concentrations.Higher, suitable for trace analysis.
Quantitative Analysis Can be quantitative (qNMR) but often complex.Highly quantitative, especially with internal standards.
Sample State Solution-state.Gas-phase ions.

Conclusion and Recommendations

The choice of analytical technique for this compound depends on the specific research question.

  • For highly sensitive and specific quantification , particularly in complex biological matrices, LC-ESI-MS/MS is the method of choice. Its ability to provide both molecular weight and structural information through fragmentation makes it a powerful tool.

  • LC-APCI-MS/MS is a valuable alternative, especially when dealing with samples that may be prone to matrix effects in ESI.

  • For high-throughput screening of multiple samples, MALDI-TOF MS offers significant advantages in speed, though with potentially lower quantitative precision compared to LC-MS methods.

  • HPLC-UV remains a reliable and cost-effective option for routine quantification when the highest sensitivity is not required and the sample matrix is relatively clean.

  • NMR spectroscopy is unparalleled for unambiguous structure confirmation and should be considered a complementary technique for the definitive characterization of the compound and any related impurities or degradation products.

By understanding the strengths and limitations of each of these techniques, researchers can select the most appropriate method to achieve their analytical goals in the study of this compound and other nucleoside analogs.

References

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  • Juarez-Facio, A. T., Martin de Lagarde, V., Monteil, C., Vaugeois, J.-M., Corbiere, C., & Rogez-Florent, T. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(20), 6324. [Link]

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The Analytical Gauntlet: A Comparative Guide to the Structural Confirmation of 5'-Chloro-5'-deoxyadenosine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a synthesized or isolated compound is the bedrock upon which all subsequent biological and pharmacological studies are built. For nucleoside analogs like 5'-Chloro-5'-deoxyadenosine hydrate, a molecule of significant interest in medicinal chemistry, this process is particularly critical. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structure elucidation, benchmarked against other powerful analytical techniques. We will delve into the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural analysis of organic molecules in solution.[1][2] Its power lies in its ability to provide a detailed atomic-level view of the molecular framework, including stereochemistry, without causing damage to the sample.[1][3] For a molecule like this compound, NMR provides a wealth of information that is often unattainable with other techniques.

Why NMR is the First Line of Analysis:
  • Comprehensive Structural Information: Unlike techniques that provide molecular weight or functional group information in isolation, NMR reveals the complete covalent structure by mapping out the connectivity of atoms. Through-bond scalar couplings (observed in COSY experiments) and through-space correlations (observed in NOESY experiments) allow for the unequivocal assignment of each proton and carbon atom in the molecule.[4]

  • Stereochemical Determination: The three-dimensional arrangement of atoms is crucial for a molecule's biological activity. NMR, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can be instrumental in determining the relative stereochemistry of chiral centers.[4] This is a significant advantage over mass spectrometry, which typically cannot distinguish between stereoisomers.

  • Non-Destructive Nature: The ability to recover the sample intact after analysis is a major advantage, especially when working with precious or limited quantities of a compound.[1][3]

A Practical Guide to NMR Analysis of this compound

The successful application of NMR for structure confirmation hinges on a well-defined experimental workflow, from sample preparation to data interpretation.

Experimental Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR-based structural confirmation of this compound.

Step-by-Step Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent solvent for many nucleoside analogs and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) are well-characterized and generally do not interfere with the signals of interest.[5]

    • If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides the initial overview of the proton environments in the molecule.

    • 1D ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. This reveals the number of unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the spin systems within the ribose sugar ring.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing unambiguous C-H attachments.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule, for instance, linking the ribose sugar to the adenine base.

  • Data Interpretation: A Case Study with 5'-Chloro-5'-deoxyadenosine

    The following table summarizes the expected and observed NMR chemical shifts for 5'-Chloro-5'-deoxyadenosine in DMSO-d6.

    Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (COSY, HMBC)
    H-2~8.1-8.2~152HMBC to C-4, C-6
    H-8~8.3-8.4~140HMBC to C-4, C-5, C-1'
    H-1'~5.9-6.0~88COSY to H-2', HMBC to C-4, C-8
    H-2'~4.6-4.7~73COSY to H-1', H-3'
    H-3'~4.2-4.3~72COSY to H-2', H-4'
    H-4'~4.0-4.1~84COSY to H-3', H-5'a, H-5'b
    H-5'a, H-5'b~3.8-4.0~45COSY to H-4'
    NH₂~7.3-Broad singlet, exchangeable with D₂O
    OH (2', 3')~5.4-5.6-Broad singlets, exchangeable with D₂O

    Note: The provided chemical shifts are based on published spectra and may vary slightly depending on concentration and temperature.[6] The interpretation of these spectra allows for a complete assignment of the molecule's structure. For instance, the HMBC correlation between H-1' of the ribose sugar and C-8 of the adenine base unequivocally confirms the site of glycosylation.

The Bigger Picture: A Comparative Analysis of Analytical Techniques

While NMR is the cornerstone of structure elucidation, a multi-technique approach often provides the most robust and irrefutable evidence. The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

Analytical_Techniques_Comparison cluster_Primary Primary Technique cluster_Complementary Complementary & Orthogonal Techniques Start Structural Confirmation of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (MS) High-Resolution MS (HRMS) NMR->MS Confirmation of Molecular Weight XRay X-Ray Crystallography NMR->XRay Absolute Structure & Solid-State Conformation FTIR FTIR Spectroscopy NMR->FTIR Functional Group Verification

Caption: A decision-making framework for the comprehensive structural confirmation of this compound, highlighting the central role of NMR and the complementary nature of other techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides the exact molecular weight of a compound, which is a critical piece of information for confirming the molecular formula.[7] High-Resolution Mass Spectrometry (HRMS) can determine the mass with high accuracy, allowing for the confident assignment of the elemental composition.

  • Strengths:

    • Exceptional sensitivity, requiring very small amounts of sample.[8]

    • Provides the molecular formula through accurate mass measurement (HRMS).

    • Fragmentation patterns can offer clues about the structure.

  • Limitations:

    • Does not provide information about the connectivity of atoms or stereochemistry.

    • Isomers (constitutional and stereoisomers) often cannot be distinguished.

    • Ionization can sometimes be challenging for certain classes of compounds.

In the context of this compound, HRMS would be used to confirm the expected molecular formula of C₁₀H₁₂ClN₅O₃.

X-Ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure.[9] It is the only technique that can determine the absolute stereochemistry.

  • Strengths:

    • Provides a complete and highly accurate 3D structure of the molecule in the solid state.[10]

    • Can determine the absolute configuration of chiral centers.

    • Provides information about intermolecular interactions in the crystal lattice.

  • Limitations:

    • Requires a single crystal of suitable size and quality, which can be a significant bottleneck.[10]

    • The determined structure is of the molecule in the solid state, which may not always reflect its conformation in solution.

    • The technique is destructive to the crystal used for analysis.

For this compound, a successful X-ray crystallographic analysis would provide an irrefutable confirmation of its structure and the relative and absolute stereochemistry of the chiral centers in the ribose ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.

  • Strengths:

    • Fast and easy to perform.

    • Provides a "fingerprint" of the functional groups present (e.g., O-H, N-H, C=N, C-O).

  • Limitations:

    • Does not provide information about the overall molecular structure or connectivity.

    • The spectrum can be complex and difficult to interpret for molecules with many functional groups.

For this compound, an FTIR spectrum would show characteristic absorptions for the N-H and O-H stretches of the amine and hydroxyl groups, as well as vibrations associated with the purine ring system and the C-Cl bond.

Conclusion: A Synergistic Approach to Unwavering Confidence

References

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A Comparative Analysis for the Bench: 5'-Chloro-5'-deoxyadenosine vs. N6-Cyclopentyladenosine in Adenosine A1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of purinergic signaling research, the precise modulation of adenosine receptors is paramount for dissecting their physiological roles and exploring their therapeutic potential. Among the array of synthetic agonists, 5'-Chloro-5'-deoxyadenosine (Cl-Ado) and N6-Cyclopentyladenosine (CPA) have emerged as critical tools, particularly for their activity at the adenosine A1 receptor (A1R). This guide provides an in-depth, objective comparison of these two compounds, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in their experimental design and compound selection.

Introduction: Two Scaffolds Targeting a Key Receptor

Both Cl-Ado and CPA are analogues of the endogenous nucleoside adenosine, engineered to exhibit enhanced affinity and, in some cases, selectivity for adenosine receptors. Their primary value in research lies in their ability to activate the A1R, a G protein-coupled receptor (GPCR) predominantly coupled to the Gi/o pathway.[1][2] Activation of A1R leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of various ion channels, culminating in a range of cellular responses from neuro-inhibition to cardiac depression.[1][2]

While both compounds are recognized as A1R agonists, their distinct structural modifications—a chlorine atom at the 5' position for Cl-Ado versus a cyclopentyl group at the N6 position for CPA—confer unique pharmacological profiles. Understanding these differences is crucial for interpreting experimental outcomes and advancing drug development efforts.

At the Molecular Level: A Head-to-Head Comparison

The efficacy of a receptor agonist is fundamentally defined by its binding affinity (often expressed as the inhibition constant, Ki) and its functional potency (such as the half-maximal effective concentration, EC50, or inhibitory concentration, IC50). A survey of the literature reveals key distinctions between CPA and derivatives of Cl-Ado.

It is important to note that while Cl-Ado itself is a known A1 agonist, much of the high-affinity, high-selectivity data is derived from a more complex derivative, 5′-chloro-5′-deoxy-N6-(±)-endo-norborn-2-yl)adenosine (5′Cl5'd-(±)-ENBA). This highlights a critical principle in medicinal chemistry: the 5'-chloro modification often works synergistically with substitutions at the N6 position to achieve superior pharmacological properties.

Table 1: Comparative Quantitative Data for A1R Agonists

ParameterN6-Cyclopentyladenosine (CPA)(±)-5'-Chloro-5'-deoxy-ENBA (Cl-Ado derivative)
Binding Affinity (Ki) at Human Receptors
A1 Receptor2.3 nM[3]0.51 nM[4]
A2A Receptor790 nM[3]1340 nM[4]
A2B Receptor18600 nM (EC50)[5]2740 nM[4]
A3 Receptor43 nM[3]1290 nM[4]
A1R Selectivity over A2A R (approx.) ~343-fold~2627-fold
Functional Potency (cAMP Inhibition) EC50 = 6.3 nM[3]EC50 = 6.75 nM[6]

Data presented is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

The data clearly indicates that the 5'-chloro- N6-bicycloalkyl derivative of adenosine exhibits a significantly higher affinity and selectivity for the A1R compared to CPA.[4] The sub-nanomolar Ki value for (±)-5'-Chloro-5'-deoxy-ENBA underscores the potency-enhancing effect of the 5'-chlorination.[7] While both compounds demonstrate potent functional activity in the nanomolar range for inhibiting cAMP production, the superior binding selectivity of the Cl-Ado derivative makes it a more precise tool for isolating A1R-mediated effects.

Mechanism of Action: The Gi Signaling Cascade

Upon binding of either Cl-Ado or CPA, the A1R undergoes a conformational change that facilitates its interaction with heterotrimeric Gi/o proteins.[2][8] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. Both dissociated components are active signaling molecules. The primary and most well-characterized downstream effect is the inhibition of adenylyl cyclase by the Gαi/o-GTP subunit, which reduces the conversion of ATP to cAMP.[1] This pathway is fundamental to many of the physiological effects of A1R activation.

G_protein_signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein (αβγ) A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC αi inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (Cl-Ado or CPA) Agonist->A1R Binds ATP ATP ATP->AC PDE PDE cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Response Cellular Response (e.g., ↓ Neurotransmission) PKA->Response Phosphorylates Targets

Caption: Workflow for A1R competitive binding assay.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the human adenosine A1 receptor. [9][10] * Harvest confluent cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

  • Assay Setup:

    • Perform the assay in a 96-well plate with a total volume of 200 µL per well.

    • Prepare serial dilutions of the test compounds (Cl-Ado, CPA) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • The radioligand of choice is typically [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine), a high-affinity A1R antagonist, used at a concentration near its Kd (e.g., 0.5 nM). [11]

  • Incubation:

    • To each well, add:

      • 50 µL of cell membrane suspension (10-20 µg protein).

      • 50 µL of test compound dilution or buffer (for total binding).

      • 50 µL of [3H]DPCPX.

      • For non-specific binding (NSB) wells, add a high concentration of a non-labeled A1R ligand (e.g., 10 µM CPA).

    • Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HTRF cAMP Functional Assay for A1R Agonist Potency

This protocol measures the potency (EC50/IC50) of A1R agonists by quantifying their ability to inhibit forskolin-stimulated cAMP production in whole cells using Homogeneous Time-Resolved Fluorescence (HTRF).

Workflow Diagram:

Caption: Workflow for A1R HTRF cAMP functional assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the human A1R, such as CHO-K1/hA1R. [9][12] * Seed the cells into a 384-well, low-volume white plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation and Cell Stimulation:

    • Prepare serial dilutions of the agonist (Cl-Ado or CPA) in stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • Aspirate the culture medium from the cells.

    • Add the agonist dilutions to the wells.

    • Immediately add a solution of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to achieve a final concentration that elicits a submaximal cAMP response (e.g., EC80).

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection (using a commercial HTRF kit, e.g., from Cisbio):

    • Following the manufacturer's instructions, prepare the HTRF detection reagents. [13][14]This typically involves a cAMP analogue labeled with a fluorescent donor (d2) and an anti-cAMP antibody labeled with a fluorescent acceptor (e.g., Europium cryptate).

    • Add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody sequentially to each well. These reagents will lyse the cells and initiate the detection reaction.

  • Incubation and Plate Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) and normalize the data (e.g., as a percentage of the forskolin-stimulated response).

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition) or EC50 (for stimulation, if applicable) value for each compound.

Concluding Remarks: Selecting the Right Tool for the Job

Both 5'-Chloro-5'-deoxyadenosine and N6-Cyclopentyladenosine are invaluable agonists for probing A1R function. The choice between them hinges on the specific experimental requirements.

  • N6-Cyclopentyladenosine (CPA) is a well-characterized, potent, and selective A1R agonist that serves as a reliable standard in many experimental paradigms. [3][5]Its extensive history of use provides a wealth of comparative data in the literature.

  • 5'-Chloro-5'-deoxyadenosine (Cl-Ado) , particularly when combined with other modifications as in (±)-5'-Chloro-5'-deoxy-ENBA, offers a leap in both affinity and selectivity for the A1R. [4]For studies demanding the highest precision and minimal off-target effects at other adenosine receptors, this class of compounds is superior.

Ultimately, the empirical data presented and the detailed protocols provided herein should equip researchers to make an informed decision, ensuring the generation of robust, reproducible, and interpretable data in the complex and exciting field of adenosine receptor pharmacology.

References

  • Mazziotta, C., et al. (2023). Caffeine and Vision: Effects on the Eye. Source available upon request.
  • Chen, J. F., et al. (2013). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. MDPI.[Link]

  • Glukhova, A., et al. (2023). Dynamic allosteric networks drive adenosine A1 receptor activation and G-protein coupling. eLife.[Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.[Link]

  • Li, Y., et al. (2006). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research.[Link]

  • Revvity. (2024). How to run a cAMP HTRF assay. YouTube.[Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Cisbio.[Link]

  • Li, Y., et al. (2022). The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations. Proceedings of the National Academy of Sciences.[Link]

  • Wall, M., et al. (2021). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry.[Link]

  • Jacobson, K. A., et al. (2009). Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides. Journal of Medicinal Chemistry.[Link]

  • Stoddart, L. A., et al. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. ACS Pharmacology & Translational Science.[Link]

  • Stoddart, L. A., et al. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. ACS Publications.[Link]

  • Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules.[Link]

  • Kelly, K. L., et al. (1993). Cross-talk Between Muscarinic- And Adenosine-Receptor Signalling in the Regulation of Cytosolic Free Ca2+ and Insulin Secretion. Biochemical Journal.[Link]

  • Screeningbio. (n.d.). Functional Cell Line. Screeningbio.[Link]

  • Dalpiaz, A., et al. (1999). Synthesis and study of 5'-ester prodrugs of N6-cyclopentyladenosine, a selective A1 receptor agonist. Archiv der Pharmazie.[Link]

  • BPS Bioscience. (n.d.). Adenosine A2A Receptor Functional HEK293 Cell Line. BPS Bioscience.[Link]

  • Bussmann, M., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv.[Link]

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A Comparative Guide to HPLC Analysis for Purity Assessment of 5'-Chloro-5'-deoxyadenosine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5'-Chloro-5'-deoxyadenosine (5'-ClDA), a critical nucleoside analog, serves as a key intermediate in the biosynthesis of various natural products, including the potent anticancer agent salinosporamide A[1][2]. It is also a valuable tool in pharmacological research as a selective agonist for adenosine receptors[3]. Given its significance in drug discovery and biochemical research, the purity of 5'-ClDA is of paramount importance. Impurities can arise from the synthetic route, such as residual starting materials or by-products from nucleophilic substitution reactions, or from degradation under various storage conditions[3][4][5].

This guide provides a comprehensive framework for the purity assessment of 5'-Chloro-5'-deoxyadenosine hydrate using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed analytical protocol, and compare the performance of HPLC with alternative techniques, providing researchers, scientists, and drug development professionals with the insights needed to ensure the quality and reliability of their work.

Physicochemical Properties & Analytical Considerations

A robust analytical method is built upon a thorough understanding of the analyte's physicochemical properties.

PropertyValue / CharacteristicSignificance for HPLC Method Development
Molecular Formula C₁₀H₁₂ClN₅O₃[6][7]Defines the molecular weight (285.69 g/mol )[6][7], which is essential for mass spectrometry-based detection.
UV λmax ~258 nm[2]Primary detection wavelength. The adenine chromophore provides strong UV absorbance, enabling sensitive detection. A wavelength of 260 nm is also commonly used for nucleosides[8][9].
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol; practically insoluble in water[1][2][10].Dictates the choice of solvent for sample and standard preparation. A mobile phase-compatible solvent like methanol or a DMSO/water mixture is preferred.
Chemical Stability Less stable in acidic conditions[3].Requires careful pH control of the mobile phase to prevent on-column degradation. A neutral or slightly acidic mobile phase (pH 3-7) is generally recommended.
Potential Impurities Adenosine, 2-chloroadenosine, unreacted starting materials, and products of nucleophilic substitution[3][7].The analytical method must be able to resolve the main component from these and other potential impurities.

HPLC Method Development: A Rationale-Driven Approach

The goal is to develop a stability-indicating HPLC method capable of separating 5'-ClDA from its potential impurities and degradation products. The following workflow outlines the key decisions in this process.

MethodDevelopment A Define Analytical Goal: Purity of 5'-ClDA B Analyte Properties (UV λmax ~258nm, Polarity) A->B Informs C Column Selection: Reverse-Phase C18 B->C Polarity suggests D Mobile Phase Selection (A: Aq. Buffer, B: ACN/MeOH) B->D Solubility/Stability E Detector Selection: UV/PDA @ 258-260 nm B->E Chromophore dictates F Isocratic vs. Gradient Elution C->F D->F E->F G Gradient Optimization (Slope, Time) F->G Complex sample requires gradient H Method Validation (ICH Q2(R1)) G->H Optimized method ready for I Final Protocol H->I Leads to

Caption: Workflow for HPLC Method Development.

Stationary Phase (Column) Selection

Given the polar nature of the nucleoside, a Reverse-Phase (RP) C18 column is the industry standard and the logical first choice. A typical C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides a good balance of resolution, efficiency, and backpressure. The non-polar stationary phase retains the analyte and its impurities based on their hydrophobicity.

Mobile Phase Selection

The mobile phase must provide adequate retention and separation. A typical setup involves:

  • Mobile Phase A (Aqueous): An aqueous buffer is crucial for maintaining a stable pH and improving peak shape. A 20 mM potassium phosphate or ammonium acetate buffer, adjusted to a pH between 4.5 and 6.5, is an excellent starting point. This pH range prevents the degradation observed in highly acidic conditions[3].

  • Mobile Phase B (Organic): Acetonitrile (ACN) is generally preferred over methanol for nucleoside analysis due to its lower viscosity and better UV transparency.

Detection Wavelength

Based on its chemical structure, which includes an adenine moiety, 5'-ClDA exhibits a strong UV absorbance maximum around 258 nm [2]. A Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across a range (e.g., 200-400 nm), which is invaluable for peak purity assessment and identifying unknown impurities. For routine analysis, monitoring at 260 nm is also a common and effective practice for nucleosides[8].

Elution Strategy: The Case for Gradient Elution

While an isocratic method (constant mobile phase composition) is simpler, a gradient elution method is superior for purity analysis. A gradient, starting with a low percentage of organic solvent and gradually increasing, ensures that early-eluting polar impurities are well-retained and resolved, while later-eluting, more non-polar impurities are eluted in a reasonable time with sharp peaks.

Detailed HPLC Protocol for Purity Analysis

This protocol is a robust starting point and should be validated for specific instrumentation and laboratory conditions.

Equipment and Reagents
  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade Acetonitrile, Methanol, and Water.

  • Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade.

  • This compound reference standard and sample.

Preparation of Solutions
  • Mobile Phase A: Dissolve ~2.72 g of KH₂PO₄ in 1 L of HPLC-grade water to make a 20 mM solution. Adjust pH to 6.0 with dilute KOH or H₃PO₄. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~5 mg of the 5'-ClDA reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the 5'-ClDA sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration for the sample solution is used to ensure detection of impurities at the 0.1% level.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (with PDA scan from 200-400 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
30.0
30.1
35.0
System Suitability and Data Analysis

Before sample analysis, perform at least five replicate injections of the Standard Solution to verify system performance.

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000.

  • RSD of Peak Area: Should be ≤ 2.0%.

Purity is calculated using the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard peaks from the blank and any peaks below the limit of quantification (typically < 0.05%).

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages for specific applications.

TechComparison Start Need to Assess Analyte Purity HPLC HPLC + Robust & Quantitative + Widely Available - Moderate Speed/Resolution Start->HPLC Routine QC & Purity UHPLC UHPLC + High Speed & Resolution + Lower Solvent Use - Higher Backpressure Start->UHPLC High Throughput Screening LCMS LC-MS + Mass Identification + Highest Sensitivity - High Cost & Complexity Start->LCMS Impurity ID & Trace Analysis CE Capillary Electrophoresis (CE) + High Efficiency + Low Sample Volume - Lower Concentration Sensitivity Start->CE Orthogonal Method for Chiral/Ionic Species

Caption: Decision tree for selecting an analytical technique.

TechniquePrincipleProsConsBest For
HPLC-UV Separation based on partitioning between mobile and stationary phases.Robust, reproducible, quantitative, cost-effective.Moderate analysis time and resolution compared to UHPLC.Routine quality control, purity assay, and content uniformity.
UHPLC-UV Uses columns with sub-2 µm particles for separation.Faster analysis, higher resolution, lower solvent consumption.Higher system backpressure, requires specialized instrumentation.High-throughput screening and analysis of complex mixtures.
LC-MS Couples liquid chromatography with mass spectrometry.Provides molecular weight information for peak identification, highly sensitive and specific.Higher cost, more complex instrumentation and method development.Definitively identifying unknown impurities and degradation products, trace-level quantification.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.Extremely high separation efficiency, minimal sample/solvent use, orthogonal separation mechanism.Lower concentration sensitivity compared to HPLC, precision can be more challenging.Orthogonal verification of purity, analysis of charged species.

Conclusion

Reverse-phase HPLC with UV detection remains the gold standard for the purity assessment of this compound due to its robustness, reliability, and accessibility. The gradient method detailed in this guide provides an excellent foundation for separating the active ingredient from process-related impurities and degradation products. For applications requiring higher throughput or definitive impurity identification, techniques such as UHPLC and LC-MS, respectively, serve as powerful complementary tools. By understanding the principles behind method development and the comparative strengths of each technique, researchers can confidently ensure the quality and integrity of this vital biochemical compound.

References

  • ChemBK. (2024, April 9). 5'-Chloro-5'-deoxyadenosine - Physico-chemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Chloro-5'-deoxyadenosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. Retrieved from [Link]

  • Robins, M. J., et al. (1991). Nucleic acid related compounds. 66. Improved syntheses of 5'-chloro-5'-deoxy- and 5'-S-aryl(or alky1)-5'-thionucleosides from ribonucleosides. Canadian Journal of Chemistry, 69(9), 1468-1475.
  • Kamps, J. J., et al. (2019). A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5′-deoxyadenosine blurs the boundary of primary and secondary metabolism. Journal of Biological Chemistry, 294(3), 1073-1087.
  • Pohl, R., & Šebesta, F. (n.d.). Supporting information for UV absorption spectra of DNA bases in the 350-190 nm range. Retrieved from [Link]

  • Schumacher, C., et al. (2023). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry, 14(6), 1109-1118.
  • ResearchGate. (2025, August 6). (PDF) Nucleic Acid Related Compounds. Part 66. Improved Syntheses of 5′- Chloro-5′-deoxy- and 5′-S-Aryl(or Alkyl)-5′-thionucleosides. Retrieved from [Link]

Sources

Navigating the Crossroads of Nucleoside Metabolism: A Comparative Guide to the Cross-Reactivity of 5'-Chloro-5'-deoxyadenosine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of nucleoside metabolism, understanding the specificity of molecular probes and potential therapeutics is paramount. 5'-Chloro-5'-deoxyadenosine hydrate (5'-Cl-dA), a synthetic analog of adenosine, serves as a valuable tool in elucidating various biochemical pathways. However, its structural similarity to endogenous nucleosides raises critical questions about its cross-reactivity with a host of nucleoside-metabolizing enzymes. This guide provides an in-depth, objective comparison of 5'-Cl-dA's interaction with key enzymes, supported by available experimental data and detailed protocols to empower your research.

Introduction: The Significance of Specificity in Nucleoside Analog Research

Nucleoside analogs are cornerstones of antiviral and anticancer therapies, often exerting their effects by interfering with DNA and RNA synthesis or modulating signaling pathways. Their efficacy is intrinsically linked to their metabolic fate, governed by a suite of enzymes that can either activate or catabolize them. Off-target interactions can lead to diminished therapeutic efficacy, unforeseen side effects, or confounding experimental results. Therefore, a comprehensive understanding of an analog's cross-reactivity profile is not merely academic—it is a critical determinant of its utility and translational potential.

5'-Cl-dA, with its chlorine substitution at the 5' position of the ribose moiety, presents a unique profile of metabolic stability and reactivity. This guide will dissect its interactions with four key classes of nucleoside-metabolizing enzymes:

  • Adenosine Deaminases (ADA)

  • S-Adenosyl-L-homocysteine Hydrolases (SAHH)

  • Purine Nucleoside Phosphorylases (PNP)

  • Adenosine Kinases (AK)

We will explore its role as a substrate, inhibitor, or non-interacting agent, and compare its behavior to other relevant adenosine analogs, providing a framework for informed experimental design and data interpretation.

The Cross-Reactivity Profile of 5'-Chloro-5'-deoxyadenosine

The interaction of 5'-Cl-dA with nucleoside-metabolizing enzymes is a nuanced subject. While it is recognized as a substrate for certain enzymes, its chlorinated ribose moiety can significantly alter its affinity and processing by others.

S-Adenosyl-L-homocysteine Hydrolase (SAHH): A Case of Non-Interaction

S-Adenosyl-L-homocysteine hydrolase (SAHH) is a crucial enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. This reaction is vital for regulating cellular methylation processes. Early mechanistic studies have provided a definitive answer regarding the interaction of 5'-halogenated adenosine analogs with SAHH.

Finding: Substrate analogs of adenosine where the 5'-hydroxyl group is replaced by a chlorine atom are not substrates for SAHH.[1] This lack of activity is a critical piece of information, suggesting that the 5'-hydroxyl group is essential for proper recognition and catalysis by SAHH.

Implication for Researchers: When using 5'-Cl-dA in cellular or in vitro systems, it is unlikely to interfere with the hydrolytic activity of SAHH. This specificity makes it a useful tool for studying other pathways without the confounding variable of SAHH modulation.

5'-Deoxy-5'-methylthioadenosine Phosphorylase (MTAPase): An Alternative Substrate

5'-Deoxy-5'-methylthioadenosine phosphorylase (MTAPase) is a key enzyme in the polyamine biosynthesis pathway, salvaging adenine and methionine from its substrate, 5'-deoxy-5'-methylthioadenosine (MTA).

Finding: 5'-Cl-dA serves as an alternative substrate for MTAPase.[2] The enzymatic cleavage of the glycosidic bond releases adenine, which can then be incorporated into the cellular adenine nucleotide pool. The reactivity of 5'-halogenated adenosines with MTAPase follows a specific trend, with 5'-Cl-dA being more reactive than its bromo and iodo counterparts, but less reactive than the fluoro derivative and the natural substrate, MTA.[2]

Implication for Researchers: In MTAPase-proficient cells, the administration of 5'-Cl-dA can lead to an increase in intracellular adenine levels. This could have downstream effects on nucleotide metabolism and cellular signaling, a factor to consider when interpreting experimental outcomes.

Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP): The Uncharted Territory

Implication for Researchers: The lack of data necessitates direct experimental evaluation of 5'-Cl-dA's effect on ADA and PNP activity in any new experimental system. The protocols provided in this guide offer a starting point for such investigations. Researchers should not assume that 5'-Cl-dA is inert with respect to these enzymes.

Adenosine Kinase (AK): Potential for Interaction

Adenosine kinase is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), a critical step in the purine salvage pathway. The structural similarity of 5'-Cl-dA to adenosine suggests a potential for interaction.

Finding: While direct kinetic data for 5'-Cl-dA with adenosine kinase is scarce, studies on other 5'-modified adenosine analogs provide valuable insights. For instance, 5'-amino-5'-deoxyadenosine is a known inhibitor of adenosine kinase.[3] Given that the 5' position is crucial for substrate recognition, it is plausible that the 5'-chloro modification could lead to either inhibitory activity or its utilization as a substrate, albeit likely with different kinetics than adenosine.

Implication for Researchers: The potential for 5'-Cl-dA to be phosphorylated by adenosine kinase to its monophosphate form should be considered. This phosphorylation could represent an activation step, leading to downstream effects on cellular processes.

Comparative Analysis with Other Adenosine Analogs

To provide a broader context, the following table summarizes the known interactions of 5'-Cl-dA and other relevant adenosine analogs with key nucleoside-metabolizing enzymes. This comparative view underscores the importance of specific structural modifications in determining enzymatic cross-reactivity.

Nucleoside AnalogAdenosine Deaminase (ADA)S-Adenosyl-L-homocysteine Hydrolase (SAHH)Purine Nucleoside Phosphorylase (PNP)Adenosine Kinase (AK)5'-Deoxy-5'-methylthioadenosine Phosphorylase (MTAPase)
5'-Chloro-5'-deoxyadenosine Data not availableNot a substrate[1]Data not availableData not availableAlternative substrate[2]
Adenosine SubstrateSubstrateSubstrateSubstrateNot a substrate
Cladribine (2-chloro-2'-deoxyadenosine) Resistant to deaminationData not availableData not availableSubstrate (phosphorylated)Data not available
5'-Amino-5'-deoxyadenosine Data not availableData not availableData not availableInhibitor[3]Data not available
5'-Deoxy-5'-iodo-9-deazainosine Not applicable (modified base)Not applicablePotent inhibitor[4]Not applicableNot applicable

This table is based on available literature and highlights areas where further research is needed.

Off-Target Interactions: Adenosine Receptors

Beyond metabolic enzymes, it is crucial to consider the interaction of 5'-Cl-dA with other cellular targets. As an adenosine analog, it has a well-documented affinity for adenosine receptors, which are G-protein coupled receptors involved in a myriad of physiological processes.

Finding: 5'-Cl-dA is a potent and selective agonist for the adenosine A1 receptor subtype.[2] It exhibits significantly lower affinity for the A2A, A2B, and A3 receptor subtypes.[2] The reported Ki value for the human adenosine A1 receptor is approximately 0.51 nM, while the Ki values for A2A, A2B, and A3 receptors are in the micromolar range (1340 nM, 2740 nM, and 1290 nM, respectively).[2] This translates to a selectivity of over 2,500-fold for the A1 receptor.[2]

Implication for Researchers: When using 5'-Cl-dA, researchers must be aware of its potent A1 adenosine receptor agonist activity. This off-target effect could significantly influence experimental results, particularly in systems where A1 receptor signaling is prominent, such as the central nervous system and cardiovascular system.

Experimental Protocols for Assessing Cross-Reactivity

To facilitate the direct assessment of 5'-Cl-dA's cross-reactivity, this section provides detailed, step-by-step methodologies for assaying the activity of key nucleoside-metabolizing enzymes in the presence of the analog. These protocols are designed to be self-validating and can be adapted to determine IC50 or Ki values.

Workflow for Determining Enzyme Inhibition (IC50)

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, and Inhibitor (5'-Cl-dA) solutions plate Prepare 96-well plate with serial dilutions of inhibitor reagents->plate Serial Dilution initiate Initiate reaction by adding enzyme or substrate plate->initiate incubate Incubate at optimal temperature and time initiate->incubate measure Measure product formation (e.g., absorbance, fluorescence) incubate->measure plot Plot % inhibition vs. log[inhibitor] measure->plot calculate Calculate IC50 value using non-linear regression plot->calculate

Caption: General workflow for determining the IC50 value of an enzyme inhibitor.

Protocol 1: Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 265 nm as adenosine is converted to inosine.

Materials:

  • Recombinant human Adenosine Deaminase (ADA)

  • Adenosine (substrate)

  • This compound (inhibitor)

  • 50 mM Sodium Phosphate Buffer, pH 7.5

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading at 265 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of adenosine in the phosphate buffer. Determine the optimal substrate concentration (around the Km value for ADA, typically 20-50 µM).

    • Prepare a stock solution of 5'-Cl-dA in a suitable solvent (e.g., DMSO) and create serial dilutions in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 180 µL of the adenosine solution to each well.

    • Add 10 µL of the serially diluted 5'-Cl-dA solutions to the test wells. Add 10 µL of buffer/solvent to the control wells.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of a suitable concentration of ADA to each well.

    • Immediately start monitoring the decrease in absorbance at 265 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the 5'-Cl-dA concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: S-Adenosyl-L-homocysteine Hydrolase (SAHH) Activity Assay (HPLC-based)

This assay directly measures the formation of adenosine and homocysteine from SAH.

Materials:

  • Recombinant human S-Adenosyl-L-homocysteine Hydrolase (SAHH)

  • S-Adenosyl-L-homocysteine (SAH) (substrate)

  • This compound (potential inhibitor)

  • 100 mM Potassium Phosphate Buffer, pH 7.5, containing 1 mM EDTA

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: e.g., 50 mM potassium phosphate buffer with a methanol gradient.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of SAH in the phosphate buffer.

    • Prepare a stock solution and serial dilutions of 5'-Cl-dA.

  • Enzyme Reaction:

    • In microcentrifuge tubes, prepare reaction mixtures containing the phosphate buffer, a fixed concentration of SAH, and varying concentrations of 5'-Cl-dA.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding SAHH.

    • Incubate for a fixed time (e.g., 15-30 minutes) at 37°C.

    • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • HPLC Analysis:

    • Centrifuge the terminated reactions to pellet the precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Monitor the elution of adenosine at ~260 nm.

    • Quantify the amount of adenosine produced by comparing the peak area to a standard curve.

  • Data Analysis:

    • Calculate the % inhibition for each 5'-Cl-dA concentration and determine the IC50 value as described for the ADA assay.

Protocol 3: Purine Nucleoside Phosphorylase (PNP) Activity Assay (Spectrophotometric)

This coupled assay measures the formation of uric acid from the breakdown of inosine, a product of PNP activity.

Materials:

  • Recombinant human Purine Nucleoside Phosphorylase (PNP)

  • Inosine (substrate for PNP)

  • Xanthine Oxidase (coupling enzyme)

  • This compound (potential inhibitor)

  • 50 mM Potassium Phosphate Buffer, pH 7.5

  • Spectrophotometer capable of reading at 293 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of inosine in the phosphate buffer.

    • Prepare a stock solution and serial dilutions of 5'-Cl-dA.

  • Assay Setup:

    • In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, inosine, and xanthine oxidase.

    • Add the serially diluted 5'-Cl-dA solutions to the test wells and buffer/solvent to the control wells.

  • Enzyme Reaction:

    • Initiate the reaction by adding PNP.

    • Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the initial reaction velocities and determine the IC50 value as previously described.

Conclusion and Future Directions

This compound is a molecule with a complex and intriguing profile of biological activity. While its potent and selective agonism at the A1 adenosine receptor is well-established, its interactions with the enzymatic machinery of nucleoside metabolism are less comprehensively characterized. This guide has synthesized the available evidence, highlighting that 5'-Cl-dA is not a substrate for SAHH but is processed by MTAPase. For other key enzymes like ADA and PNP, a clear understanding of its cross-reactivity awaits further experimental investigation.

The provided protocols offer a robust framework for researchers to fill these knowledge gaps. By systematically evaluating the cross-reactivity of 5'-Cl-dA and other nucleoside analogs, the scientific community can build a more complete picture of their mechanism of action, leading to more precise experimental designs and the development of more specific and effective therapeutic agents. As our understanding of the intricate web of nucleoside metabolism deepens, so too will our ability to harness the power of these versatile molecules for scientific discovery and clinical innovation.

References

  • Alunni, S., Orrù, M., & Ottavi, L. (2008). A study on the inhibition of adenosine deaminase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 182-189.
  • Palmer, J. L., & Abeles, R. H. (1979). The mechanism of action of S-adenosylhomocysteinase. Journal of Biological Chemistry, 254(4), 1217-1226.
  • Strakhova, M. I., et al. (2020). Adenosine Kinase: A Key Regulator of Purinergic Physiology. Frontiers in Pharmacology, 11, 599.
  • Stankiewicz-Choroszucha, B., & Chabielska, E. (2018). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 23(10), 2636.
  • Wnuk, S. F., et al. (1986). Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine. Cancer Research, 46(4 Pt 1), 1774-1778.

Sources

A Senior Scientist's Guide to the Quantitative Analysis of 5'-Chloro-5'-deoxyadenosine hydrate in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 5'-Chloro-5'-deoxyadenosine hydrate (Cl-dA) in complex biological matrices such as plasma, serum, and tissue homogenates. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable quantification for pharmacokinetic, toxicokinetic, and mechanism-of-action studies.

Introduction: The Significance of Quantifying 5'-Chloro-5'-deoxyadenosine (Cl-dA)

5'-Chloro-5'-deoxyadenosine, a synthetic nucleoside analog of adenosine, is a molecule of significant pharmacological interest. Its primary mechanism of action involves the potent and selective agonism of the adenosine A1 receptor, a key player in cardiovascular, neurological, and inflammatory processes[1]. The structural modification—the replacement of the 5'-hydroxyl group with a chlorine atom—enhances metabolic stability and receptor binding affinity compared to its parent nucleoside[1].

Accurate quantification of Cl-dA in biological samples is paramount for:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Cl-dA is fundamental to determining appropriate dosing regimens and assessing safety margins.

  • Pharmacodynamic (PD) Assessments: Correlating drug concentration at the site of action with its biological effect.

  • Metabolic Stability and Pathway Analysis: Investigating the biotransformation of Cl-dA in vivo.

The inherent challenges of bioanalysis—namely low analyte concentrations, complex sample matrices, and potential for analyte instability—necessitate the development of highly sensitive, specific, and validated analytical methods.

Core Principles of Bioanalytical Method Validation

Before delving into specific techniques, it is crucial to ground our discussion in the principles of bioanalytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines to ensure the reliability of bioanalytical data. The International Council for Harmonisation (ICH) M10 guideline, finalized in 2022, provides a harmonized global standard for this process[2]. Any method developed for the quantification of Cl-dA should be validated according to these principles to ensure data integrity for regulatory submissions[3].

A Comparative Analysis of Analytical Methodologies

The gold standard for the quantification of small molecules like Cl-dA in biological fluids is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). However, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection remains a viable, albeit less sensitive, alternative.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred platform for demanding bioanalytical applications. The technique's power lies in its ability to physically separate the analyte from matrix components (chromatography) and then selectively detect and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern (mass spectrometry).

While a specific, validated method for Cl-dA hydrate is not widely published, we can deduce a robust starting point for method development based on the analysis of similar nucleoside analogs.

  • Molecular Weight: 285.69 g/mol [4][5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically effective for nucleosides, which readily accept a proton.

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺ would be m/z 286.7 .

  • Product Ions (Q3): Fragmentation of the precursor ion provides specificity.

    • Primary Transition (Quantifier): The most common and stable fragmentation for adenosine analogs is the cleavage of the glycosidic bond, resulting in the protonated adenine base. This yields a product ion of m/z 136.3 [6].

    • Secondary Transition (Qualifier): A second product ion, such as one resulting from the loss of the chloromethyl group from the ribose sugar, should be monitored for confirmation.

Table 1: Predicted MRM Transitions for 5'-Chloro-5'-deoxyadenosine (Cl-dA)

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) - QuantifierProduct Ion (Q3) - Qualifier
Cl-dAm/z 286.7m/z 136.3 (Adenine moiety)To be determined empirically
Internal Standard (IS)---

Note: An ideal internal standard would be a stable isotope-labeled version of Cl-dA (e.g., ¹³C₅, ¹⁵N₂-Cl-dA) to account for matrix effects and extraction variability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible technique that relies on the analyte's ability to absorb light at a specific wavelength. For adenosine and its analogs, the purine ring system provides a strong chromophore.

  • Detection Wavelength: Maximum absorbance for adenosine analogs is typically observed around 260 nm .

  • Sensitivity: HPLC-UV is significantly less sensitive than LC-MS/MS. Its limit of quantification is often in the mid-to-high nanogram per milliliter (ng/mL) range, which may not be sufficient for studies involving low doses of Cl-dA.

  • Specificity: This method is more susceptible to interference from endogenous matrix components that may co-elute and absorb at the same wavelength. Rigorous chromatographic separation is essential.

Head-to-Head Comparison: Sample Preparation Techniques

The goal of sample preparation is to isolate Cl-dA from the complex biological matrix (e.g., plasma proteins, lipids, salts) to reduce interference and improve analytical performance. The choice of technique represents a trade-off between speed, cost, and cleanliness of the final extract.

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Decision workflow for selecting a sample preparation method.

Table 2: Comparison of Common Sample Preparation Techniques for Cl-dA

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by organic solvent (e.g., acetonitrile, methanol).Partitioning of analyte between two immiscible liquid phases.Partitioning of analyte between a solid sorbent and the liquid sample.
Speed & Cost Fast, simple, and inexpensive.Moderately time-consuming, higher solvent cost.More time-consuming and highest consumable cost.
Selectivity Low. Co-precipitates some interferences but leaves many.Moderate. Depends on solvent choice and pH.High. Sorbent chemistry can be tailored for specific analyte properties.
Extract Cleanliness "Dirty" - High levels of residual phospholipids and salts.Cleaner than PPT."Cleanest" - Significantly reduces matrix components.
Matrix Effects High potential for ion suppression/enhancement in LC-MS/MS.Reduced matrix effects compared to PPT.Lowest potential for matrix effects.
Best For... High-throughput screening, early discovery where speed is prioritized.When PPT is not clean enough and analyte has suitable solubility.Regulated bioanalysis, low concentration quantification, method validation.

Experimental Protocols: A Starting Point for Method Development

The following protocols are designed as robust starting points. They must be optimized and fully validated for the specific biological matrix and instrumentation used.

Protocol 1: LC-MS/MS Quantification of Cl-dA in Human Plasma

This protocol prioritizes accuracy and sensitivity, making it suitable for clinical and regulated non-clinical studies.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: SPE provides the cleanest extracts, minimizing matrix effects and ensuring the highest data quality, which is critical for meeting regulatory standards. A mixed-mode cation exchange sorbent is recommended to leverage both the polar nature of the nucleoside and the basicity of the adenine moiety.

    • Steps:

      • Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL methanol, followed by 1 mL water.

      • Thaw plasma samples on ice. Spike 100 µL of plasma with an appropriate internal standard (IS).

      • Dilute the plasma sample with 400 µL of 4% phosphoric acid in water to ensure protein disruption and analyte protonation. Vortex.

      • Load the entire pre-treated sample onto the SPE sorbent.

      • Wash the sorbent with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

      • Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

      • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Rationale: A reversed-phase C18 column provides good retention for moderately polar compounds like Cl-dA. A gradient elution ensures efficient separation from any remaining matrix components and sharp peak shapes.

    • LC Parameters:

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: 5% B (0-0.5 min), ramp to 95% B (0.5-2.5 min), hold at 95% B (2.5-3.0 min), return to 5% B (3.1 min), equilibrate (3.1-4.0 min).

      • Injection Volume: 5 µL.

    • MS/MS Parameters (Triple Quadrupole):

      • Ion Source: ESI+.

      • MRM Transitions: Monitor 286.7 -> 136.3 (Quantifier) and a second qualifier transition.

      • Optimization: Optimize collision energy (CE) and declustering potential (DP) via direct infusion of a Cl-dA standard solution.

Protocol 2: HPLC-UV Quantification of Cl-dA (Alternative Method)

This protocol is suitable for applications where high sensitivity is not required, such as in vitro metabolism studies with higher substrate concentrations.

  • Sample Preparation (Protein Precipitation - PPT):

    • Rationale: For higher concentration samples, the speed and simplicity of PPT are advantageous. The lower sensitivity of UV detection is less impacted by the "dirtier" extract compared to MS.

    • Steps:

      • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

      • Vortex vigorously for 1 minute to ensure complete protein precipitation.

      • Centrifuge at >12,000 x g for 10 minutes at 4°C.

      • Carefully transfer the supernatant to a clean tube and evaporate to dryness.

      • Reconstitute in 100 µL of the mobile phase.

  • HPLC-UV Analysis:

    • Rationale: An isocratic method simplifies the analysis, and a phosphate buffer is a common mobile phase for nucleoside analysis by UV.

    • HPLC Parameters:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: 15 mM Potassium Phosphate Buffer (pH 3.8) / Methanol (90:10 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 260 nm.

      • Injection Volume: 20 µL.

`dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Key characteristics of LC-MS/MS vs. HPLC-UV methods.

Conclusion and Recommendations

For the robust, reliable, and sensitive quantification of this compound in biological samples for pharmacokinetic and regulatory purposes, LC-MS/MS is the unequivocally superior methodology . Its high sensitivity allows for the characterization of the full PK profile, while its specificity, derived from mass-based detection, minimizes the risk of interferences from endogenous matrix components.

The recommended workflow for a validated bioanalytical method involves Solid-Phase Extraction (SPE) for sample cleanup, followed by analysis using a reversed-phase C18 column and detection via positive-ion ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode. While HPLC-UV can serve a purpose in early-stage, high-concentration in vitro experiments, it lacks the performance characteristics required for in-depth in vivo studies.

Ultimately, the investment in developing and validating a high-quality LC-MS/MS method provides the data integrity and confidence necessary to advance a therapeutic candidate through the drug development pipeline.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Gika, H. G., et al. (2022). HILIC-MS/MS Analysis of Adenosine in Patient Blood. Metabolites, 12(1), 73. Retrieved from [Link]

  • Hiefner, J., et al. (2023). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Immunology, 14, 1250762. Retrieved from [Link]

  • Novotny, L., et al. (2006). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 357-363. Retrieved from [Link]

  • University of Washington School of Pharmacy. (n.d.). Established Bioanalytical Methods. Retrieved from [Link]

  • Visentini, M., et al. (2013). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B, 934, 49-57. Retrieved from [Link]

  • Fretland, A. J., et al. (2019). Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization. Analytical Biochemistry, 568, 1-7. Retrieved from [Link]

  • Szeitz, A., et al. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences. Retrieved from [Link]

  • Singh, S. S., & Shah, H. (2011). Bioanalysis in drug discovery and development. Journal of Pharmacy and Bioallied Sciences, 3(3), 324-338. Retrieved from [Link]

  • Liliemark, J., & Juliusson, G. (1991). On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans. Cancer Research, 51(20), 5570-5572. Retrieved from [Link]

  • Zhou, D., et al. (2005). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Pharmaceutical Research, 22(7), 1174-1182. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kozak, M., et al. (2015). Bioanalytical strategy used in development of pharmacokinetic (PK) methods that support biosimilar programs. Journal of Immunological Methods, 427, 83-91. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5'-Chloro-5'-deoxyadenosine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized research chemicals extends beyond their application in experiments; it culminates in their safe and compliant disposal. 5'-Chloro-5'-deoxyadenosine hydrate, a chlorinated nucleoside analog used in biochemical research, requires meticulous handling not only during use but critically, during its disposal.[1] This guide provides a comprehensive, step-by-step framework for the responsible management of its waste streams, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical nature.

Section 1: Essential Safety & Hazard Profile

Before initiating any disposal protocol, a clear understanding of the compound's hazard profile is paramount. This compound is not a benign substance; its hazard classifications necessitate a cautious and informed approach. The toxicological properties have not been fully investigated, demanding that it be handled as a potentially hazardous material at all times.[2]

The primary risks involve ingestion, skin and eye contact, and inhalation of the solid powder.[3] Different suppliers provide slightly varied classifications, so adopting the most stringent precautions is the most prudent course of action.

Table 1: Consolidated Hazard Identification

Hazard Class GHS Pictogram Signal Word Hazard Statement Source
Acute Toxicity, Oral / Danger / Warning H301: Toxic if swallowed H302: Harmful if swallowed [2]
Skin Irritation Warning H315: Causes skin irritation
Eye Irritation Warning H319: Causes serious eye irritation

| Respiratory Irritation | | Warning | H335: May cause respiratory irritation | |

Causality: The presence of a chlorine atom and its nucleoside structure means that its breakdown products and interactions in the body or environment are not fully characterized. The precautionary statements (P-statements) associated with these hazards, such as P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER), underscore the need for rigorous containment and personal protective equipment (PPE).[2]

Section 2: Pre-Disposal Planning & Waste Segregation

Effective disposal begins with proactive waste management. Never mix waste streams indiscriminately. The fundamental principle is to segregate waste based on its physical state and contaminants. This not only ensures compliance but is critical for the safety of waste handlers and the efficacy of the final disposal method.

Workflow for Waste Stream Identification

G cluster_solid cluster_liquid cluster_labware A Identify 5'-Chloro-5'-deoxyadenosine Hydrate Waste B What is the physical form? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Contaminated Labware / PPE B->E Materials F Unused/Expired Solid (In original or sealed container) C->F G Trace Contamination (e.g., on weighing paper) C->G H Is the solvent halogenated? D->H L Glassware, pipette tips, vials, gloves, bench paper E->L M Segregate into Designated, Labeled Hazardous Waste Containers F->M G->M I Aqueous Solution (e.g., PBS buffer) H->I No (Aqueous) J Non-Halogenated Organic Solvent (e.g., DMSO, Ethanol) H->J No (Organic) K Halogenated Organic Solvent (e.g., Chloroform) H->K Yes I->M J->M K->M L->M

Caption: Waste segregation decision tree for this compound.

Section 3: Step-by-Step Disposal Protocols

All disposal activities must be conducted in a designated area, typically a certified chemical fume hood, while wearing appropriate PPE: a lab coat, safety goggles, and compatible chemical-resistant gloves.[2]

This protocol applies to the pure, solid form of this compound.

  • Do Not Place in Trash: Under no circumstances should the solid chemical be disposed of in the regular or biohazard trash.

  • Maintain Original Container: If possible, leave the material in its original, tightly sealed container. Ensure the label is intact and legible.

  • Package for Disposal: If the original container is compromised, transfer the solid to a new, sealable, and chemically compatible container (e.g., a wide-mouth amber glass bottle). Label the new container clearly with the full chemical name, CAS number (698999-09-6 or 892-48-8), and the "Toxic" GHS pictogram.

  • Transfer to Waste Collection: Store the sealed container in a designated hazardous waste accumulation area, segregated with other solid organic toxic waste.

  • Arrange for Pickup: Follow your institution's procedures for hazardous waste pickup by a licensed disposal company.

Causality: The primary disposal route for this compound is high-temperature incineration.[2] Keeping the solid waste pure and properly identified is crucial for the disposal facility to select the correct incineration conditions to ensure complete thermal decomposition into less harmful components.

This protocol covers solutions where this compound was dissolved in a solvent (e.g., DMSO, DMF, Ethanol, PBS).

  • Identify Solvent Type: Determine if the solvent is non-halogenated (like DMSO, ethanol) or halogenated. This is the most critical segregation step for liquid waste.

  • Collect in Designated Waste Container:

    • Non-Halogenated Waste: Pour the solution into a designated "Non-Halogenated Organic Liquid Waste" container.

    • Aqueous Waste: Collect aqueous solutions (e.g., in PBS) in a designated "Aqueous Toxic Waste" container. Do not pour down the drain.[2] While some chlorinated water can be discharged to sanitary sewers under specific utility guidelines, this does not apply to water containing dissolved toxic organic compounds.[4]

  • Maintain a Waste Log: On the waste container's log sheet, record the chemical name (this compound) and estimate the quantity added.

  • Seal and Store: Keep the waste container tightly sealed when not in use and store it in a secondary containment bin within a ventilated cabinet or designated area.

  • Arrange for Pickup: Once the container is near full (do not exceed 80% capacity), arrange for its disposal through your institution's environmental health and safety (EHS) office.[5]

Causality: The recommended disposal method is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Segregating waste types is essential because incinerators are calibrated differently for various waste streams. Mixing can lead to inefficient combustion, damage to the incinerator, or the release of hazardous gases.

This protocol applies to disposable items that have come into direct contact with the compound, whether solid or in solution.

  • Gross Decontamination (if applicable): For heavily contaminated items, rinse them with a small amount of a suitable solvent (e.g., ethanol) and collect the rinsate as liquid hazardous waste (see Protocol B).

  • Collect Solid Waste: Place all contaminated disposable items—including gloves, weighing papers, pipette tips, vials, and contaminated bench paper—into a designated "Solid Hazardous Waste" container or a clearly labeled, sealed bag.

  • Do Not Use Biohazard Bags: These materials are chemically hazardous, not biologically hazardous. Do not place them in red or orange biohazard bags.

  • Seal and Store: Once full, securely seal the container or bag.

  • Arrange for Pickup: Dispose of the container through your institution's chemical waste program.

Causality: Items with trace contamination are still considered hazardous waste. Incineration is the only way to guarantee the destruction of the chemical residue. Improper disposal could lead to exposure for custodial staff or environmental contamination if sent to a standard landfill.[6]

Section 4: Emergency Spill Procedures

Accidents can happen. A prepared response is key to mitigating risk.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or the powder is airborne.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves. For large spills of powder, a respirator may be necessary.[2]

  • Contain the Spill:

    • For Solids: Gently cover the spill with a damp paper towel or absorbent material to avoid making the powder airborne.[6] Do not sweep dry powder.

    • For Liquids: Cover the spill with a chemical absorbent pad or material.

  • Clean the Spill: Working from the outside in, carefully collect all contaminated materials using tongs or forceps and place them into a sealed bag or container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (like ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

Section 5: Overarching Regulatory Imperative

This guide provides a scientifically grounded framework for the safe disposal of this compound. However, it is not a substitute for legal regulations. All chemical waste disposal is governed by strict local, state, and federal laws (e.g., EPA regulations in the United States). You must consult your institution's Environmental Health & Safety (EHS) office to ensure your procedures are in full compliance with all applicable regulations. Failure to comply can result in significant penalties and, more importantly, endanger human health and the environment.

References

  • 5'-Chloro-5'-deoxyadenosine - Physico-chemical Properties . ChemBK. [Link]

  • 5'-Chloro-5'-deoxyadenosine--water (1/1) . PubChem, National Institutes of Health. [Link]

  • 5'-Chloro-5'-deoxyadenosine . PubChem, National Institutes of Health. [Link]

  • Standard laboratory safe handling/storage requirement . Weizmann Institute of Science Safety Unit. [Link]

  • Guidelines for Safe Laboratory Practices . NextGen Protocols. [Link]

  • Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature . PubMed, National Institutes of Health. [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5'-Chloro-5'-deoxyadenosine hydrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5'-Chloro-5'-deoxyadenosine hydrate is foundational to discovery. This nucleoside analog is a key building block in the biosynthesis of potent compounds, such as the anticancer agent salinosporamide A[1][2]. However, with great scientific potential comes the responsibility of ensuring personal and environmental safety. The toxicological properties of many research chemicals are not fully characterized, demanding a proactive and rigorous approach to safety[3].

This guide provides essential, immediate safety and logistical information for handling this compound. It is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring that every protocol is a self-validating system for safety and experimental integrity.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion[4][5]. Different suppliers provide slightly varying hazard classifications, which underscores the need for a cautious approach. The most conservative safety measures should always be adopted.

Key hazards include:

  • Acute Oral Toxicity: Harmful or toxic if swallowed[3][6].

  • Skin Irritation: Causes skin irritation upon contact[4].

  • Eye Irritation: Causes serious eye irritation[4].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust[4].

A significant point of caution is that the toxicological properties of this material have not been thoroughly investigated[3]. Therefore, it should be handled as if it were potentially more hazardous than currently classified.

Hazard ClassificationGHS PictogramSignal WordHazard Statement CodeDescription
Acute Toxicity (Oral) GHS07 or GHS06Warning or DangerH302 or H301Harmful or Toxic if swallowed[3][6].
Skin Irritation GHS07WarningH315Causes skin irritation[4].
Eye Irritation GHS07WarningH319Causes serious eye irritation.
Respiratory Irritation GHS07WarningH335May cause respiratory irritation[4].

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical[5]. The following table summarizes the minimum required PPE.

Protection TypeRequired PPERationale and Best Practices
Hand Protection Two pairs of chemical-resistant, powder-free nitrile gloves (meeting ASTM D6978 standard where possible)[7].The compound is a known skin irritant. Double-gloving minimizes the risk of exposure from a single glove failure, which is critical when handling compounds with unknown long-term toxicity. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[4].
Eye & Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing (e.g., during bulk handling or dissolution of larger quantities)[3][7][8].Protects against airborne dust particles and potential splashes of solvent during solution preparation, preventing serious eye irritation[8].
Body Protection A disposable, polyethylene-coated polypropylene gown with long sleeves and elastic cuffs[7]. A standard lab coat is insufficient.Prevents contamination of personal clothing and skin[3][9]. Impermeable gowns are necessary as cloth can absorb chemicals, leading to prolonged skin contact[5][7].
Respiratory Protection A NIOSH-approved N95 respirator or higher is required when handling the solid powder outside of a certified chemical fume hood or ventilated enclosure[3][5].Because the compound can cause respiratory irritation and may be harmful if inhaled, respiratory protection is crucial to prevent inhalation of fine dust particles[3].

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is the most effective way to mitigate risks. This workflow integrates the use of PPE at every stage.

Preparation and Weighing
  • Designate a Work Area: All handling of solid this compound must occur within a certified chemical fume hood, a glove box, or a powder containment balance enclosure to control dust[3].

  • Don PPE: Before approaching the designated area, put on all required PPE in the following order: gown, respirator (if required), safety goggles, and inner gloves. The second, outer pair of gloves should be donned just before handling the chemical.

  • Weighing: Use a tared, sealed container for weighing to minimize dust generation. If weighing on paper, use an anti-static weigh boat.

  • Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a solvent-dampened towel (e.g., 70% ethanol) to decontaminate. Dispose of the towel as hazardous waste.

Solubilization
  • Solvent Selection: The compound is soluble in solvents like DMSO and DMF[1][2]. Refer to the specific experimental protocol for the appropriate solvent.

  • Procedure: Add the solvent to the container with the pre-weighed solid slowly to avoid splashing. Cap the container securely before mixing or vortexing. Sonication may be required to fully dissolve the compound[2].

  • Storage: Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year)[2].

The following diagram illustrates the essential workflow for safely handling the compound.

prep Step 1: Preparation - Designate Fume Hood - Assemble all materials ppe Step 2: Don PPE - Gown, Goggles, Respirator - Double Nitrile Gloves prep->ppe Proceed weigh Step 3: Weighing - Perform in fume hood - Use sealed container ppe->weigh Proceed dissolve Step 4: Solubilization - Add solvent slowly - Cap and mix securely weigh->dissolve Proceed use Step 5: Experimental Use - Maintain all PPE - Work within hood dissolve->use Proceed decon Step 6: Decontamination - Clean workspace - Wipe down equipment use->decon Post-Experiment dispose Step 7: Disposal - Segregate waste - Dispose of PPE & chemical waste decon->dispose Post-Experiment remove_ppe Step 8: Doff PPE - Remove outer gloves first - Wash hands thoroughly dispose->remove_ppe Final Step

Caption: Safe Handling Workflow for this compound.

Emergency Procedures and Disposal

Preparedness is key to safety. In the event of an exposure or spill, immediate and correct action is critical.

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3][10].
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[3][6].
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3][4].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[3][6].
Spills and Decontamination
  • Small Spills (Solid): Gently sweep up the material, avoiding dust formation, and place it in a sealed, labeled container for hazardous waste disposal[10].

  • Small Spills (Liquid): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area and all contaminated surfaces thoroughly with a suitable solvent, followed by soap and water.

  • Ventilation: Ensure the area is well-ventilated during cleanup[3].

Waste Disposal
  • Chemical Waste: All waste containing this compound, both solid and in solution, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, gowns, and other disposable materials must be disposed of as hazardous chemical waste. Do not place them in regular trash[3][4][6].

  • Regulations: All disposal must be conducted in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment[10].

By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your team.

References

  • Personal Protective Equipment . US EPA. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. [Link]

  • Factsheet for health professionals about Marburg virus disease . European Centre for Disease Prevention and Control. [Link]

  • Personal protective equipment for preparing toxic drugs . GERPAC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.